molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No.: B047885
CAS No.: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylglycine, also known as N-Benzylaminoacetic acid, is a valuable N-alkylated glycine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its primary research application lies in peptide science, where it acts as a non-proteinogenic amino acid analog. Incorporating this compound into peptide sequences introduces a rigid, hydrophobic benzyl group, which can significantly alter the peptide's conformational stability, receptor binding affinity, and metabolic resistance. This makes it an essential tool for structure-activity relationship (SAR) studies aimed at developing novel bioactive peptides and peptidomimetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-36-6
Record name N-(Phenylmethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17136-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17136-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phenylmethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(PHENYLMETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of N-Benzylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a derivative of the amino acid glycine (B1666218), serves as a versatile building block in organic synthesis, particularly in the design and development of novel therapeutics and peptidomimetics. Its unique structural features, combining a benzyl (B1604629) group with the glycine backbone, impart specific physicochemical characteristics that are crucial for its application in medicinal chemistry and biochemical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available experimental data and methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative reference for laboratory applications.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][3]
Melting Point 232 °C (decomposes)[1][3][4]
Boiling Point 308.9 ± 25.0 °C (Predicted)[1][3]
Density 1.161 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 2.29 ± 0.10 (Predicted)[1][3]
logP (Octanol-Water Partition Coefficient) -0.7 (Computed)[5]
Appearance White to off-white crystalline solid[1][2]

Solubility Profile

The solubility of this compound has been experimentally determined in a range of solvents at various temperatures. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.

A study by researchers measured the equilibrium solubility of this compound in eleven pure solvents and a binary mixture of water and ethanol (B145695) using a static gravimetric method.[6][7] The results indicated that solubility is positively correlated with temperature across all tested solvents.[6] The highest solubility was observed in water, while the lowest was in acetonitrile (B52724).[6]

The ranking of solubility in the tested pure solvents at 298.15 K is as follows: acetonitrile < dichloromethane (B109758) ≈ ethyl acetate (B1210297) < 1,4-dioxane (B91453) ≈ isopropyl alcohol < acetone (B3395972) < n-butyl alcohol < n-propyl alcohol < ethanol < methanol (B129727) < water.[6]

For instance, at 323.15 K, the mole fraction solubility in water was 2.136 × 10⁻², whereas at 283.15 K in acetonitrile, it was as low as 5.494 × 10⁻⁶.[6]

Experimental Methodologies

Solubility Determination (Static Gravimetric Method)

The solubility of this compound in various solvents was determined using a static gravimetric method.[6][7] This established technique involves the following general steps:

  • Equilibration: A supersaturated solution of this compound in the solvent of interest is prepared in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn.

  • Solvent Evaporation: The accurately weighed sample of the saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., vacuum oven at a specific temperature) until a constant weight of the solid this compound is obtained.

  • Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are used to calculate the solubility, typically expressed as a mole fraction or in grams per 100 g of solvent.

Powder X-ray diffraction (PXRD) was used to characterize the solid phase before and after the dissolution experiments to ensure that no crystal form transition occurred during the process.[6][7]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of glycine with phenylacetaldehyde.[1] This process can be represented by the following workflow:

Synthesis_of_N_Benzylglycine Glycine Glycine Reaction Reaction Glycine->Reaction Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Reaction NBenzylglycine This compound Reaction->NBenzylglycine

A simplified workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in various scientific domains:

  • Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics.[8]

  • Biochemical Assays: It can be utilized as a substrate for enzymes such as alkaloid decarboxylase, enabling the measurement of enzyme activity.[1]

  • Plant Biology: this compound may act as a regulatory factor in the synthesis and metabolism of plant growth hormones.[1]

  • Drug Discovery: Its structural motif is incorporated into various molecules of pharmaceutical interest, and it is used in studies related to neurotransmitter receptors.[2][8]

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the primary literature and perform experimental verification of these properties under the conditions relevant to your research.

References

An In-depth Technical Guide to the Synthesis of N-Benzylglycine from Glycine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylglycine from glycine (B1666218) and benzylamine, primarily focusing on the reductive amination of benzaldehyde (B42025) with glycine. This method represents a direct and efficient pathway to the target molecule. This document outlines two primary synthetic protocols, a comparison of their quantitative data, detailed experimental procedures, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Core Synthesis Pathway: Reductive Amination

The most direct and widely utilized method for the synthesis of this compound from glycine and a benzyl (B1604629) source is the reductive amination of benzaldehyde with glycine. This process involves two key steps:

  • Schiff Base Formation: Glycine reacts with benzaldehyde in the presence of a base to form an intermediate imine, known as a Schiff base (N-benzylideneglycine).

  • Reduction: The Schiff base is subsequently reduced to the target this compound. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165).

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via reductive amination, comparing the catalytic hydrogenation and sodium borohydride reduction methods.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Yield 90.4%[1]Typically high, though specific yield for this reaction is not widely reported. General reductive aminations with NaBH4 can achieve yields of 85-95%.
Reaction Temperature 10-40°C[1]0°C to room temperature
Reaction Time 0.5-6 hours[1]1-12 hours
Pressure ≤20 kg/cm ² (for hydrogenation)[1]Atmospheric pressure
Key Reagents Glycine, Benzaldehyde, NaOH, H₂, Palladium on Carbon (Pd/C) catalystGlycine, Benzaldehyde, NaOH, Sodium Borohydride (NaBH₄), Methanol (B129727)
Advantages High yield, clean reactionMilder reaction conditions, avoids handling of hydrogen gas and specialized pressure equipment
Disadvantages Requires specialized hydrogenation equipment, handling of flammable hydrogen gasPotential for side reactions if conditions are not optimized, requires careful control of reagent addition

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound.[1]

Materials:

  • Glycine

  • Sodium Hydroxide (B78521) (NaOH)

  • Water

  • Benzaldehyde

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Nitrogen gas

  • Hydrogen gas

  • 35% Hydrochloric acid (HCl)

Procedure:

  • Schiff Base Formation:

    • In a suitable autoclave equipped with a stirrer and a thermometer, dissolve glycine (1.00 mol), sodium hydroxide (0.90 mol) in water.

    • Stir the mixture at room temperature until all solids are dissolved.

    • To this solution, add benzaldehyde (1.05 mol).

  • Catalytic Hydrogenation:

    • Carefully add 5% Palladium-carbon catalyst to the reaction mixture.

    • Seal the autoclave and purge with nitrogen gas, then with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to ≤20 kg/cm ².

    • Stir the reaction mixture at a temperature between 10-40°C for 0.5-6 hours, monitoring hydrogen uptake until the reaction is complete.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Acidify the filtrate with 35% hydrochloric acid to a pH of 1 or lower to precipitate the this compound hydrochloride.

    • Collect the precipitated crystals by filtration.

    • To obtain the free this compound, the hydrochloride salt can be neutralized with a suitable base and recrystallized.

Protocol 2: Synthesis of this compound using Sodium Borohydride Reduction

This protocol provides an alternative to catalytic hydrogenation, using a chemical reducing agent.

Materials:

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric acid (HCl) for work-up

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve glycine (1.0 equiv) and sodium hydroxide (1.0 equiv) in a minimal amount of water.

    • Add methanol to the solution.

    • Cool the mixture in an ice bath and add benzaldehyde (1.0 equiv) dropwise with stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the Schiff base. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.0-1.5 equiv) to the stirred solution. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the Schiff base.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants Glycine Glycine Schiff_Base Schiff Base (N-benzylideneglycine) Glycine->Schiff_Base + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde N_Benzylglycine This compound Schiff_Base->N_Benzylglycine Reduction (H₂/Pd-C or NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Mix_Reactants Mix Glycine, Base, Solvent, and Benzaldehyde Start->Mix_Reactants Imine_Formation Stir for Schiff Base Formation (Monitor by TLC) Mix_Reactants->Imine_Formation Reduction_Step Choose Reduction Method Imine_Formation->Reduction_Step Catalytic_Hydrog Catalytic Hydrogenation (H₂, Pd/C, Pressure) Reduction_Step->Catalytic_Hydrog Method 1 NaBH4_Reduction Sodium Borohydride Reduction Reduction_Step->NaBH4_Reduction Method 2 Workup Reaction Work-up (Quenching, Extraction) Catalytic_Hydrog->Workup NaBH4_Reduction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End Pure this compound Characterization->End

References

An In-depth Technical Guide to N-Benzylglycine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a synthetically versatile secondary amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining the hydrophobicity of a benzyl (B1604629) group with the foundational structure of glycine (B1666218), allow for the creation of novel peptide and small molecule therapeutics with enhanced properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of the signaling pathways modulated by its derivatives.

Physicochemical Properties of this compound

This compound is commercially available in its free form and as a hydrochloride salt. The presence of the salt form can lead to variations in reported molecular weights and CAS numbers. The following table summarizes the key quantitative data for both forms.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂·HCl
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2]
CAS Number 17136-36-6[1][3][4]7689-50-1[2]
Appearance White to off-white crystalline powder[1]Solid[2]
Melting Point ~210°C (decomposition)[5]232 °C (decomposition)[2]
IUPAC Name 2-(benzylamino)acetic acid[3]2-(benzylamino)acetic acid hydrochloride
Synonyms (Benzylamino)acetic acid, N-(Phenylmethyl)glycine[6]

Key Applications and Experimental Protocols

This compound is a valuable precursor in several synthetic applications, most notably in the synthesis of peptoids (N-substituted glycine oligomers) and in 1,3-dipolar cycloaddition reactions for generating heterocyclic scaffolds.

Solid-Phase Peptoid Synthesis via the Submonomer Method

Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability, making them attractive candidates for drug development. The "submonomer" method is a highly efficient approach for solid-phase peptoid synthesis, where the this compound unit is incorporated by using benzylamine (B48309) as the submonomer.

Experimental Protocol: Incorporation of an this compound Residue

This protocol outlines the manual solid-phase synthesis of a peptoid dimer containing an this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.6 mmol/g loading)

  • N,N'-Dimethylformamide (DMF)

  • 4-methylpiperidine (B120128) in DMF (20% v/v)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Benzylamine

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in DMF for 2 minutes, followed by draining. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Acylation (Step 1): Add a solution of bromoacetic acid (10 equivalents) and DIC (10 equivalents) in DMF to the resin. Agitate for 20 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Displacement (Step 1 - Incorporation of this compound): Add a solution of benzylamine (20 equivalents) in DMF to the bromoacetylated resin. Agitate for 60 minutes at room temperature. This step forms the this compound residue.

  • Washing: Wash the resin with DMF (5 times).

  • Acylation (Step 2): Repeat step 4 to add the second bromoacetyl group.

  • Washing: Repeat step 5.

  • Displacement (Step 2): Add a solution of the desired primary amine for the second residue (e.g., isobutylamine) in DMF. Agitate for 60 minutes.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours to cleave the peptoid from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

G cluster_spps Solid-Phase Peptoid Synthesis Cycle Resin Rink Amide Resin (Fmoc-protected) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% 4-methylpiperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Acylate Acylation (Bromoacetic acid, DIC) Wash1->Acylate Wash2 Wash (DMF) Acylate->Wash2 Displace Displacement (Benzylamine in DMF) Wash2->Displace Forms this compound residue Wash3 Wash (DMF) Displace->Wash3 Wash3->Acylate Repeat cycle for next monomer

Workflow for the incorporation of an this compound residue in solid-phase peptoid synthesis.
1,3-Dipolar Cycloaddition

This compound can be used to generate azomethine ylides in situ, which are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) to form highly substituted, five-membered heterocyclic scaffolds like pyrrolidines.[7] This reaction is a powerful tool for creating molecular complexity in drug discovery.

Experimental Protocol: General Procedure for Azomethine Ylide Cycloaddition

This protocol describes a general procedure for the synthesis of a pyrrolidine (B122466) derivative.

Materials:

  • This compound

  • An aldehyde or ketone (e.g., isatin)

  • A dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1 equivalent), the chosen aldehyde/ketone (1 equivalent), and the dipolarophile (1.1 equivalents) in toluene.

  • Heating: Heat the mixture to reflux. The azomethine ylide is generated in situ via the decarboxylative condensation of this compound with the carbonyl compound.

  • Cycloaddition: The generated ylide immediately undergoes a 1,3-dipolar cycloaddition with the dipolarophile present in the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrrolidine derivative.

G NBG This compound Ylide Azomethine Ylide (in situ generation) NBG->Ylide Carbonyl Aldehyde/Ketone Carbonyl->Ylide - H₂O, - CO₂ Pyrrolidine Pyrrolidine Derivative Ylide->Pyrrolidine Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrrolidine [3+2] Cycloaddition

Logical relationship in 1,3-dipolar cycloaddition using this compound.

Signaling Pathways Modulated by this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways, particularly in the central nervous system. A significant area of research is the development of this compound derivatives as inhibitors of the glycine transporter 1 (GlyT1).

GlyT1 Inhibition and NMDA Receptor Modulation

In the brain, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission. By inhibiting GlyT1, this compound derivatives can increase the concentration of synaptic glycine, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

G cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron GlyT1 GlyT1 NMDAR NMDA Receptor Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Glycine Glycine Glycine->GlyT1 Reuptake Glycine->NMDAR Co-agonist Binding Glutamate->NMDAR Binds NBG_deriv This compound Derivative NBG_deriv->GlyT1 Inhibits Neuronal_Signal Neuronal Signaling Ca_ion->Neuronal_Signal Initiates

Signaling pathway showing GlyT1 inhibition by this compound derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a versatile building block, coupled with the significant biological activity of its derivatives, underscores its importance in the ongoing search for novel therapeutics.

References

Spectroscopic Characterization of N-Benzylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Benzylglycine, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

Solvent: D₂O Frequency: (Not specified in search results, typically 300-600 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4m5HC₆H₅-
~4.2s2H-CH₂-Ph
~3.6s2H-CH₂-COOH

Note: The NH and COOH protons are typically not observed in D₂O due to deuterium (B1214612) exchange.

¹³C NMR (Carbon NMR) Data

Solvent: (Not specified in search results, typically DMSO-d₆ or D₂O) Frequency: (Not specified in search results, typically 75-150 MHz)

Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic Acid)
~135C (Quaternary, Phenyl)
~129CH (Phenyl)
~128CH (Phenyl)
~127CH (Phenyl)
~53-CH₂-Ph
~51-CH₂-COOH
IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~3030MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450Medium-WeakC=C stretch (Aromatic Ring)
~1400MediumO-H bend (Carboxylic Acid)
~1100MediumC-N stretch
MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zRelative IntensityAssignment
166Moderate[M+H]⁺ (Protonated Molecular Ion)
165Low[M]⁺ (Molecular Ion)
120Moderate[M-COOH]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Method 2: KBr Pellet

  • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) with a small amount of formic acid to promote protonation.

  • Filter the solution through a syringe filter to remove any particulate matter.

Data Acquisition (Positive Ion Mode ESI):

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: Typically 3-4 kV.

  • Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions.

  • Mass Range: Scan from m/z 50 to 500.

  • Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺ at m/z 166) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Spec_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound Parent [M+H]⁺ m/z = 166 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z = 148 Parent->Fragment1 - H₂O Fragment2 Loss of COOH [M-COOH]⁺ m/z = 120 Parent->Fragment2 - COOH Fragment3 Tropylium Ion [C₇H₇]⁺ m/z = 91 Parent->Fragment3 - CH₂NHCH₂COOH Fragment4 Phenyl Ion [C₆H₅]⁺ m/z = 77 Fragment3->Fragment4 - CH₂

N-Benzylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Non-Proteinogenic Amino Acid

Abstract

N-Benzylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the simplicity of glycine (B1666218) with the steric and hydrophobic properties of a benzyl (B1604629) group, offer significant advantages in the design of novel therapeutics, particularly in the realm of peptidomimetics. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and diverse applications. Detailed experimental protocols for its synthesis and incorporation into peptide structures are presented, alongside a discussion of its role in modulating biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

N-substituted amino acids are a critical class of compounds in the development of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.[1] These modified amino acids can confer enhanced properties to peptide-based drugs, such as increased metabolic stability, improved bioavailability, and altered receptor-binding affinities.[1] this compound, with its benzyl group attached to the nitrogen atom of glycine, serves as a fundamental scaffold in this context.[2] The presence of the benzyl group introduces conformational constraints and hydrophobicity, which can significantly influence the biological activity of the resulting peptide or small molecule.[3]

This guide will delve into the core aspects of this compound, providing a technical foundation for its utilization in research and development.

Physicochemical and Structural Properties

This compound, also known as 2-(benzylamino)acetic acid, is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below. The benzyl group attached to the glycine backbone is a key structural feature that enhances its solubility and reactivity in various organic solvents, making it a versatile intermediate in organic synthesis.[1]

PropertyValueReference
CAS Number 17136-36-6[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposes)
Purity ≥ 98% (Assay)[1]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and the specific derivative being synthesized.

Synthesis of this compound Ethyl Ester

A common and cost-effective method for synthesizing this compound ethyl ester involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[5] This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.[5]

Quantitative Data for this compound Ethyl Ester Synthesis

ParameterValueReference
Starting Material Glycine ethyl ester hydrochloride, Benzyl chloride[5]
Reagents Triethylamine (B128534), Ethanol (B145695)[5]
Reaction Temperature 40 °C[5]
Reaction Time 4 hours[5]
Yield 80.3%[5]
Purity Not specified[5]
Synthesis of Fmoc-N-benzylglycine

For applications in solid-phase peptide synthesis (SPPS), this compound is often protected with a fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-N-benzylglycine is a key building block for creating complex peptides with high purity and yield.[2]

Properties of Fmoc-N-benzylglycine

PropertyValueReference
CAS Number 141743-13-7[2]
Molecular Formula C₂₄H₂₁NO₄[2]
Molecular Weight 387.44 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 130 - 138 °C[2]
Purity ≥ 99% (HPLC)[2]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound Ethyl Ester

This protocol is adapted from an optimized procedure for the N-alkylation of glycine ethyl ester hydrochloride.[5]

Materials:

  • Glycine ethyl ester hydrochloride (28.0 g)

  • Triethylamine (20.0 g + 20.0 g)

  • Ethanol (200 ml)

  • Benzyl chloride (27.8 g)

  • Anhydrous magnesium sulfate (B86663)

  • Flask, reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, distillation apparatus.

Procedure:

  • To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add another portion of triethylamine (20.0 g) to the filtrate.

  • Cool the filtrate to 0-5 °C.

  • Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate.

  • After the addition is complete, carry out the reaction at 40 °C for 4 hours.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at 100 °C.

  • Collect the fraction at 139-142 °C to obtain this compound ethyl ester as a pale yellow oily liquid (yield: 31.0 g, 80.3%).[5]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-benzylglycine

This protocol outlines the general steps for incorporating Fmoc-N-benzylglycine into a peptide chain using solid-phase synthesis techniques.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang resin)

  • Fmoc-N-benzylglycine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solutions

  • Cleavage cocktail (e.g., TFA-based)

Workflow:

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Benzylglycine HBTU, DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Final Peptide Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Coupling: Activate Fmoc-N-benzylglycine with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using techniques such as reverse-phase HPLC.

Applications in Drug Development

This compound and its derivatives are valuable tools in pharmaceutical research and drug development, primarily due to their utility as building blocks for creating diverse and complex molecules.

Peptidomimetics and Peptoids

This compound is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers.[3] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery.[3] The incorporation of this compound introduces a rigid and hydrophobic benzyl group, which can significantly alter the peptide's conformational stability, receptor binding affinity, and metabolic resistance.[3]

Neurological Disorders

This compound and its derivatives are recognized for their potential as building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Researchers utilize these compounds to develop novel therapeutic agents that can modulate neurotransmitter activity and cellular signaling pathways within the central nervous system.[1]

Asymmetric Synthesis

The ability of this compound to act as a chiral auxiliary is essential in asymmetric synthesis.[1] This allows for the creation of compounds with specific stereochemistry, which is a critical aspect of modern drug development.[1]

Bradykinin (B550075) B2 Receptor Antagonism

A notable application of this compound is its incorporation into peptide-based antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B2 receptors. Antagonists of this receptor have therapeutic potential in treating inflammatory conditions and pain.

Research has shown that substituting this compound into the sequence of a bradykinin antagonist can significantly enhance its antagonistic potency.[1][5]

Bradykinin_Pathway cluster_cell Cell Membrane B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates Bradykinin Bradykinin Bradykinin->B2R Binds and Activates Antagonist This compound- containing Antagonist Antagonist->B2R Binds and Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation, Pain, Vasodilation Ca_release->Inflammation PKC->Inflammation

Caption: Inhibition of the Bradykinin B2 Receptor Signaling Pathway.

Conclusion

This compound stands as a versatile and valuable non-proteinogenic amino acid with significant applications in drug discovery and development. Its straightforward synthesis, coupled with its ability to impart desirable properties to peptides and small molecules, makes it an attractive building block for medicinal chemists. The detailed methodologies and applications presented in this guide underscore the importance of this compound in the ongoing quest for novel and improved therapeutics. As research in peptidomimetics and targeted drug design continues to advance, the role of this compound is poised to expand, offering new opportunities for the creation of innovative medicines.

References

N-Benzylglycine: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, an N-substituted derivative of the amino acid glycine (B1666218), has emerged as a important and versatile building block in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, render it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in multicomponent reactions for the construction of peptidomimetics and key heterocyclic scaffolds.

Core Applications in Organic Synthesis

This compound serves as a foundational element in the synthesis of several classes of biologically relevant compounds. Its utility stems from the reactivity of both its amine and carboxylic acid functionalities, allowing for its incorporation into larger molecular frameworks through various synthetic transformations.

Peptidomimetic Synthesis

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug development due to their enhanced stability and bioavailability. This compound is a key component in the synthesis of peptoids (N-substituted glycine oligomers), a major class of peptidomimetics. The benzyl group introduces conformational constraints and hydrophobicity, influencing the overall structure and biological activity of the resulting molecule.

Heterocyclic Synthesis

This compound is extensively used in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. Its ability to participate in cyclization reactions, often following an initial multicomponent reaction, allows for the efficient construction of complex ring systems. Notable examples include:

  • Diketopiperazines: These cyclic dipeptides are prevalent in natural products and exhibit a wide range of biological activities.

  • Benzodiazepines: This class of compounds is well-known for its therapeutic applications, particularly as anxiolytics and anticonvulsants.

  • Piperazinones: These scaffolds are found in numerous biologically active molecules and are valuable intermediates in medicinal chemistry.

Multicomponent Reactions: A Powerful Tool

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy.[1] this compound is an excellent substrate for several key MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2][3] When this compound is used as the carboxylic acid component, it provides a straightforward route to complex peptidomimetic structures.

A general workflow for the Ugi reaction involving this compound is depicted below:

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Amine Amine (R1-NH2) Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine_Formation NBG This compound Addition Nucleophilic Addition NBG->Addition Isocyanide Isocyanide (R3-NC) Isocyanide->Addition Imine_Formation->Addition [H+] Mumm Mumm Rearrangement Addition->Mumm Ugi_Product α-Acylamino Amide Mumm->Ugi_Product

Caption: General workflow of the Ugi four-component reaction.

The resulting Ugi product can then undergo further transformations, such as deprotection and cyclization, to yield various heterocyclic scaffolds. For instance, the Ugi-deprotection-cyclization (UDC) strategy is a powerful approach for the synthesis of 1,4-benzodiazepines.[4]

The Passerini Three-Component Reaction

The Passerini reaction is another important MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[5][6] this compound can act as the carboxylic acid component in this reaction, leading to the formation of valuable intermediates for further synthetic elaboration.

Quantitative Data from Key Reactions

The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

Starting MaterialsProductReagents and ConditionsYield (%)Reference
This compound hydrochloride, Benzyl chloroformateN-Benzyl-N-benzyloxycarbonyl-glycine2-N NaOH, 4-N NaOH, -5°C to rt-[7]
Benzyl chloride, Glycine ethyl esterThis compound ethyl esterPyridine, Xylene, 110-140°CHigh[8]
Glycine derivative, Benzaldehyde derivativeThis compound derivativeNaOH, then reduction (e.g., H2/Pd)High[9]

Table 2: Ugi Reaction Employing this compound or its Derivatives

AmineAldehyde/KetoneIsocyanideCarboxylic AcidProductYield (%)Reference
FurfurylamineBenzaldehydet-ButylisocyanideBoc-glycineUgi product66[3]
AminophenylketonesAldehydeIsocyanideBoc-glycine1,4-Benzodiazepine precursor12-49 (over 2 steps)[4]
VariousVariousBenzyl isocyanideChiral cyclic amino acidsPolycyclic scaffolds70-80 (acylation step)[10]
VariousArylglyoxalsVariousN-PhenylglycinePiperazinoquinazolineHigh[11]

Experimental Protocols

Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine

Materials:

  • This compound hydrochloride

  • 2-N Sodium hydroxide (B78521) (NaOH)

  • 4-N Sodium hydroxide (NaOH)

  • Benzyl chloroformate

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure: [7]

  • Suspend this compound hydrochloride in 2-N sodium hydroxide in a suitable flask.

  • Cool the mixture to -5°C with stirring.

  • Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise to the stirred mixture.

  • Continue stirring at -5°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Extract the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.

  • Stir the mixture in the cold for 1 hour, then bring it to room temperature.

  • Extract the product four times with diethyl ether.

  • Wash the combined diethyl ether extracts with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.

General Procedure for the Ugi Four-Component Reaction

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • This compound (or other carboxylic acid) (1.0 eq.)

  • Isocyanide (1.0 eq.)

  • Methanol (B129727) (or other suitable solvent)

Procedure: [2]

  • Dissolve the aldehyde in methanol (e.g., at a concentration of 0.5 M) in a reaction vessel.

  • Add the amine to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (this compound) and the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as filtration (if it precipitates), extraction, and chromatography.

The following diagram illustrates a typical experimental workflow for the Ugi reaction followed by purification.

Ugi_Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Dissolve aldehyde in solvent B 2. Add amine, stir for 1h A->B C 3. Add carboxylic acid and isocyanide B->C D 4. Stir at room temperature (24-48h) C->D E 5. Monitor by TLC D->E F 6. Isolate crude product E->F G 7. Purify by chromatography/recrystallization F->G H 8. Characterize product (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for the Ugi reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, offering efficient pathways to a wide range of complex and biologically relevant molecules. Its utility is particularly pronounced in multicomponent reactions, which enable the rapid construction of diverse molecular scaffolds. For researchers and professionals in drug development, a thorough understanding of the synthetic applications of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

An In-depth Technical Guide to N-Benzylglycine Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylglycine derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as anticonvulsant and neuroprotective agents. This document details their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area of medicinal chemistry.

Core Concepts: The this compound Scaffold

This compound and its derivatives are characterized by a glycine (B1666218) core structure with a benzyl (B1604629) group attached to the nitrogen atom. This scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The introduction of the benzyl group generally increases the lipophilicity of the glycine molecule, which can enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the reaction of glycine with an appropriate benzylating agent. Further modifications can be made to the glycine backbone or the benzyl ring to generate a library of derivatives for structure-activity relationship (SAR) studies.

A representative synthetic protocol for a key anticonvulsant, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is described in the experimental protocols section of this guide.[3]

Anticonvulsant Applications

A significant body of research has focused on the anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting their potential for treating different seizure types.

Quantitative Anticonvulsant Activity

The anticonvulsant activity of this compound derivatives is typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure model. The potency of these compounds is often expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is also assessed, commonly using the rotarod test, to determine the median toxic dose (TD50). The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's therapeutic window.

CompoundAnimal ModelSeizure TestAdministration RouteED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
(R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide)MouseMESi.p.11>100>9.1[2]
(R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide)RatMESp.o.3.9>100>25.6[2]
N-benzyl-2-acetamido-3-methoxypropionamideMouseMESi.p.8.3--[1]
N-benzyl-2-acetamido-3-ethoxypropionamideMouseMESi.p.17.3--[1]
(R)-N-benzyl 2-acetamido-3-methoxypropionamideRatMESp.o.3.9>512>131[1]
N-(benzyloxycarbonyl)glycine benzylamideMouseMESi.p. (30 min)4.8>150>31.25[4]
N-(benzyloxycarbonyl)glycine benzylamideMouseMESi.p. (3 h)11.6>150>12.9[4]
N-acetyl,N'-benzylglycinamideMouseMESi.p.300--[5]
Z-glycinamideMouseMESi.p.---[5]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)MouseMESi.p.---[6]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)MousescPTZi.p.81.12--[6]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)Mouse6-Hz (44mA)i.p.---[6]

Neuroprotective Potential

Beyond their anticonvulsant effects, this compound derivatives are being investigated for their neuroprotective properties. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases and acute brain injuries like stroke.

In Vitro Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed in cell-based assays that model neuronal damage. For instance, neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neuronal cultures are exposed to neurotoxic insults such as glutamate-induced excitotoxicity, oxidative stress (e.g., induced by hydrogen peroxide or t-BHP), or agents that mimic aspects of neurodegenerative diseases (e.g., MPP+ for Parkinson's disease).[7][8] The ability of this compound derivatives to enhance cell viability and reduce markers of cell death is then quantified.

While extensive quantitative data for a broad range of this compound derivatives in neuroprotection assays is still emerging, preliminary studies on related glycine derivatives show promise. For example, sarcosine (B1681465) (N-methylglycine) has been shown to increase the percentage of viable cells in in vitro models of aluminum-induced neurotoxicity.[9] Further research is needed to systematically evaluate the neuroprotective efficacy of various this compound derivatives and establish clear structure-activity relationships for this application.

Mechanisms of Action

The therapeutic effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Enhancement of GABAergic Neurotransmission

Many anticonvulsant drugs exert their effects by enhancing the activity of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[10] This can be achieved through various means, such as direct agonism at GABA receptors, positive allosteric modulation of GABA-A receptors, or inhibition of GABA reuptake or metabolism.[7][9] Some this compound derivatives are thought to act through the GABAergic system, thereby increasing inhibitory tone in the brain and reducing neuronal hyperexcitability that leads to seizures.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA Synthesis Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1 GAT1 (Reuptake) Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx NBG_Derivative This compound Derivative NBG_Derivative->GAT1 Inhibition? NBG_Derivative->GABA_Receptor Modulation? EAAT2_Glutamate_Uptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutaminase Glutamate_vesicle Glutamate in Vesicle Glutaminase->Glutamate_vesicle Glutamate Synthesis Synaptic_Cleft Glutamate Glutamate_vesicle->Synaptic_Cleft Release EAAT2 EAAT2 Transporter Synaptic_Cleft->EAAT2 Uptake Glutamate_astrocyte Glutamate EAAT2->Glutamate_astrocyte Transport GS GS Glutamate_astrocyte->GS Glutamine Synthetase Glutamine_astrocyte Glutamine GS->Glutamine_astrocyte Glutamine Synthesis cluster_presynaptic cluster_presynaptic Glutamine_astrocyte->cluster_presynaptic Transport to Neuron NBG_Derivative This compound Derivative NBG_Derivative->EAAT2 Positive Allosteric Modulation Anticonvulsant_Drug_Discovery_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vivo_screening In Vivo Screening cluster_mechanism_studies Mechanism of Action Studies cluster_pharmacokinetics Pharmacokinetic Profiling A Lead Identification (this compound Scaffold) B Library Synthesis (SAR Studies) A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Acute Seizure Models (MES, scPTZ, 6-Hz) C->D E Determination of ED50 D->E H Calculation of Protective Index (PI) E->H F Neurotoxicity Assessment (Rotarod Test) G Determination of TD50 F->G G->H I Receptor Binding Assays (e.g., GABA-A) H->I L ADME Studies (Absorption, Distribution, Metabolism, Excretion) H->L I->L J Enzyme Inhibition Assays J->L K Transporter Uptake Assays (e.g., EAAT2) K->L M Determination of Cmax, Tmax, Half-life

References

An In-depth Technical Guide to N-alkylated Glycine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated glycine (B1666218) derivatives, a prominent class of peptidomimetics, are gaining significant traction in biomedical research and drug development. These synthetic oligomers, often referred to as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification confers remarkable properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to be synthesized with a vast array of functionalities. These attributes make N-alkylated glycine derivatives highly attractive as therapeutic leads, diagnostic tools, and probes for studying complex biological processes. This guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile molecules, with a focus on their interaction with cellular signaling pathways.

Synthesis of N-alkylated Glycine Derivatives

The most prevalent method for synthesizing N-alkylated glycine oligomers is the submonomer solid-phase synthesis approach. This technique allows for the precise control of the sequence and the incorporation of a wide diversity of side chains.

Experimental Protocol: Submonomer Solid-Phase Synthesis

This protocol outlines the manual solid-phase synthesis of a representative N-alkylated glycine oligomer on a Rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine submonomers (a diverse library of primary amines)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Fritted reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Acylation (Bromoacetylation):

    • Prepare a solution of bromoacetic acid (1 M in DMF) and DIC (1 M in DMF).

    • Add the bromoacetic acid solution to the resin, followed by the DIC solution.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the reaction mixture and wash the resin with DMF (3x).

  • Nucleophilic Displacement (Amination):

    • Add a solution of the desired primary amine submonomer (1 M in DMF or N-methyl-2-pyrrolidone) to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The primary amine displaces the bromide, incorporating the side chain.

    • Drain the amine solution and wash the resin with DMF (3x) and DCM (3x).

  • Iteration for Chain Elongation:

    • Repeat steps 2 and 3 with the desired sequence of primary amine submonomers to build the N-alkylated glycine oligomer.

  • Cleavage and Deprotection:

    • After the final amination step, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature. This cleaves the peptoid from the resin and removes any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptoid.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the peptoid pellet.

  • Purification and Analysis:

    • Dissolve the crude peptoid in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptoid by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.

Logical Workflow for Submonomer Synthesis

Submonomer_Synthesis_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Acylation Acylation (Bromoacetic Acid, DIC) Wash1->Acylation Wash2 Wash (DMF) Acylation->Wash2 Amination Amination (Primary Amine) Wash2->Amination Wash3 Wash (DMF, DCM) Amination->Wash3 Cycle Repeat for Each Monomer Wash3->Cycle Cycle->Acylation Next monomer Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final monomer Purification Purification (RP-HPLC) Cleavage->Purification End Characterized Peptoid Purification->End

A flowchart illustrating the key steps in the submonomer solid-phase synthesis of N-alkylated glycine oligomers.

Physicochemical and Biological Properties

The unique structure of N-alkylated glycine derivatives imparts a range of advantageous physicochemical and biological properties.

PropertyDescriptionImplication in Research and Drug Development
Proteolytic Stability The absence of a hydrogen atom on the backbone amide nitrogen and the repositioning of the side chain sterically hinders protease recognition and cleavage.[1]Longer in vivo half-life compared to peptides, making them more suitable for therapeutic applications.
Cell Permeability The lack of backbone hydrogen bond donors reduces the desolvation penalty for crossing lipid membranes. Hydrophobic side chains can further enhance membrane translocation.[2]Ability to target intracellular proteins and signaling pathways that are inaccessible to many conventional peptide and antibody-based drugs.
Structural Diversity A vast array of commercially available primary amines can be incorporated as side chains, leading to a massive and readily accessible chemical space.[2][3]High potential for discovering novel ligands with high affinity and specificity for a wide range of biological targets. Enables the creation of large combinatorial libraries for screening.
Conformational Flexibility/Rigidity The peptoid backbone is generally more flexible than the peptide backbone. However, the introduction of bulky N-alkyl side chains can induce stable secondary structures, such as helices.[4]The ability to design both flexible and conformationally constrained molecules allows for the fine-tuning of binding affinity and specificity for different biological targets.

Interaction with Cellular Signaling Pathways

A key area of interest for N-alkylated glycine derivatives is their ability to modulate cellular signaling pathways by interacting with key regulatory proteins such as G protein-coupled receptors (GPCRs) and ion channels.

Modulation of GPCR Signaling: The Kisspeptin/GPR54 Pathway

The Kisspeptin/GPR54 signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a target for therapeutic intervention in reproductive disorders and cancer.[5][6] Kisspeptin, a peptide hormone, binds to its cognate Gq/11-coupled receptor, GPR54 (also known as KISS1R), initiating a cascade of intracellular events.[7][8][9] N-alkylated glycine derivatives can be designed to act as either agonists or antagonists of this pathway.

An agonist would mimic the action of kisspeptin, activating GPR54 and triggering downstream signaling. Conversely, an antagonist would bind to GPR54 but fail to activate it, thereby blocking the effects of endogenous kisspeptin.

GPR54_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptoid_Agonist N-alkylated Glycine Agonist GPR54 GPR54 (KISS1R) Peptoid_Agonist->GPR54 Binds and Activates Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activates Akt_Pathway PI3K/Akt Pathway PKC->Akt_Pathway Activates Cellular_Response Cellular Response (e.g., GnRH release, Gene expression) MAPK_Cascade->Cellular_Response Akt_Pathway->Cellular_Response

Signaling cascade initiated by an N-alkylated glycine derivative acting as an agonist on the GPR54 receptor.

Quantitative Data on Peptoid-Receptor Interactions

The development of potent N-alkylated glycine derivatives relies on the quantitative assessment of their binding affinity for their biological targets. Various biophysical techniques are employed to determine key parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).

Peptoid LigandTarget ReceptorAssay TypeBinding Affinity (Ki/Kd)Reference
CHIR 2279α1-adrenergic ReceptorRadioligand Competition Binding5 nM (Ki)[10]
CHIR 4531µ-opiate ReceptorRadioligand Competition Binding6 nM (Ki)[10]
Peptoid 9VEGFR2Two-color Cell-based Screening~2 µM (Kd)[10]
Peptoid 10VEGFR2Two-color Cell-based Screening~2 µM (Kd)[10]
Peptoid 11 (dimer of 9)VEGFR2Two-color Cell-based Screening30 nM (Kd)[10]
Peptoid 14Orexin Receptor 1 (OxR1)Cell-based Antagonist AssayMore potent than 12 & 13[4]

Conclusion

N-alkylated glycine derivatives represent a versatile and powerful class of molecules with significant potential in research and drug development. Their inherent advantages, including proteolytic stability and cell permeability, coupled with the vast chemical space accessible through the submonomer synthesis method, position them as ideal candidates for targeting challenging biological targets, particularly those within intracellular signaling pathways. The ability to rationally design and synthesize peptoids that can potently and selectively modulate the activity of receptors like GPR54 opens up new avenues for the development of novel therapeutics for a wide range of diseases. As our understanding of the structure-activity relationships of these fascinating molecules continues to grow, so too will their impact on biomedical science.

References

N-Benzylglycine: A Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a readily accessible synthetic amino acid, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, provide a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide delves into the synthesis of this compound and its derivatives, highlighting its application in the development of compounds with anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Synthesis of the this compound Scaffold

The this compound core is typically synthesized through the nucleophilic substitution of a glycine (B1666218) derivative with a benzyl halide or through reductive amination. A common and efficient method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

General Experimental Protocol: N-alkylation of Glycine Ethyl Ester

This protocol outlines a common method for the synthesis of this compound ethyl ester, a key intermediate.

Materials:

Procedure:

  • A mixture of glycine ethyl ester hydrochloride (e.g., 28.0 g) and triethylamine (e.g., 20.0 g) in ethanol (e.g., 200 ml) is heated at reflux for 1 hour.

  • The reaction mixture is cooled, and the precipitated solid (triethylamine hydrochloride) is removed by filtration.

  • To the filtrate, an additional portion of triethylamine (e.g., 20.0 g) is added.

  • The mixture is cooled to 0-5°C, and benzyl chloride (e.g., 27.8 g) is added dropwise.

  • The reaction is then maintained at 40°C for 4 hours.

  • After the reaction is complete, the mixture is filtered, and the filtrate is washed with water until neutral.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound ethyl ester as a pale yellow oily liquid.

This compound as a Scaffold for Bioactive Compounds

The this compound scaffold has been successfully employed to generate a wide range of bioactive compounds, demonstrating its versatility in medicinal chemistry.

Anticancer Agents

Derivatives of this compound have shown promising anticancer activity. One notable application is in the synthesis of spirooxindoles, a class of compounds known for their potential as anticancer agents. The synthesis often involves a 1,3-dipolar cycloaddition reaction of an azomethine ylide generated from this compound.

dot

Caption: Workflow for the synthesis and evaluation of this compound-derived anticancer agents.

Signaling Pathways in Cancer Targeted by this compound Derivatives:

Many anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt/mTOR and MAPK pathways are critical for cell growth, proliferation, and survival, and are common targets for cancer therapeutics.

dot

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

dot

MAPK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->Raf inhibits

Caption: The MAPK signaling pathway, a key regulator of cell proliferation.

Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideProstate CancerNot specified[1]
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideColon CancerNot specified[1]
N-benzylbenzimidazole linked pyrimidine (B1678525) derivativesHuman Breast Cancer (MDA-MB-23)39.6 - 84.0[2]
Spirooxindole pyrrolidine/pyrrolizidine analogsVarious Cancer Cell LinesVaries[3][4]

Experimental Protocol: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spiro[pyrrolidine-oxindoles] from isatin (B1672199), an α-amino acid (such as this compound), and a dipolarophile.

Materials:

  • Isatin derivative

  • This compound

  • Dipolarophile (e.g., an activated alkene)

  • Solvent (e.g., methanol, ethanol)

  • Standard laboratory glassware

Procedure:

  • A mixture of the isatin derivative (1.0 mmol), this compound (1.0 mmol), and the dipolarophile (1.0 mmol) is suspended in the chosen solvent (10 mL).

  • The reaction mixture is heated to reflux for a specified period (e.g., 2-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with a cold solvent, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

Antimicrobial Agents

This compound can be incorporated into peptidomimetics, which are compounds designed to mimic peptides but with improved stability and bioavailability.[5][6] These peptidomimetics have shown potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-benzyl or N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diaminesM. smegmatisGood activity[7]
Short antimicrobial peptide mimics (e.g., WRW-OBzl)S. aureus5[5]
Herbicidal Agents

Recent research has identified N-benzyl-6-methylpicolinamide derivatives as a novel scaffold for bleaching herbicides.[8] These compounds interfere with carotenoid biosynthesis in plants, leading to a bleaching effect.

Mechanism of Action: Inhibition of Phytoene (B131915) Desaturase (PDS)

Bleaching herbicides often act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. PDS converts phytoene to ζ-carotene. Inhibition of this enzyme leads to the accumulation of phytoene and a lack of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This ultimately results in the characteristic bleaching of the plant tissue.[9][10][11][12][13]

dot

PDS_Inhibition GGPP Geranylgeranyl Diphosphate PhytoeneSynthase Phytoene Synthase GGPP->PhytoeneSynthase Phytoene Phytoene PhytoeneSynthase->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS ZetaCarotene ζ-Carotene PDS->ZetaCarotene Bleaching Bleaching PDS->Bleaching inhibition leads to Carotenoids Carotenoids ZetaCarotene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor N-Benzyl-picolinamide Derivative Inhibitor->PDS inhibits

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-N-Benzylglycine in solid-phase peptide synthesis (SPPS). N-substituted amino acids, such as N-benzylglycine, are valuable building blocks for the synthesis of peptidomimetics and other complex peptide structures. Their incorporation can enhance proteolytic stability and modulate biological activity.[1] This document outlines the necessary materials, protocols, and data analysis techniques for the successful synthesis of peptides containing this compound.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry.[2] This method allows for the stepwise assembly of amino acids onto an insoluble resin support, simplifying the purification process at each step. The incorporation of N-substituted amino acids like Fmoc-N-Benzylglycine, however, presents unique challenges due to steric hindrance at the secondary amine. This often necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high coupling efficiency.[3]

These protocols are designed to address these challenges and provide a robust methodology for the synthesis of peptides containing this compound, yielding products of high purity.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-BzlGly -NH2) on Rink Amide resin. The data illustrates the expected yield and purity that can be achieved using the optimized protocols described below.

ParameterValueMethod of Determination
Crude Peptide Yield 75%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity >85%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm
Purified Peptide Yield 60%Gravimetric analysis after preparative RP-HPLC and lyophilization
Final Peptide Purity >98%Analytical RP-HPLC at 220 nm
Molecular Weight Expected: 765.9 g/mol Mass Spectrometry (ESI-MS)
Observed: 766.0 [M+H]⁺

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable resin for C-terminal amide)

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-N-Benzylglycine

  • Solvents:

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other:

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

  • Wash the resin three times with DMF.

Protocol 2: Fmoc-Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

Protocol 3: Amino Acid Coupling (Standard Amino Acids)
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 times).

Protocol 4: Coupling of Fmoc-N-Benzylglycine

Due to the steric hindrance of the N-benzyl group, a more potent coupling reagent and longer reaction time are recommended.[3]

  • In a separate vial, dissolve Fmoc-N-Benzylglycine (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 4-6 hours at room temperature. A double coupling may be necessary for difficult sequences.

  • After the initial coupling, drain the solution and wash the resin with DMF.

  • To perform a double coupling, repeat steps 1-4 with a fresh solution of activated Fmoc-N-Benzylglycine.

  • After the final coupling, drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 5: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.

  • Monitor the elution of the peptide at 220 nm.

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond + Activated Ester

References

N-Benzylglycine in the Synthesis of Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a key building block in the synthesis of peptidomimetics, offers a versatile scaffold for creating novel therapeutic agents. Its incorporation into peptide-like structures, known as peptoids or N-substituted glycines, imparts crucial advantages such as resistance to proteolytic degradation, enhanced cell permeability, and the ability to modulate biological activity. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of peptidomimetics, with a focus on bradykinin (B550075) B2 receptor antagonists.

Introduction to this compound in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. N-substituted glycines, or peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification prevents enzymatic cleavage by proteases, a major hurdle in the therapeutic use of peptides.[1]

This compound is introduced into a peptoid sequence using benzylamine (B48309) as a submonomer in the solid-phase synthesis process. The benzyl (B1604629) group provides a rigid, hydrophobic side chain that can significantly influence the peptidomimetic's conformation and binding affinity to biological targets.[2] This makes this compound an attractive component for designing peptidomimetics that target protein-protein interactions or act as receptor antagonists.

Applications of this compound Containing Peptidomimetics

A significant application of this compound in peptidomimetic synthesis is the development of potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor.[3] Bradykinin, a pro-inflammatory peptide, exerts its effects through the B2 receptor, making it a key target for treating pain, inflammation, and other pathological conditions.[4][5]

Peptidomimetics containing this compound have been designed as bradykinin B2 receptor antagonists, demonstrating impressive enhancements in potency compared to parent compounds.[3] These antagonists are being investigated for their therapeutic potential in various inflammatory diseases.

Beyond GPCRs, this compound-containing peptidomimetics are also being explored for other therapeutic applications, including their potential as enzyme inhibitors and antimicrobial agents.[6][7] The structural versatility of the this compound scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of peptidomimetics containing this compound.

ParameterValueReference
Synthesis Scale 25 µmolCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.
Resin Rink Amide AM ResinCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.
Acylating Agent Bromoacetic acidCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.
Amine Submonomer BenzylamineCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.
Typical Yield Not explicitly stated for this compound specifically, but generally high for peptoid synthesis.
Purity >95% after purificationCulf, A. S.; Ouellette, R. J. Molecules2010 , 15(8), 5282-5335.

Table 1: Synthesis Parameters for a Peptoid Containing this compound. This table outlines the typical reagents and conditions for the solid-phase synthesis of a peptidomimetic incorporating an this compound residue.

CompoundModificationBiological Activity (pA₂)
Model Antagonist D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg7.4
Analogue 1 Position 8 substituted with this compound8.3
Analogue 2 Analogue 1 with N-terminus acylated with 1-adamantanecarboxylic acid8.6

Table 2: Biological Activity of Bradykinin B2 Receptor Antagonists. This table presents the antagonistic potency (pA₂ values) of peptidomimetics containing this compound at the bradykinin B2 receptor, as determined by their ability to inhibit the vasodepressor response to exogenous bradykinin in a rat blood pressure test. A higher pA₂ value indicates greater antagonistic potency. (Data from: Dawidowska, O., et al. Journal of Peptide Research, 2004, 63(1), 29-35.)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing this compound.

Protocol 1: Solid-Phase Synthesis of a Peptoid Incorporating this compound

This protocol is based on the submonomer method for solid-phase peptoid synthesis.

Materials:

  • Rink Amide AM resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Benzylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Acylation (Bromoacetylation):

    • Prepare a solution of 1.2 M bromoacetic acid in DMF.

    • Add the bromoacetic acid solution to the resin.

    • Add an equivalent amount of 1.2 M DIC in DMF to the resin slurry.

    • Shake the reaction mixture for 30 minutes at room temperature.

    • Wash the resin with DMF.

  • Amination (N-Benzylation):

    • Prepare a solution of 1 M benzylamine in DMF.

    • Add the benzylamine solution to the resin.

    • Shake the reaction mixture for 2 hours at room temperature. This step incorporates the this compound monomer.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 3 and 4 with the desired bromoacetic acid and primary amine submonomers to extend the peptoid chain.

  • Cleavage and Deprotection:

    • Wash the final peptoid-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vivo Evaluation of Bradykinin B2 Receptor Antagonism (Rat Blood Pressure Test)

This protocol describes the method used to determine the pA₂ values of the this compound-containing peptidomimetics.

Materials:

  • Wistar rats

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Bradykinin acetate

  • Peptidomimetic antagonist

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Bradykinin Dose-Response: Administer increasing doses of bradykinin intravenously and record the corresponding decrease in blood pressure to establish a control dose-response curve.

  • Antagonist Administration: Administer a fixed dose of the this compound-containing peptidomimetic antagonist intravenously.

  • Post-Antagonist Bradykinin Dose-Response: After a suitable equilibration period, repeat the bradykinin dose-response curve in the presence of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (the ratio of the bradykinin concentration required to produce the same effect in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

    • The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's affinity for the receptor.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound-containing peptidomimetics.

experimental_workflow cluster_synthesis Solid-Phase Peptoid Synthesis cluster_evaluation Biological Evaluation resin Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection acylation Acylation (Bromoacetic Acid/DIC) deprotection->acylation amination Amination (Benzylamine in DMF) acylation->amination  Incorporates  this compound elongation Repeat Acylation/ Amination Cycles amination->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification RP-HPLC Purification cleavage->purification antagonist_admin Antagonist Administration purification->antagonist_admin animal_prep Animal Preparation (Anesthetized Rat) bk_dose_response Bradykinin Dose-Response animal_prep->bk_dose_response bk_dose_response->antagonist_admin post_antagonist_bk Post-Antagonist Bradykinin Dose-Response antagonist_admin->post_antagonist_bk data_analysis Data Analysis (Schild Plot) post_antagonist_bk->data_analysis pa2_value pA2 Value (Antagonist Potency) data_analysis->pa2_value

Caption: Experimental workflow for the synthesis and evaluation of this compound peptidomimetics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BK Bradykinin B2R Bradykinin B2 Receptor (GPCR) BK->B2R Activates Antagonist This compound Peptidomimetic Antagonist->B2R Blocks Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) Ca2->MAPK PKC->MAPK Inflammation Pro-inflammatory Response MAPK->Inflammation

Caption: Bradykinin B2 receptor signaling pathway and its inhibition by an this compound peptidomimetic.

References

Application Notes and Protocols for Incorporating N-Benzylglycine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine, a key N-substituted amino acid, is a fundamental building block in the synthesis of peptoids and peptide mimics. The incorporation of this compound and other N-substituted residues can impart unique structural and functional properties to peptides, including enhanced proteolytic stability, improved cell permeability, and the ability to modulate conformation.[1] However, the secondary amine in this compound presents steric hindrance and reduced nucleophilicity, which can make its incorporation into a growing peptide chain challenging compared to standard primary amino acids.[1]

These application notes provide a comprehensive overview of the primary methods for coupling this compound, a comparison of common coupling reagents, and detailed protocols for both the "submonomer" method and the standard solid-phase peptide synthesis (SPPS) approach using a pre-synthesized monomer.

Coupling Strategies: An Overview

There are two primary strategies for incorporating this compound into a peptide sequence on a solid support:

  • The Submonomer Method: This is the most common and efficient method for creating peptoid oligomers (polymers of N-substituted glycines).[2] It involves a two-step iterative process on the solid support: acylation with an α-haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction with the desired primary amine (in this case, benzylamine).[2] This method is highly modular and avoids the need to synthesize and purify individual N-substituted amino acid monomers beforehand.[2]

  • Monomer Coupling Method: This approach mirrors traditional solid-phase peptide synthesis (SPPS). It requires a pre-synthesized this compound monomer protected with a suitable N-terminal protecting group (e.g., Fmoc or Boc). This monomer is then coupled to the N-terminus of the growing peptide chain using standard coupling reagents. While requiring more upfront synthetic effort for the monomer, this method can be integrated into standard peptide synthesis workflows.[2]

The choice of method depends on the specific research goal. For the synthesis of pure peptoids or peptoid-peptide hybrids with significant peptoid character, the submonomer method is generally preferred for its efficiency and simplicity.[3] For incorporating isolated this compound residues into a peptide sequence, the monomer coupling method may be more straightforward to integrate into existing automated peptide synthesis protocols.

Data Presentation: Comparison of Coupling Reagents

The efficiency of incorporating this compound, particularly via the monomer coupling method, is highly dependent on the choice of coupling reagent. The sterically hindered nature of the secondary amine requires more potent activators to achieve high yields.

Coupling Reagent ClassSpecific ReagentBase RequiredKey Characteristics & Recommendations
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Typically DIPEA or NMMStandard, cost-effective reagent. Often used with additives like HOBt to minimize racemization.[2][4] For this compound, may require longer reaction times or double coupling.
DCC (N,N'-Dicyclohexylcarbodiimide)Typically DIPEA or NMMHighly efficient but the dicyclohexylurea (DCU) byproduct is insoluble, making it unsuitable for solid-phase synthesis.[5] Primarily used in solution-phase synthesis.[5]
Aminium/Uronium Salts HBTU / TBTUDIPEA or NMMVery efficient and fast-acting coupling reagents with low racemization, especially when HOBt is added.[4][6] A common choice for standard and moderately difficult couplings.
HATUDIPEA or NMMHighly efficient reagent, particularly effective for sterically hindered amino acids like N-substituted glycines.[6] Often the reagent of choice for difficult couplings.
HCTUDIPEA or NMMOffers higher reaction rates compared to HOBt-based reagents, improving results in the synthesis of difficult peptides.[6]
Phosphonium Salts PyBOP / PyAOPDIPEA or NMMPyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids, a similar challenge to this compound.[4] These are powerful reagents for challenging sequences.

DIC: N,N'-Diisopropylcarbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HOBt: 1-Hydroxybenzotriazole.

Experimental Protocols

Protocol 1: Incorporating this compound via the Submonomer Method

This protocol details the two-step process for adding an this compound residue to a resin-bound peptide or peptoid chain.

Materials:

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Benzylamine (B48309)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

    • If starting with an Fmoc-protected resin, perform Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF) to expose the free amine.[7]

    • Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove all traces of the deprotection solution.

  • Step A: Acylation (Bromoacetylation)

    • Prepare a solution of bromoacetic acid (10 equivalents relative to resin loading) and DIC (10 equivalents) in DMF.

    • Drain the solvent from the swelled and deprotected resin.

    • Immediately add the bromoacetic acid/DIC solution to the resin.

    • Agitate the reaction vessel at room temperature for 30 minutes.

    • Drain the acylation solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Step B: Nucleophilic Displacement

    • Prepare a 1.5 M solution of benzylamine in DMF.[8]

    • Drain the DMF wash from the bromoacetylated resin.

    • Add the benzylamine solution to the resin.

    • Agitate the reaction vessel at room temperature for 60-120 minutes.[8]

    • Drain the amine solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess benzylamine and prepare for the next cycle or cleavage.

  • Confirmation of Completion (Optional):

    • A negative Kaiser test on a small sample of beads after the displacement step will indicate the successful conversion of the primary amine to a secondary amine.

Protocol 2: Incorporating Pre-Synthesized Fmoc-N-Benzylglycine-OH

This protocol outlines the coupling of a pre-synthesized Fmoc-N-Benzylglycine-OH monomer using a potent coupling reagent.

Materials:

  • Solid-phase synthesis resin with a free N-terminal amine

  • Fmoc-N-Benzylglycine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Solid-phase synthesis reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation and Deprotection:

    • Swell the resin in DMF for at least 30-60 minutes.

    • Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-N-Benzylglycine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected peptide-resin.

    • Immediately add the activated Fmoc-N-Benzylglycine-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Due to steric hindrance, extended coupling times may be necessary.

    • Monitor the reaction for completion (e.g., using a Kaiser test). A negative result indicates a successful coupling. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing and Capping (Optional):

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

    • If the coupling is incomplete after a second attempt, any remaining unreacted amines can be "capped" using acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Cycle Repetition:

    • The cycle of deprotection, activation, and coupling can be repeated for the next amino acid in the sequence.

Mandatory Visualizations

Submonomer_Method_Workflow start Start: Resin with Free Amine acylation Step A: Acylation (Bromoacetic Acid + DIC) start->acylation 1 wash1 Wash (DMF) acylation->wash1 2 displacement Step B: Displacement (Benzylamine in DMF) wash1->displacement 3 wash2 Wash (DMF/DCM) displacement->wash2 4 next_cycle Next Cycle or Cleavage wash2->next_cycle 5

Caption: Workflow for the Submonomer Method.

Monomer_Coupling_Reaction resin Resin-Peptide-NH2 coupled_product Resin-Peptide-CO-N(Bn)-CH2-Fmoc resin->coupled_product monomer Fmoc-N-Benzylglycine-OH activated_ester Activated Intermediate monomer->activated_ester Activation reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->activated_ester activated_ester->coupled_product Coupling

Caption: Reaction scheme for the Monomer Coupling Method.

References

Application Notes and Protocols: N-Benzylglycine in Chiral Catalysis and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-benzylglycine and its derivatives in the field of chiral catalysis and asymmetric synthesis. The content is designed to offer both theoretical insights and practical guidance for the application of these compounds in creating enantiomerically enriched molecules, a critical aspect of modern drug discovery and development.

Introduction

This compound, a readily available and structurally simple amino acid derivative, serves as a versatile building block and precursor in asymmetric synthesis.[1] While not inherently chiral, its derivatives, particularly those incorporating a chiral moiety, are pivotal in a range of stereoselective transformations. The primary applications of this compound in this context fall into two main categories: as a prochiral substrate in enantioselective alkylations and as a foundational structure for the development of chiral ligands and organocatalysts. These methods are instrumental in the synthesis of non-natural α-amino acids, which are of significant interest in medicinal chemistry.

Section 1: Asymmetric Alkylation of this compound Derivatives

A prevalent and powerful strategy for the synthesis of enantiomerically enriched α-amino acids is the asymmetric alkylation of glycine (B1666218) enolate equivalents. In this approach, an achiral glycine derivative, such as an this compound ester, is converted to its enolate and then reacted with an electrophile in the presence of a chiral catalyst. The catalyst orchestrates the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Phase-Transfer Catalyzed (PTC) Alkylation

The O'Donnell amino acid synthesis is a benchmark method that employs phase-transfer catalysis for the asymmetric alkylation of benzophenone (B1666685) imines of glycine alkyl esters.[2] Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are used to shuttle the glycine enolate from an aqueous or solid base phase to an organic phase containing the alkylating agent, inducing asymmetry in the process.

Quantitative Data Summary: Asymmetric Benzylation of Glycine Imines

Catalyst PrecursorElectrophileSolventBaseTemp (°C)Yield (%)ee (%)Reference
CinchonidineBenzyl (B1604629) BromideToluene50% aq. KOH208595[3]
QuinineBenzyl BromideToluene/CHCl₃50% aq. KOH09090[4]
N-methylephedrineBenzyl BromideToluene25% aq. NaOHRT-low[4]
Merrifield-cinchonidinium saltBenzyl BromideToluene25% aq. NaOH0-90[4]

Note: The table presents representative data compiled from various sources and is intended for comparative purposes. Actual results can vary based on specific reaction conditions and substrate modifications.

Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is a generalized procedure based on established methods for the phase-transfer catalyzed alkylation of glycine imines.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Chiral Phase-Transfer Catalyst (e.g., Cinchonidine-derived quaternary ammonium salt) (10 mol%)

  • Toluene

  • 50% aqueous Potassium Hydroxide (KOH) solution (20.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add the 50% aqueous KOH solution (20.0 eq) and stir the biphasic mixture vigorously.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring vigorously at the set temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[3]

Logical Workflow for Phase-Transfer Catalyzed Alkylation

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Glycine Imine, Catalyst, and Toluene Cool Cool to Reaction Temperature Start->Cool AddBase Add Aqueous KOH Solution Cool->AddBase AddBnBr Add Benzyl Bromide AddBase->AddBnBr Stir Vigorous Stirring (Monitor by TLC) AddBnBr->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Determine Yield and ee% (Chiral HPLC) Purify->Analysis

Caption: Workflow for PTC alkylation of glycine imine.

Section 2: N-Acyl-Proline Derivatives in Organocatalysis

While this compound itself is not a proline derivative, the principles of N-acylation to modulate catalyst properties are highly relevant. N-Benzoyl-L-proline, for example, is an effective organocatalyst for asymmetric aldol (B89426) reactions. The N-benzoyl group enhances the steric bulk and modifies the electronic properties of the proline catalyst, leading to improved stereoselectivity.[5]

Mechanism of N-Acyl-Proline Catalyzed Aldol Reaction

Aldol_Mechanism Catalyst N-Acyl-Proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine TransitionState Stereoselective Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product + H2O Hydrolysis Hydrolysis

Caption: Mechanism of N-acyl-proline catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by N-Benzoyl-L-proline

This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone.[6]

Materials:

  • N-Benzoyl-L-proline (20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial with a magnetic stir bar, add N-Benzoyl-L-proline (0.2 mmol).

  • Add anhydrous DMSO (2 mL) and the ketone (5.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at this temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using NMR and chiral HPLC, respectively.

Conclusion

This compound and its analogs are valuable tools in the arsenal (B13267) of synthetic chemists focused on asymmetric synthesis. Their application as prochiral substrates in phase-transfer catalyzed alkylations provides a reliable route to a diverse range of non-natural α-amino acids with high enantioselectivity. Furthermore, the principles guiding the modification of related amino acid catalysts, such as N-acylation of proline, offer a framework for the rational design of new chiral catalysts and ligands. The protocols and data presented herein serve as a practical guide for researchers to implement these powerful synthetic strategies in their own laboratories.

References

Application Notes: N-Benzylglycine as a Versatile Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzylglycine, an N-alkylated derivative of the simplest amino acid glycine (B1666218), is a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzyl (B1604629) group attached to the nitrogen atom of glycine, enhances its reactivity and solubility, making it a versatile intermediate for constructing complex molecular architectures.[2] This compound is particularly valuable in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals, and as a component in peptide science.[1][2] Its applications span multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and its use as a chiral auxiliary, enabling the efficient synthesis of diverse and complex heterocyclic scaffolds.[1][2]

Synthesis of this compound and its Esters

The ethyl ester of this compound is a common starting material and an important intermediate in the chemical, pesticide, and pharmaceutical industries.[3] Various methods exist for its synthesis, often involving the N-alkylation of glycine ethyl ester with benzyl chloride.[3] Optimization of reaction conditions is crucial to maximize yield and minimize the formation of the N,N-dibenzylglycine ethyl ester byproduct.[3]

Comparative Synthesis Data for this compound Ethyl Ester
MethodStarting MaterialsReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
Method 1Glycine ethyl ester hydrochloride, Benzyl chlorideTriethylamine (B128534), Ethanol (B145695)40480.3[3]
Method 2Benzyl chloride, Glycine ethyl esterPyridine/Xylidene, Toluene110-1406-12Not specified[4]
Method 3N-benzylbut-3-enylamine, Glyoxylic acidMethanol (B129727)MildNot specifiedGood[5]
Experimental Protocol: Synthesis of this compound Ethyl Ester (Method 1)

This protocol is adapted from a procedure designed to be convenient and cost-effective.[3]

Materials:

  • Glycine ethyl ester hydrochloride (28.0 g)

  • Triethylamine (20.0 g + 20.0 g)

  • Ethanol (200 ml)

  • Benzyl chloride (27.8 g)

  • Anhydrous magnesium sulfate (B86663)

  • Flask, heating mantle, condenser, dropping funnel, filtration apparatus, rotary evaporator

Procedure:

  • Add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol to a flask.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.

  • Cool the filtrate to 0-5°C in an ice bath.

  • Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

  • After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

  • Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C. This yields this compound ethyl ester as a pale yellow oily liquid (Expected yield: ~31.0 g, 80.3%).[3]

Synthesis Workflow for this compound Ethyl Ester reagents reagents process process product product A Glycine Ethyl Ester HCl + Triethylamine + Ethanol B Reflux (1h) A->B Heat C Filter Solid B->C Cool D Add Triethylamine + Benzyl Chloride (0-5°C) C->D Filtrate E React (40°C, 4h) D->E F Workup (Filter, Wash, Dry) E->F G Reduced Pressure Distillation F->G H This compound Ethyl Ester G->H

Caption: Workflow for the synthesis of this compound ethyl ester.

Application in Multicomponent Reactions (MCRs)

MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time.[1] this compound is a valuable component in several MCRs, most notably the Ugi four-component reaction (U-4CR).[6][7]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[6][8] The use of this compound (as the amine/acid component) or its derivatives allows for the rapid synthesis of diverse molecular libraries, which is a powerful strategy in drug discovery.[7] The reaction proceeds through the formation of a Schiff base, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[6][8]

G Generalized Ugi Four-Component Reaction (U-4CR) Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product step step Amine Amine (R1-NH2) step1 + Aldehyde Aldehyde (R2-CHO) CarboxylicAcid Carboxylic Acid (R3-COOH) step2 + Isocyanide Isocyanide (R4-NC) SchiffBase Schiff Base NitriliumIon Nitrilium Ion Adduct α-Adduct NitriliumIon->Adduct Nucleophilic Attack UgiProduct Ugi Product (α-Acylamino Amide) Adduct->UgiProduct Mumm Rearrangement step1->SchiffBase Condensation step2->NitriliumIon Protonation & Addition

Caption: The general mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction for Fused Heterocycle Synthesis

This protocol is a general representation based on procedures for synthesizing complex nitrogen heterocycles using N-phenylglycine (a close analog of this compound) and arylglyoxals.[7]

Materials:

  • Arylglyoxal (1 equiv)

  • Amine (e.g., benzylamine) (1 equiv)

  • This compound (1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1 equiv)

  • Methanol (solvent)

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • Dissolve the arylglyoxal (1 equiv) in methanol in a reaction flask.

  • Add the amine (1 equiv) to the solution and stir the mixture for 15 minutes at room temperature to pre-form the imine.

  • Add this compound (1 equiv) and the isocyanide (1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product using flash chromatography to isolate the desired complex heterocycle.[7]

Application in 1,3-Dipolar Cycloaddition Reactions

A significant application of this compound is its role in generating azomethine ylides.[1] These ylides are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction. This powerful strategy allows for the diastereoselective synthesis of highly substituted and stereochemically complex nitrogen-containing heterocycles like pyrrolidines, which are common scaffolds in bioactive molecules.[1]

1,3-Dipolar Cycloaddition via Azomethine Ylide reactant reactant intermediate intermediate product product process process A This compound + Aldehyde/Ketone B Decarboxylative Condensation A->B C Azomethine Ylide (1,3-Dipole) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Alkene) D->E F Substituted Pyrrolidine Ring E->F

Caption: General workflow for 1,3-dipolar cycloaddition.

Diastereoselective Synthesis Data

This compound esters are effective reactants in multicomponent reactions that yield complex heterocyclic structures with high diastereoselectivity.[1] The following table summarizes results for the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles.

EntryTime (h)Yield (%)Diastereomeric Ratio (dr)
1HPh1085>99:1
2H4-MeC₆H₄1082>99:1
3H4-ClC₆H₄1284>99:1
4MePh1280>99:1
5Me4-MeC₆H₄1278>99:1
6Me4-ClC₆H₄1581>99:1
Data adapted from Benchchem.[1]

Other Applications

  • Chiral Auxiliary: The defined structure of this compound and its derivatives makes them suitable for use as chiral auxiliaries in asymmetric synthesis. This is critical in drug development for producing enantiomerically pure compounds.[1][2]

  • Peptide Science: As a non-proteinogenic amino acid analog, incorporating this compound into peptide sequences introduces a rigid, hydrophobic benzyl group. This can significantly alter a peptide's conformational stability, receptor binding affinity, and resistance to metabolic degradation.[1]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules. Its utility in powerful synthetic methodologies, particularly multicomponent reactions like the Ugi reaction and 1,3-dipolar cycloadditions, provides researchers in drug discovery and organic synthesis with efficient pathways to generate diverse libraries of novel, stereochemically complex heterocyclic compounds. The protocols and data presented herein serve as a practical guide for harnessing the synthetic potential of this important building block.

References

N-Benzylglycine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a substituted amino acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence the pharmacological properties of compounds, leading to the development of novel therapeutics with enhanced efficacy and selectivity. This document provides a detailed overview of the applications of this compound in the design and synthesis of anticonvulsant, neuroprotective, anticancer, and anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in the field.

Anticonvulsant Activity of this compound Derivatives

This compound serves as a key structural motif in a class of potent anticonvulsant agents. Derivatives of N-benzyl-2-acetamidopropionamide have shown significant efficacy in preclinical models of epilepsy, with their mechanism of action often linked to the modulation of voltage-sensitive sodium channels.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant properties of various N-benzyl-2-acetamidopropionamide derivatives have been evaluated using the maximal electroshock (MES) seizure model in mice and rats. The median effective dose (ED50) required to protect 50% of the animals from a maximal seizure is a key quantitative measure of a compound's potency.

CompoundAnimal ModelAdministration RouteED50 (mg/kg)Reference Compound (Phenytoin) ED50 (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (18)MouseIntraperitoneal (i.p.)8.36.5
N-benzyl-2-acetamido-3-ethoxypropionamide (19)MouseIntraperitoneal (i.p.)17.36.5
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)MouseIntraperitoneal (i.p.)4.56.5
(S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18)MouseIntraperitoneal (i.p.)>1006.5
N-benzyl-2-acetamido-3-methoxypropionamide (18)RatOral (p.o.)3.923
N-benzyl-2-acetamido-3-ethoxypropionamide (19)RatOral (p.o.)1923

Table 1: Anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives in the MES test.[1]

Experimental Protocol: Synthesis of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide)

This protocol describes the synthesis of Lacosamide, a clinically approved anticonvulsant drug derived from this compound.

Materials:

Procedure:

  • To a solution of (2R)-2-Amino-N-benzyl-3-methoxypropanamide (60.0 g) and triethylamine (7.29 g) in cyclohexane (600 ml), add ethyl acetate (540 ml).

  • Slowly add acetic anhydride (35.29 g) over 15-20 minutes while maintaining the temperature at 25-30°C.

  • Raise the temperature of the reaction mixture to 35-40°C and maintain for 4 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the reaction mass to 0-5°C over 1 hour and maintain for 1.5 hours.

  • Filter the precipitated product at 0-5°C and wash the solid with chilled cyclohexane.

  • Dry the product under vacuum at 50-55°C to obtain (2R)-2-acetamido-N-benzyl-3-methoxypropanamide.[2]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES model.

Materials:

  • Male ICR mice (23 ± 3 g)

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electroshock device (60 Hz sine wave, 50 mA, 200 msec duration)

Procedure:

  • Administer the test substance orally (p.o.) to a group of 5 mice.

  • One hour after administration, apply the maximal electroshock via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the hindlimb tonic extensor component is considered protection.

  • Significant anticonvulsant activity is indicated if less than 50% of the mice exhibit tonic convulsions.[3]

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_preclinical Preclinical Evaluation cluster_lead Lead Optimization synthesis Synthesis of this compound Derivatives purification Purification & Characterization synthesis->purification in_vivo In Vivo Screening (MES Test) purification->in_vivo Test Compounds toxicity Acute Toxicity Assessment in_vivo->toxicity sar Structure-Activity Relationship (SAR) Analysis toxicity->sar lead_opt Lead Optimization sar->lead_opt SAR Data lead_opt->synthesis Iterative Design

Caption: Workflow for Anticonvulsant Drug Discovery.

Neuroprotective Applications

This compound derivatives are being investigated for their neuroprotective effects, particularly in the context of ischemic stroke. The therapeutic strategy often involves the disruption of protein-protein interactions that contribute to neuronal damage.

Signaling Pathway: PSD95-nNOS Interaction in Ischemic Stroke

During an ischemic event, excessive activation of NMDA receptors leads to an influx of calcium ions, which in turn activates neuronal nitric oxide synthase (nNOS). The scaffolding protein PSD95 facilitates the interaction between NMDA receptors and nNOS, exacerbating the production of neurotoxic nitric oxide. This compound-based compounds are being designed to disrupt this PSD95-nNOS interaction, thereby preventing downstream neurotoxic signaling.[1][4]

PSD95_nNOS_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol NMDAR NMDA Receptor PSD95 PSD95 NMDAR->PSD95 Binds Ca Ca²⁺ NMDAR->Ca Influx nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Production Ca->nNOS Activation Neurotoxicity Neurotoxicity NO->Neurotoxicity Ischemia Ischemic Insult Glutamate ↑ Glutamate Ischemia->Glutamate Glutamate->NMDAR Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PSD95 Disrupts Interaction with nNOS SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Arg(Pbf)-OH deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 loop_start Repeat for each Amino Acid wash1->loop_start deprotection_n Fmoc Deprotection loop_start->deprotection_n Yes final_deprotection Final Fmoc Deprotection loop_start->final_deprotection No (End of sequence) coupling_n Couple next Fmoc-AA-OH (including Fmoc-N-Benzylglycine-OH) deprotection_n->coupling_n wash_n Wash coupling_n->wash_n wash_n->loop_start cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Precipitation & HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization

References

Application Notes and Protocols for Modifying Peptide Conformational Stability with N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide development, enhancing conformational stability is a critical objective to improve efficacy, bioavailability, and resistance to degradation. Peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic enzymes and their inherent flexibility, which can lead to reduced receptor binding affinity. A promising strategy to overcome these limitations is the incorporation of N-substituted glycine (B1666218) derivatives, such as N-benzylglycine, into the peptide backbone.

N-substituted glycines, also known as peptoids, are isomers of natural amino acids where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1] This structural modification imparts several advantageous properties. The absence of a hydrogen bond donor on the backbone nitrogen disrupts the formation of secondary structures like α-helices and β-sheets in the same manner as peptides, while the steric hindrance from the N-substituent restricts the conformational freedom of the peptide chain.[1] This can lead to a more defined and stable three-dimensional structure. Furthermore, the tertiary amide bonds in peptoids are not recognized by proteases, rendering the modified peptide highly resistant to enzymatic degradation.[1]

This compound, with its rigid and hydrophobic benzyl (B1604629) group, is a particularly useful building block for these purposes. Its incorporation can significantly alter a peptide's conformational stability and metabolic resistance, making it an invaluable tool for structure-activity relationship (SAR) studies in the development of novel bioactive peptides and peptidomimetics.

Data Presentation: The Impact of N-Alkylation on Peptide Stability

Peptide SequenceModificationMelting Temperature (Tm) in °CGibbs Free Energy of Folding (ΔG°) at 25°C (kJ·mol-1)Reference
(Pro-Hyp-Gly)1(Pro-Hyp-Gly )(Pro-Hyp-Gly)6None (Wild Type)35.2-5.02[2]
(Pro-Hyp-Gly)1(Pro-Hyp-Sar )(Pro-Hyp-Gly)6Glycine to Sarcosine (B1681465) (Sar)26.5-2.09[2]

Note: In this specific collagen model, the substitution destabilized the triple helix, highlighting that the effect of N-alkylation is context-dependent and can be used to modulate stability in either direction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound-Modified Peptides

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-benzylglycine using a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Fmoc-N-benzylglycine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the rink amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and coupling reagents (e.g., HATU/HOBt) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the Kaiser test is negative, wash the resin with DMF (3 times) and DCM (3 times).

  • This compound Coupling:

    • The coupling of Fmoc-N-benzylglycine follows the same procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS).

Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis

This protocol describes how to determine the melting temperature (Tm) of a peptide by monitoring the change in its CD signal as a function of temperature.

Materials:

  • Purified peptide sample

  • Appropriate buffer (e.g., phosphate (B84403) buffer; avoid Tris as its pH is temperature-dependent)

  • CD spectropolarimeter equipped with a Peltier temperature controller

  • Quartz cuvette (1 mm path length)

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen buffer to a final concentration of 20-50 µM.

    • Degas the buffer to prevent bubble formation at higher temperatures.

    • Filter the peptide solution through a 0.22 µm filter.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength for monitoring. For α-helical peptides, 222 nm is typically used as it corresponds to a strong negative band.

    • Set the temperature range for the experiment (e.g., 20°C to 90°C).

    • Set the heating rate (e.g., 1°C/minute).

    • Set the data pitch (e.g., data point every 1°C).

    • Set the equilibration time at each temperature point (e.g., 30 seconds).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone across the temperature range.

    • Load the peptide sample into the cuvette and place it in the sample holder.

    • Start the thermal denaturation experiment. The instrument will slowly heat the sample and record the CD signal at 222 nm at each temperature increment.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide sample data.

    • Plot the CD signal (mdeg) as a function of temperature (°C). The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition between the folded and unfolded states, which corresponds to the inflection point of the sigmoidal curve. This can be determined by finding the maximum of the first derivative of the curve.

    • The data can be fitted to a two-state unfolding model to calculate thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding.

Proteolytic Stability Assay

This protocol provides a general method to assess the stability of this compound modified peptides in the presence of proteases compared to their unmodified counterparts.

Materials:

  • Purified native and this compound modified peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quenching solution (e.g., 10% Trichloroacetic acid, TCA)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Reaction Setup:

    • Prepare stock solutions of the native and modified peptides in the reaction buffer.

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate to enzyme).

    • For serum stability, add the peptide to human or animal serum.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., equal volume of 10% TCA) to stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protease.

    • Transfer the supernatant containing the peptide and its degradation products to a new tube.

  • Analysis by RP-HPLC:

    • Inject the supernatant onto the RP-HPLC system.

    • Monitor the disappearance of the peak corresponding to the full-length peptide over time.

    • Quantify the peak area at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide as a function of time.

    • Calculate the half-life (t1/2) of each peptide under the assay conditions. A longer half-life indicates greater proteolytic stability.

  • Identification of Cleavage Products (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites in the native peptide.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Materials:

  • Purified peptide sample (13C and 15N labeled, if necessary for larger peptides)

  • NMR buffer (e.g., H2O/D2O 90/10)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1 mM.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For peptides with 15N labeling, this correlates each amide proton with its directly bonded nitrogen, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.

    • Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of distance restraints.

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Evaluate the quality of the calculated structures using validation software to check for consistency with the experimental data and standard protein geometries.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Stability Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (Incorporation of this compound) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification cd Circular Dichroism (Thermal Denaturation) purification->cd proteolysis Proteolytic Stability Assay purification->proteolysis nmr NMR Spectroscopy (3D Structure) purification->nmr tm Melting Temperature (Tm) cd->tm halflife Half-life (t1/2) proteolysis->halflife structure 3D Structure nmr->structure peptide_vs_peptoid Structural Comparison: Natural Peptide vs. N-Substituted Glycine (Peptoid) peptide N C' H R O peptoid N C' R H O peptide:n->peptoid:n Side chain (R) moved from Cα to N

References

Application Notes and Protocols for the Purification of N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-Benzylglycine, a key intermediate in pharmaceutical synthesis and peptide chemistry. The following methods—recrystallization, column chromatography, and acid-base extraction—are described to achieve high purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on solubility data, water and ethanol, or a mixture thereof, are excellent choices for this compound. The compound exhibits high solubility in hot water and methanol, and lower solubility in colder temperatures, making these suitable for single-solvent recrystallization. An ethanol/water mixture can be employed for anti-solvent recrystallization.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is essential for selecting the appropriate recrystallization solvent and estimating the recovery yield.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water10~0.5
Water50~2.1
Ethanol10Low
Ethanol50Moderate
Methanol10Moderate
Methanol50High
Ethyl Acetate (B1210297)10Very Low
Ethyl Acetate50Low
Acetonitrile (B52724)10Very Low
Acetonitrile50Very Low

Note: Solubility data is approximated from mole fraction data presented in the literature for illustrative purposes.

Experimental Protocol: Single-Solvent Recrystallization from Water

This protocol is ideal for purifying this compound from impurities with different solubility profiles in water.

Materials:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (decomposition ~210°C) until a constant weight is achieved.

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling & Crystallization C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure this compound H->I

A flowchart illustrating the recrystallization process for this compound.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica (B1680970) gel is a suitable stationary phase.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.

Recommended Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a good starting point. A small amount of acetic acid can be added to the mobile phase to improve the peak shape of the acidic this compound.

Procedure:

  • Prepare several TLC developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm) or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for the amino group or a potassium permanganate (B83412) stain).

  • Select the solvent system that provides the best separation.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Selected eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated. Carefully apply the sample solution to the top of the column. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation A TLC for Solvent System Optimization B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Gradient Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

A flowchart outlining the column chromatography purification of this compound.

Purification by Acid-Base Extraction

This technique is particularly useful for separating this compound from neutral impurities, or from other acidic or basic compounds. It exploits the amphoteric nature of this compound, which contains both a carboxylic acid and a secondary amine group.

Principle of Separation

By adjusting the pH of an aqueous solution, the ionization state of this compound can be controlled. In a basic solution, the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt. In an acidic solution, the amino group is protonated to form a water-soluble ammonium (B1175870) salt. Neutral impurities will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether.

  • Separation from Basic and Neutral Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The this compound will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the this compound.

    • The organic layer now contains neutral and any basic impurities.

  • Separation from Acidic and Neutral Impurities:

    • Alternatively, to separate from acidic and neutral impurities, add 1 M HCl solution to the initial organic solution in the separatory funnel. The this compound will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Drain the aqueous layer.

    • Repeat the extraction of the organic layer with fresh 1 M HCl.

    • The organic layer now contains neutral and any acidic impurities.

  • Isolation of this compound:

    • Cool the combined aqueous extracts (either basic or acidic) in an ice bath.

    • Slowly neutralize the aqueous solution by adding either 1 M HCl (to the basic extract) or 1 M NaOH (to the acidic extract) dropwise until this compound precipitates out. The isoelectric point of glycine (B1666218) derivatives is typically around neutral pH.

    • Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum.

Experimental Workflow: Acid-Base Extraction

AcidBase_Extraction_Workflow cluster_start Initial Mixture cluster_extraction Extraction cluster_phases Phase Separation cluster_isolation Isolation Start Crude this compound in Organic Solvent A Add Aqueous Base (e.g., NaOH) Start->A B Separate Layers A->B C Aqueous Layer (this compound Salt) B->C D Organic Layer (Neutral/Basic Impurities) B->D E Acidify Aqueous Layer C->E F Precipitation of this compound E->F G Filter and Dry F->G H Pure this compound G->H

A diagram showing the acid-base extraction workflow for purifying this compound.

Purity Assessment

The purity of the final product should be assessed to ensure it meets the required specifications for its intended application. A purity of ≥98% is commonly expected for this compound used in research and development.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for determining the purity of this compound.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified this compound and for identifying the presence of any impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the compound against a known internal standard.[2]

Summary of Purification Techniques

TechniquePrincipleBest For RemovingExpected Purity
Recrystallization Differential solubilitySoluble impurities with different temperature-dependent solubility>99%
Column Chromatography Differential adsorptionA wide range of impurities with different polarities>99%
Acid-Base Extraction Differential solubility in acidic/basic solutionsNeutral, acidic, or basic impurities>98%

References

N-Benzylglycine: A Versatile Scaffold for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a derivative of the simplest amino acid glycine (B1666218), has emerged as a important building block in medicinal chemistry. Its unique structural features, combining a secondary amine, a carboxylic acid, and a lipophilic benzyl (B1604629) group, provide a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a focus on peptidomimetics, anticonvulsants, and modulators of glycine signaling.

Application 1: Synthesis of Peptidomimetics (Peptoids)

This compound is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability, making them attractive candidates for drug discovery. The "submonomer" method is the most common approach for solid-phase peptoid synthesis, involving a two-step cycle of acylation and displacement.

Quantitative Data: Bioactivity of this compound-Containing Peptoids
Compound IDSequenceTargetActivityReference
1 Ac-Nphe-Nphe-Nphe-NH₂Butyrylcholinesterase (BChE)IC₅₀ = 28 µM[1]
2 Ac-Nphe-Nphe-NH₂Butyrylcholinesterase (BChE)IC₅₀ = 40 µM[1]

Nphe refers to this compound.

Experimental Protocol: Solid-Phase Synthesis of a Peptoid Trimer (Ac-Nphe-Nphe-Nphe-NH₂) via the Submonomer Method

Materials:

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Benzylamine (B48309)

  • Acetic anhydride (B1165640)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Acylation (First Cycle):

    • In a separate vial, dissolve bromoacetic acid (10 eq.) in DMF.

    • Add DIC (10 eq.) to the bromoacetic acid solution and pre-activate for 5 minutes.

    • Add the activated bromoacetic acid solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF.

  • Displacement (First Cycle):

    • Add a solution of benzylamine (20 eq.) in DMF to the resin.

    • Shake for 2 hours to displace the bromide and introduce the first this compound (Nphe) residue.

    • Wash the resin with DMF.

  • Repeat Acylation and Displacement (Second and Third Cycles): Repeat steps 3 and 4 two more times to assemble the Nphe-Nphe-Nphe sequence.

  • N-terminal Acetylation:

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and TEA (10 eq.) in DMF to the resin.

    • Shake for 30 minutes.

    • Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptoid under vacuum.

  • Purification: Purify the crude peptoid by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Workflow for Solid-Phase Peptoid Synthesis

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 acylate Acylation: Bromoacetic Acid, DIC wash1->acylate wash2 Wash with DMF acylate->wash2 displace Displacement: Benzylamine wash2->displace wash3 Wash with DMF displace->wash3 repeat Repeat Acylation & Displacement for subsequent residues wash3->repeat repeat->acylate Yes acetylate N-terminal Acetylation: Acetic Anhydride, TEA repeat->acetylate No wash4 Wash & Dry acetylate->wash4 cleave Cleavage from Resin (TFA Cocktail) wash4->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify end End: Purified Peptoid purify->end

Solid-phase synthesis workflow for peptoids.

Application 2: Development of Anticonvulsant Agents

This compound derivatives, particularly N-benzyl-2-acetamidopropionamides, have shown significant potential as anticonvulsant agents. These compounds are structurally related to the functionalized amino acid anticonvulsant lacosamide. The N-benzyl group plays a crucial role in their pharmacological activity.

Quantitative Data: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
CompoundR-group at C3 of propionamideMES ED₅₀ (mg/kg, i.p., mice)Neurotoxicity TD₅₀ (mg/kg, i.p., mice)Protective Index (TD₅₀/ED₅₀)Reference
(R)-18 Methoxy (-OCH₃)4.5276.0[2]
(S)-18 Methoxy (-OCH₃)>100--[2]
19 Ethoxy (-OCH₂CH₃)17.3>100>5.8[2]
Phenytoin (B1677684) (Reference Drug)9.5666.9[2]
Experimental Protocol: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)

Materials:

  • Male ICR mice (20-25 g)

  • Test compound (e.g., (R)-N-benzyl-2-acetamido-3-methoxypropionamide)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Phenytoin (positive control)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days before the experiment. House them in a temperature- and light-controlled room with free access to food and water.

  • Compound Administration:

    • Prepare a suspension of the test compound in the vehicle at various concentrations.

    • Administer the test compound intraperitoneally (i.p.) to groups of mice (n=6-8 per group).

    • Administer the vehicle to a control group and phenytoin to a positive control group.

  • Maximal Electroshock Seizure Induction:

    • At the time of peak effect of the drug (e.g., 30 minutes post-injection), apply a drop of saline to the eyes of each mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test):

    • To assess motor impairment, place the mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration.

    • The inability of a mouse to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials indicates neurotoxicity.

    • Calculate the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals.

  • Protective Index Calculation: Calculate the protective index (PI) as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a better safety profile.

Logical Relationship in Anticonvulsant Drug Development

G NBG This compound Derivatization Chemical Synthesis (e.g., amidation) NBG->Derivatization Library Library of This compound Derivatives Derivatization->Library Screening Anticonvulsant Screening (e.g., MES test) Library->Screening Active Active Compounds (e.g., (R)-18) Screening->Active SAR Structure-Activity Relationship (SAR) Analysis Active->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Drug development from this compound.

Application 3: Modulation of Glycine Signaling

N-acyl derivatives of glycine, such as N-arachidonyl-glycine (NAGly), have been identified as endogenous modulators of glycine signaling. Specifically, NAGly acts as a non-competitive inhibitor of the glycine transporter 2 (GlyT2).[3][4][5][6] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating glycinergic neurotransmission. Inhibition of GlyT2 leads to an increase in the synaptic concentration of glycine, which enhances the activation of postsynaptic glycine receptors (GlyRs), leading to an increased inhibitory postsynaptic current. This mechanism is a promising target for the development of novel analgesics for chronic pain.[7]

Quantitative Data: Inhibition of Glycine Transporter 2 (GlyT2) by N-Acyl Glycine Derivatives
CompoundTargetIC₅₀ (µM)Mode of InhibitionReference
N-Arachidonyl-glycine (NAGly) GlyT2a3.4Non-competitive[6]
N-Arachidonyl-L-alanine GlyT2a8-[5]
N-Arachidonyl-GABA GlyT2a11.9-[5]
Experimental Protocol: [³H]Glycine Uptake Assay for GlyT2 Inhibition

Materials:

  • HEK293 cells stably expressing human GlyT2

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • [³H]Glycine

  • Test compounds (e.g., N-arachidonyl-glycine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hGlyT2 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Glycine Uptake:

    • Initiate the uptake by adding a solution of [³H]glycine (at a final concentration close to its Km for GlyT2) to each well.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a known potent GlyT2 inhibitor (e.g., ALX1393).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway of GlyT2 Inhibition

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_in Glycine Vesicle Synaptic Vesicle Glycine_in->Vesicle Glycine_vesicle Glycine Vesicle->Glycine_vesicle Release Release Glycine_vesicle->Release Glycine_cleft Glycine Release->Glycine_cleft Glycine_cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_cleft->GlyR Binding Cl_influx Cl⁻ Influx GlyR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia NAGly N-Arachidonyl-glycine (NAGly) NAGly->GlyT2 Inhibition

Inhibition of GlyT2 by NAGly enhances glycinergic signaling.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its incorporation into peptidomimetics offers a strategy to overcome the limitations of traditional peptide drugs. Furthermore, derivatives of this compound have demonstrated potent anticonvulsant activity, highlighting their potential in the treatment of neurological disorders. The discovery of endogenous N-acyl glycines as modulators of glycine transport opens up new avenues for the development of analgesics and other drugs targeting the central nervous system. The protocols and data presented herein provide a foundation for researchers to explore the full therapeutic potential of this compound-based compounds.

References

Application Notes and Protocols for Creating Peptide Libraries with N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and application of peptide libraries incorporating N-Benzylglycine, a key building block for generating peptidomimetics with enhanced therapeutic potential. The inclusion of this compound, an N-substituted glycine (B1666218) analog, into peptide chains can significantly improve proteolytic stability and modulate conformational properties, making these libraries a valuable tool in drug discovery and biomedical research.

The following sections detail the synthesis of One-Bead-One-Compound (OBOC) libraries featuring this compound using the split-and-pool method, protocols for on-bead screening to identify high-affinity binders, and methods for the characterization and stability analysis of hit compounds.

Data Presentation

Table 1: Illustrative On-Bead Screening Results for an this compound Containing Peptoid Library
Library IDTarget ProteinLibrary DiversityScreening MethodHit Rate (%)Confirmed Binders
NBG-Lib-01Human Serum Albumin10,000Fluorescence-Based0.512
NBG-Lib-02Thrombin50,000Enzyme-Linked Assay0.28
NBG-Lib-03MDM2100,000Fluorescence-Based0.15

Note: The data presented in this table is illustrative and intended to demonstrate the potential outcomes of a screening campaign.

Table 2: Characterization of a Hit Peptide from NBG-Lib-01
ParameterValueMethod
SequenceAc-Gly-(N-Bn)Gly-Leu-Phe-Ala-NH₂Edman Degradation & MS/MS
Molecular Weight (Da)594.7MALDI-TOF MS
Purity (%)>95RP-HPLC
Binding Affinity (K D )1.2 µMSurface Plasmon Resonance

Note: The data presented in this table is for a representative hit compound and is for illustrative purposes.

Table 3: Comparative Proteolytic Stability of a Hit Peptide
PeptideSequenceHalf-life in Human Serum (hours)
NBG-Hit-01Ac-Gly-(N-Bn)Gly-Leu-Phe-Ala-NH₂> 24
Control PeptideAc-Gly-Gly-Leu-Phe-Ala-NH₂1.5

Note: This data illustrates the enhanced stability often observed with N-substituted glycine incorporation and is for demonstrative purposes.

Experimental Protocols

Protocol 1: Synthesis of an this compound Containing One-Bead-One-Compound (OBOC) Library

This protocol details the synthesis of a peptoid library using the split-and-pool method on a solid support. The "sub-monomer" method is employed to incorporate this compound and other N-substituted glycines.

Materials:

  • TentaGel S NH₂ resin (90 µm, 0.25 mmol/g)

  • N,N-Dimethylformamide (DMF)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (including benzylamine (B48309) for this compound incorporation)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Scintillation vials or reaction vessels

  • Shaker

Procedure:

  • Resin Preparation: Swell the TentaGel S NH₂ resin in DMF for at least 1 hour in a reaction vessel.

  • Split the Resin: Distribute the swollen resin equally into the desired number of reaction vessels, corresponding to the number of different sub-monomers to be used in the first variable position.

  • Acylation Step:

    • To each vessel, add a solution of bromoacetic acid (1 M in DMF, 10 eq.) and DIC (1 M in DMF, 10 eq.).

    • Shake the mixture for 30 minutes at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amination Step (Incorporation of this compound and other side chains):

    • To each reaction vessel, add a solution of a different primary amine (1 M in DMF, 20 eq.). For the incorporation of this compound, use a solution of benzylamine.

    • Shake the mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Pool and Mix: Combine all the resin from the different reaction vessels into a single container. Wash with DMF and mix thoroughly to ensure randomization.

  • Repeat Cycles: For subsequent variable positions, repeat steps 2-5.

  • Capping and Cleavage:

    • After the final cycle, cap the N-terminus by acetylation (e.g., using acetic anhydride (B1165640) and diisopropylethylamine in DMF).

    • Wash the resin extensively with DMF and DCM.

    • Dry the resin under vacuum.

    • Cleave a small sample of beads with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to confirm successful synthesis by mass spectrometry.

Protocol 2: On-Bead Screening of the this compound Library

This protocol describes a fluorescence-based on-bead screening method to identify library members that bind to a target protein.

Materials:

  • This compound containing OBOC library

  • Fluorescently labeled target protein (e.g., with FITC or Alexa Fluor)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microscope slides or 96-well plates

  • Fluorescence microscope

Procedure:

  • Library Preparation:

    • Swell a portion of the library beads in DMF, then wash thoroughly with water and finally with PBS.

    • Resuspend the beads in blocking buffer and incubate for 1 hour at room temperature to minimize non-specific binding.

  • Incubation with Target Protein:

    • Remove the blocking buffer and add the fluorescently labeled target protein diluted in blocking buffer to the beads.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the target protein solution.

    • Wash the beads extensively with wash buffer (5-7 times) to remove unbound protein.

    • Perform a final wash with PBS.

  • Identification of "Hit" Beads:

    • Transfer the beads to a microscope slide or a 96-well plate.

    • Visually inspect the beads under a fluorescence microscope.

    • Identify and manually isolate the beads that exhibit a strong fluorescent signal ("hit" beads).

  • Hit Bead Characterization:

    • The isolated hit beads can be subjected to sequencing to determine the structure of the binding compound.

Protocol 3: Proteolytic Stability Assay

This protocol compares the stability of a hit peptide containing this compound to a control peptide in the presence of proteases.[1]

Materials:

  • Purified this compound containing peptide and control peptide

  • Human serum or a specific protease solution (e.g., trypsin)

  • Incubation buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA in ACN)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Dilute the peptides to a final concentration of 100 µg/mL in pre-warmed human serum or protease solution.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic activity by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Confirm the identity of the peaks using mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t½) of each peptide by fitting the data to an exponential decay curve.

Visualizations

G Workflow for this compound Peptide Library Synthesis cluster_synthesis Library Synthesis (Split-and-Pool) cluster_screening On-Bead Screening cluster_analysis Hit Characterization Resin Start with Solid Support (e.g., TentaGel Resin) Swell Swell Resin in DMF Resin->Swell Split Split Resin into Multiple Reaction Vessels Swell->Split Acylation Acylation with Bromoacetic Acid Split->Acylation Amination Amination with Primary Amines (including Benzylamine for N-Bn-Gly) Acylation->Amination Pool Pool and Mix Resin Amination->Pool Repeat Repeat for Subsequent Positions Pool->Repeat Cycle n times Cleave Cleavage and Deprotection Pool->Cleave Final Step Block Block Non-specific Binding Pool->Block Repeat->Split Incubate Incubate with Fluorescently Labeled Target Protein Block->Incubate Wash Wash to Remove Unbound Protein Incubate->Wash Identify Identify 'Hit' Beads (Fluorescence Microscopy) Wash->Identify Isolate Isolate Single 'Hit' Beads Identify->Isolate Sequence Sequence Analysis (e.g., MS/MS) Isolate->Sequence Synthesize Resynthesize Hit Compound Sequence->Synthesize Validate Validate Binding and Stability Synthesize->Validate G Sub-Monomer Synthesis of an this compound Residue Resin_NH Resin-NH₂ Acylation Bromoacetylation (Bromoacetic Acid, DIC) Resin_NH->Acylation Resin_Br Resin-NH-CO-CH₂-Br Acylation->Resin_Br Amination Nucleophilic Substitution (Benzylamine) Resin_Br->Amination Resin_NBn Resin-NH-CO-CH₂-NH-Benzyl (this compound residue) Amination->Resin_NBn

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Benzylglycine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the peptide coupling of N-Benzylglycine. The steric hindrance presented by the N-benzyl group can lead to slow and incomplete reactions, but with the appropriate strategies, these difficulties can be effectively managed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Q1: My this compound coupling reaction is slow or incomplete. What are the likely causes and how can I resolve this?

A1: Slow or incomplete coupling of this compound is primarily due to the steric hindrance from the bulky benzyl (B1604629) group on the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[1][2][3]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure it goes to completion.

  • Increase Reagent Equivalents: Using a higher excess of the protected this compound and the coupling reagent can drive the reaction forward.

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can increase the reaction rate. Microwave-assisted coupling is a highly effective alternative for significantly reducing reaction times.[4][5]

  • Solvent Choice: Ensure your solvent (typically DMF or NMP) is of high purity and is adequately swelling the resin. In cases of peptide aggregation, switching to a more disruptive solvent like NMP or adding a small percentage of DMSO can be beneficial.[6]

  • Double Coupling: If the coupling is still incomplete after the initial reaction time, filter the resin, wash it, and repeat the coupling step with a fresh solution of the activated this compound.[6]

  • Capping: If a small fraction of the N-termini remains unreacted after a second coupling, it is advisable to "cap" them by acetylation with acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.[6]

Q2: How can I monitor the completion of an this compound coupling reaction? The Kaiser test is giving a negative result.

A2: The Kaiser test is not reliable for monitoring the coupling of this compound because it gives a false negative with secondary amines.[6] The N-benzyl group makes the nitrogen a secondary amine.

Alternative Monitoring Tests:

  • Isatin (B1672199) Test: This test produces a blue-green color in the presence of unreacted secondary amines like this compound.

  • Chloranil (B122849) Test: This test will result in a blue or purple color on the resin beads if free secondary amines are present.

  • TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test provides a colorimetric readout for the presence of primary and secondary amines.

A small sample of the resin can be cleaved and the product analyzed by LC-MS to definitively determine the extent of the coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for this compound?

A1: For sterically hindered amino acids like this compound, potent uronium or phosphonium (B103445) salt-based coupling reagents are recommended. Carbodiimides can also be used, but require an additive.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress epimerization.[1][2][3]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[1][3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.

  • DIC/HOAt (N,N'-Diisopropylcarbodiimide / 7-Aza-1-hydroxybenzotriazole): The combination of a carbodiimide (B86325) with a highly activating additive like HOAt is a powerful and cost-effective option.

Q2: What is the risk of epimerization when coupling this compound?

A2: this compound itself is achiral, so there is no risk of epimerization at the this compound residue. However, the activated C-terminal amino acid of the peptide chain to which the this compound is being coupled can be susceptible to epimerization, especially under harsh conditions (e.g., high temperatures, extended reaction times with strong bases). The use of additives like HOAt is known to minimize this risk.[7][8]

Q3: Can I use microwave-assisted synthesis for this compound coupling?

A3: Yes, microwave-assisted solid-phase peptide synthesis is an excellent technique for overcoming the slow reaction kinetics of sterically hindered amino acids like this compound.[4][5][9] The rapid heating provided by microwave energy can dramatically shorten coupling times from hours to minutes while often improving coupling efficiency.

Data Presentation

The following table summarizes the general performance and characteristics of commonly used coupling reagents for sterically hindered N-substituted amino acids like this compound. Specific yield and epimerization rates can be sequence-dependent.

Coupling Reagent/SystemRelative ReactivityTypical Reaction Time (Conventional)Epimerization Risk (for preceding residue)Key Advantages
HATU/DIPEA Very High30 min - 4 hoursLowHigh efficiency for difficult couplings, fast reaction rates.[1][10]
HBTU/DIPEA High1 - 6 hoursLow to ModerateReliable and widely used, good for most standard couplings.[1][10]
PyBOP/DIPEA High1 - 6 hoursLowByproducts are generally less hazardous than those from some other phosphonium reagents.
DIC/HOAt High2 - 8 hoursLowCost-effective, HOAt provides excellent activation and epimerization suppression.
DIC/HOBt Moderate4 - 24 hoursModerateA standard and economical choice, but may be slow for this compound.

Experimental Protocols

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the incorporation of a single Fmoc-N-Benzylglycine-OH residue onto a resin-bound peptide using HATU as the coupling reagent.

1. Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-Benzylglycine-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

2. Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling of Fmoc-N-Benzylglycine-OH:

    • In a separate vial, dissolve Fmoc-N-Benzylglycine-OH and HATU in DMF.

    • Add DIPEA to this solution and vortex briefly. This is the activation solution.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform an isatin or chloranil test to check for the presence of free secondary amines.

    • A negative test (no color change) indicates the coupling is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Next Cycle: The peptide-resin is now ready for the deprotection of the Fmoc group on the newly added this compound and the coupling of the next amino acid in the sequence.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling cluster_wash Final Wash deprotection1 1. Swell Resin in DMF deprotection2 2. Treat with 20% Piperidine/DMF deprotection1->deprotection2 deprotection3 3. Wash with DMF and DCM deprotection2->deprotection3 coupling1 4. Prepare Activation Solution (Fmoc-NBn-Gly-OH, HATU, DIPEA in DMF) deprotection3->coupling1 Deprotected Resin coupling2 5. Add to Resin and React coupling1->coupling2 coupling3 6. Monitor with Isatin/Chloranil Test coupling2->coupling3 wash1 7. Wash with DMF and DCM coupling3->wash1 Complete Coupling wash1->deprotection1 Next Cycle

Caption: Workflow for this compound incorporation in SPPS.

troubleshooting_workflow start Incomplete this compound Coupling (Positive Isatin/Chloranil Test) decision1 Is this the first coupling attempt? start->decision1 action1 Perform a second coupling (re-couple) decision1->action1 Yes decision3 Is the coupling consistently slow/incomplete? decision1->decision3 No decision2 Is coupling still incomplete? action1->decision2 action2 Cap unreacted amines with Acetic Anhydride decision2->action2 Yes solution1 Proceed to next cycle decision2->solution1 No action2->solution1 decision3->solution1 No action3 Optimize Protocol: - Use a more potent reagent (e.g., HATU) - Increase reaction time/temperature - Consider microwave assistance decision3->action3 Yes

Caption: Troubleshooting decision tree for incomplete coupling.

coupling_mechanism cluster_reactants Reactants AminoAcid Fmoc-N-Benzylglycine-OH (R-COOH) ActiveEster OAt-Active Ester Intermediate (Highly Reactive) AminoAcid->ActiveEster HATU HATU + DIPEA HATU->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond PeptideResin Peptide-Resin with free N-terminus (H₂N-Peptide) PeptideResin->PeptideBond

Caption: Simplified mechanism for HATU-mediated coupling.

References

Improving N-Benzylglycine solubility in organic solvents like DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-Benzylglycine in organic solvents, with a particular focus on Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having difficulty dissolving this compound in DMF at room temperature. What could be the issue?

Several factors can contribute to dissolution problems:

  • Concentration: The desired concentration may exceed the solubility limit of this compound in DMF at ambient temperature.

  • Purity of the Solvent: The presence of impurities in the DMF, especially water, can affect its solvating properties.

  • Particle Size of the Solute: Larger crystals of this compound will dissolve more slowly than a fine powder.

  • Equilibrium Time: The dissolution process may not have reached equilibrium.

Q3: Are there any recommended methods to enhance the solubility of this compound in DMF?

Yes, several techniques can be employed to improve solubility:

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of most solids.[1]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate dissolution.

  • Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility. However, this should be done cautiously as it can also decrease solubility in some cases.

Q4: What is the melting point of this compound?

The melting point of this compound is approximately 232 °C (with decomposition).[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in DMF.

.dot

Caption: Troubleshooting workflow for dissolving this compound in DMF.

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMF

This protocol outlines a method for determining the approximate solubility of this compound in DMF at a specific temperature.

.dot

SolubilityProtocol Experimental Workflow for Solubility Determination start Start: Prepare materials add_solvent Add a known volume of DMF to a vial start->add_solvent add_solute Add a small, known mass of this compound add_solvent->add_solute equilibrate Equilibrate at a constant temperature with stirring/sonication add_solute->equilibrate observe Observe for complete dissolution equilibrate->observe add_more_solute Add another small, known mass of this compound observe->add_more_solute Dissolved saturated A saturated solution is reached (solid remains undissolved) observe->saturated Not Dissolved add_more_solute->equilibrate filter Filter the saturated solution to remove excess solid saturated->filter analyze Determine the concentration of the filtrate (e.g., by gravimetric analysis after solvent evaporation or HPLC) filter->analyze calculate Calculate solubility (mass of solute / volume of solvent) analyze->calculate end End: Solubility determined calculate->end

References

Preventing epimerization of N-Benzylglycine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization of N-Benzylglycine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to epimerization during peptide synthesis?

A1: this compound, as an N-alkylated amino acid, presents two main challenges that contribute to its susceptibility to epimerization. Firstly, the bulky N-benzyl group creates significant steric hindrance, which can slow down the coupling reaction rate. This extended reaction time provides a larger window of opportunity for the activated carboxylic acid to undergo side reactions, including epimerization. Secondly, like other amino acids, the activated carboxyl group of this compound can lead to the formation of an oxazolone (B7731731) intermediate or undergo direct enolization, both of which can result in the loss of stereochemical integrity at the alpha-carbon.

Q2: What are the primary mechanisms of epimerization for this compound?

A2: There are two predominant mechanisms for the epimerization of this compound during peptide coupling reactions:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected this compound can cyclize intramolecularly to form a 5(4H)-oxazolone. The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a racemized intermediate. Subsequent reaction with the amine component results in a mixture of peptide epimers.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton from the activated this compound, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to epimerization.

Q3: Which step in a standard solid-phase peptide synthesis (SPPS) protocol is most critical for this compound epimerization?

A3: The amino acid coupling step is the most critical juncture for epimerization. During this stage, the carboxylic acid of this compound is activated, which increases the acidity of the alpha-proton, making it more vulnerable to abstraction by base. The choice of coupling reagent, additives, base, and reaction conditions during this step is paramount to preserving the stereochemical purity of the final peptide.

Q4: How does the choice of coupling reagent impact the epimerization of this compound?

A4: The coupling reagent plays a pivotal role in the extent of epimerization. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP, are generally preferred for coupling sterically hindered amino acids like this compound as they often lead to faster reactions and less epimerization, especially when used with appropriate additives.[2][3]

Q5: What is the role of additives like HOBt, HOAt, and Oxyma in preventing epimerization?

A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are essential for suppressing racemization.[2][4] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable than the initial activated species (e.g., O-acylisourea from carbodiimides) and is less prone to forming the problematic oxazolone.[4] The active ester then reacts with the amine component to form the peptide bond with a reduced risk of epimerization. HOAt and Oxyma are often considered more effective than HOBt.[4]

Q6: How does the choice of base affect epimerization rates?

A6: The basicity and steric hindrance of the base used during the coupling reaction have a significant impact on epimerization.[5] Strong and sterically unhindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) can readily abstract the alpha-proton, promoting direct enolization and subsequent racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally recommended as they are less likely to cause epimerization.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of epimerization detected post-synthesis. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without additives.Switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) based coupling reagent. If using carbodiimides, always include an additive like HOAt or Oxyma.[2][3]
Strong or Sterically Unhindered Base: Use of DIEA or TEA.Replace the base with a weaker or more sterically hindered alternative such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5]
Prolonged Activation/Coupling Time: Slow coupling due to steric hindrance allows more time for epimerization.Use a more powerful coupling reagent like HATU to accelerate the reaction. Consider a double coupling protocol. Minimize pre-activation time if this method is used.
High Reaction Temperature: Elevated temperatures can increase the rate of epimerization.Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.[5]
Low coupling yield in addition to epimerization. Steric Hindrance: The bulky N-benzyl group is impeding the reaction.Employ a highly reactive coupling reagent known to be effective for sterically hindered amino acids, such as PyBrOP or PyAOP.[2][3] Using microwave assistance for the coupling step can also be beneficial.
Inappropriate Solvent: The solvent may not be optimal for the coupling reaction.Use non-polar solvents when possible, as they can sometimes reduce the rate of racemization. However, ensure all reactants remain soluble.[5] N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.

Comparative Data on Coupling Reagents

The following table summarizes the relative performance of common coupling strategies in minimizing epimerization, particularly for challenging amino acids.

Coupling Strategy Relative Epimerization Risk Coupling Efficiency for Hindered Residues Notes
DIC alone HighModerateNot recommended without an additive.
DIC / HOBt ModerateGoodA standard, cost-effective option.[1]
DIC / HOAt LowGoodHOAt is generally more effective at suppressing racemization than HOBt.[4]
DIC / Oxyma LowGoodOxyma is a non-explosive and highly effective alternative to HOAt.[4]
HBTU / Base Low-ModerateVery GoodA widely used and effective reagent.
HATU / Base LowExcellentGenerally considered one of the best reagents for fast and clean coupling of hindered amino acids with minimal epimerization.[3]
PyAOP / Base LowExcellentParticularly effective for coupling N-alkylated amino acids.[3]
PyBrOP / Base LowExcellentA highly reactive reagent, very effective for sterically demanding couplings, but may require careful optimization.[2]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Fmoc-N-Benzylglycine using HATU

This protocol details the manual solid-phase synthesis coupling step for incorporating Fmoc-N-Benzylglycine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-N-Benzylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) to the activation mixture. Avoid using DIEA.

    • Briefly agitate the activation mixture for 1-2 minutes. Do not pre-activate for an extended period.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction for completion using a ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to prepare for the next synthesis cycle.

Protocol 2: Analysis of Epimerization Level by Chiral HPLC

This protocol provides a general method to determine the percentage of epimerization after cleaving a test dipeptide from the resin.

  • Peptide Cleavage:

    • Synthesize a test dipeptide (e.g., H-Ala-N-Bn-Gly-NH2) on the resin.

    • After the final Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

    • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.

    • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

  • Chiral HPLC Analysis:

    • Dissolve the crude peptide in a suitable mobile phase.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a Chiralpak® series column).

    • Use an isocratic or gradient elution method with a mobile phase typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small amount of an acidic or basic additive to improve peak shape.

    • The two epimers (diastereomers in the case of a dipeptide with another chiral center) should separate into two distinct peaks.

    • Calculate the percentage of the undesired epimer by integrating the peak areas: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100

Visualizing the Epimerization Challenge

// Nodes Start [label="Activated Fmoc-N-Bn-Gly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., DIEA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="Racemizable\nOxazolone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Planar Enolate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="N-terminal Amine\nof Peptide Chain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Epimers [label="Mixture of Peptide Epimers", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired [label="Desired Peptide", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Oxazolone [label="Intramolecular\nCyclization"]; Start -> Enolate [label="α-Proton Abstraction", dir=none]; Base -> Enolate [arrowhead=tee]; Oxazolone -> Epimers [label="Nucleophilic Attack"]; Enolate -> Epimers [label="Reprotonation &\nNucleophilic Attack"]; Amine -> Epimers; Start -> Desired [label="Direct Coupling\n(Desired Pathway)"]; Amine -> Desired;

// Invisible nodes for alignment subgraph { rank=same; Start; Base; Amine; } } .dot Caption: Key pathways leading to epimerization of this compound.

// Nodes Start [label="High Epimerization Detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Review Coupling Reagent\nand Additives", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Review Base Used", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions\n(Temp, Time)", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Reagent [label="Switch to HATU/HOAt\nor PyAOP/Oxyma", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="Switch to NMM\nor Collidine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions [label="Lower Temperature (0°C)\nReduce Activation Time", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Re-run and Analyze", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent [label="Yes"]; CheckReagent -> Sol_Reagent; Sol_Reagent -> CheckBase; CheckBase -> Sol_Base; Sol_Base -> CheckConditions; CheckConditions -> Sol_Conditions; Sol_Conditions -> End; } .dot Caption: A logical workflow for troubleshooting this compound epimerization.

References

Technical Support Center: Optimizing N-Benzylglycine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating N-Benzylglycine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.

Problem: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence lacking this compound.

  • Potential Cause 1: Steric Hindrance this compound is an N-substituted amino acid with a bulky benzyl (B1604629) group attached to the nitrogen atom. This steric hindrance can significantly slow down the coupling reaction compared to standard amino acids, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][2]

  • Solution 1: Employ a High-Activity Coupling Reagent For sterically hindered amino acids, standard coupling reagents may not be sufficiently reactive. Onium salt-based reagents (Uronium/Aminium or Phosphonium) are highly recommended.[3][4][5]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a highly reactive HOAt active ester, which is particularly effective for hindered amino acids.[5][6][7]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium (B103445) salt reagent that shows excellent performance in difficult couplings and avoids the potential for guanidinylation side reactions.[4][6][7]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU, but with non-explosive byproducts, making it a safer alternative.[3][8]

  • Solution 2: Optimize Reaction Conditions

    • Double Coupling: Perform the coupling step twice. After the first coupling reaction and washing, repeat the procedure with a fresh solution of activated this compound. This can help drive the reaction to completion.

    • Increase Reagent Concentration: Using more concentrated solutions of the amino acid and coupling reagent can increase the probability of successful reaction events.[9]

    • Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower reaction kinetics.

    • Incorporate Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling reactions by providing efficient and uniform heating, which is particularly beneficial for hindered couplings.[10]

  • Potential Cause 2: Peptide Aggregation As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[11][12] This is a common issue in "difficult sequences."[10][11][12]

  • Solution: Employ Aggregation-Disrupting Techniques

    • Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling mixture to disrupt secondary structures.[2]

    • "Difficult Sequence" Solvents: Use solvent mixtures known to reduce aggregation, such as a combination of DCM/DMF/NMP.[2]

    • Backbone Protection: For very difficult sequences, consider incorporating pseudoproline dipeptides or Hmb-protected amino acids in the sequence prior to the difficult coupling site to disrupt interchain hydrogen bonding.[2]

Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Start: Low this compound Coupling Efficiency check_reagent Is a high-activity coupling reagent being used? (e.g., HATU, PyBOP) start->check_reagent implement_reagent Switch to HATU, PyBOP, or COMU check_reagent->implement_reagent No double_couple Implement Double Coupling & Extend Reaction Time check_reagent->double_couple Yes implement_reagent->double_couple check_aggregation Is peptide aggregation suspected? double_couple->check_aggregation use_mw Consider Microwave-Assisted Coupling check_aggregation->use_mw No disrupt_aggregation Use Aggregation-Disrupting Solvents or Chaotropic Salts check_aggregation->disrupt_aggregation Yes end_success Problem Resolved use_mw->end_success disrupt_aggregation->use_mw

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

For sterically hindered amino acids like this compound, high-reactivity onium salt-based reagents are strongly recommended. HATU is often the top choice due to its high efficiency in forming a very reactive OAt active ester.[5][6] PyBOP is an excellent alternative that avoids the potential side reaction of N-terminal guanidinylation.[6] For particularly challenging sequences, the more reactive phosphonium salt PyBrOP can be considered.[1][3]

Q2: Can I use standard DIC/HOBt for coupling this compound?

While DIC/HOBt is a cost-effective and widely used coupling method, it may result in lower yields and require significantly longer reaction times or double coupling for a sterically hindered residue like this compound.[3] If using this method, the inclusion of HOBt is critical to minimize the risk of racemization.[3] For sequences deemed "difficult," switching to a more potent reagent like HATU or PyBOP is advisable for a higher probability of success.

Q3: What are the main side reactions to watch for when coupling this compound?

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. It is caused by steric hindrance.

  • Racemization: While this compound itself is achiral, this is a general concern for chiral amino acids during the activation step. The risk is minimized by using coupling reagents that form active esters with additives like HOBt or HOAt.[3][6]

  • Guanidinylation: If using uronium/aminium reagents like HATU or HBTU in excess, a side reaction can occur where the reagent modifies the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[5][6] Using a slight excess (e.g., 0.95 equivalents relative to the amino acid) can mitigate this risk.

Q4: How can I confirm that the coupling of this compound was successful?

The most common method is the Kaiser (ninhydrin) test . After the coupling step and subsequent washing, a small sample of the resin is tested. A negative result (yellow/colorless beads) indicates that few or no free primary/secondary amines are present, suggesting a complete reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling is recommended.[13]

Q5: Is there a specific N-terminal protecting group that is better to use with this compound?

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be used for synthesizing peptides containing this compound. The choice depends on the overall synthetic strategy for the entire peptide. The key challenge is the coupling step itself, rather than the protecting group chemistry.

Data Summary

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentClassTypical Reaction TimeRelative Efficiency for Hindered AAKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium30 - 120 minVery HighFast, highly efficient for hindered residues, low racemization.[1][6]Higher cost, can cause N-terminal guanidinylation if used in excess.[6]
PyBOP Phosphonium60 - 240 minHighEfficient, no guanidinylation side reaction, byproducts are soluble.[6][7]More expensive than carbodiimides.
COMU Uronium30 - 120 minVery HighReactivity comparable to HATU, safer (non-explosive) byproducts.[3][8]Higher cost.
PyBrOP Phosphonium60 - 180 minExtremely HighMore reactive than PyBOP, useful for the most difficult couplings.[1][3]High reactivity may increase the risk of side reactions with sensitive residues.
DIC/HOBt Carbodiimide2 - 12 hoursModerateLow cost, readily available.[3]Slower reaction rates, may require double coupling for complete reaction.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a loading of 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vial, prepare the activation mixture immediately before use. For 1g of resin (0.5 mmol scale):

    • Fmoc-N-Benzylglycine-OH: 4 equivalents (2.0 mmol, 530.6 mg)

    • HATU: 3.95 equivalents (1.975 mmol, 751.0 mg)

    • N,N-Diisopropylethylamine (DIPEA): 8 equivalents (4.0 mmol, 697 µL)

    • Dissolve the components in a minimal amount of DMF (approx. 5 mL).

  • Coupling: Add the activation mixture to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally Methanol (3 times) before drying or proceeding to the next cycle.

  • Troubleshooting: If the Kaiser test is positive, perform a second coupling (Step 5) with a freshly prepared activation mixture.

This compound Coupling Mechanism using HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step NBzlGly Fmoc-N-Benzylglycine (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester NBzlGly->ActiveEster Activation HATU HATU + DIPEA (Base) HATU->ActiveEster PeptideBond New Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Resin Resin-Bound Peptide (Free N-Terminus) Resin->PeptideBond

References

Side reactions associated with N-Benzylglycine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Benzylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound in peptide synthesis?

A1: The primary side reactions when using this compound, particularly in solid-phase peptide synthesis (SPPS), are Diketopiperazine (DKP) formation, racemization of the coupled amino acid, and premature N-debenzylation. As a secondary amino acid, this compound is structurally similar to proline and is prone to similar side reactions.

Q2: How does Diketopiperazine (DKP) formation occur with this compound?

A2: DKP formation is a significant side reaction, especially at the dipeptide stage. When this compound is the N-terminal residue of a resin-bound dipeptide, its amino group can perform an intramolecular nucleophilic attack on the ester linkage to the solid support, cleaving the dipeptide from the resin and forming a cyclic dipeptide (a diketopiperazine). This terminates the peptide chain prematurely.[1][2]

Q3: Is racemization a concern when coupling an amino acid to this compound?

A3: Yes, racemization of the activated amino acid being coupled to the N-terminal this compound can be a significant issue. The choice of coupling reagent, base, and reaction temperature all play a crucial role in controlling the stereochemical purity of the final peptide.[3] Certain coupling reagents are more prone to causing epimerization.[4][5]

Q4: Can the benzyl (B1604629) group on this compound be accidentally removed during synthesis?

A4: Accidental N-debenzylation can occur under certain conditions, particularly during repeated exposure to acidic conditions or during catalytic hydrogenation steps intended for other protecting groups. While the benzyl group is generally stable, its lability can be influenced by the overall synthetic scheme.

Q5: Are there specific side reactions to be aware of when using this compound in non-peptidic synthesis, such as in a Pictet-Spengler reaction?

A5: In the context of a Pictet-Spengler reaction, where a β-arylethylamine condenses with a carbonyl compound, using an this compound derivative could potentially lead to side reactions related to the reactivity of the glycine (B1666218) backbone. Depending on the reaction conditions, side reactions such as self-condensation or reactions involving the carboxylic acid moiety could compete with the desired cyclization. Careful control of pH and the choice of activating agents for the carbonyl group are crucial.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide Due to Diketopiperazine (DKP) Formation

Symptoms:

  • The final peptide product is obtained in low yield.

  • LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the diketopiperazine of this compound and the second amino acid.[7]

Root Causes & Solutions:

  • Cause: The N-terminal secondary amine of this compound is highly susceptible to intramolecular cyclization, especially after the coupling of the second amino acid.

  • Solution 1: Choice of Resin: For the first two amino acids, use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of this resin minimizes the back-biting reaction that leads to DKP formation.

  • Solution 2: Immediate Coupling: After deprotection of the N-terminal Fmoc group of this compound, immediately proceed with the coupling of the next amino acid without any delay.

  • Solution 3: Use of N-protected Dipeptide: Couple the first two amino acids as a dipeptide unit (e.g., Fmoc-Xaa-NBzlGly-OH). This bypasses the vulnerable dipeptide-resin stage.

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Symptoms:

  • HPLC analysis of the purified peptide shows a doublet or a broadened peak.

  • Chiral chromatography or NMR analysis confirms the presence of diastereomers.

Root Causes & Solutions:

  • Cause: The activated carboxylic acid of the incoming amino acid is susceptible to racemization, especially in the presence of a base. The choice of coupling reagent significantly impacts the extent of racemization.[3][8]

  • Solution 1: Optimize Coupling Reagents and Additives: Use coupling reagent combinations known to suppress racemization. Carbodiimides like DIC should be used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[9][10][11] Phosphonium and aminium reagents like PyBOP and HBTU are also effective, but the choice of base is critical.[12]

  • Solution 2: Control the Base: Avoid strong, sterically unhindered bases. Use a weaker or more hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[13]

  • Solution 3: Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

Data Presentation

Table 1: Influence of Coupling Reagents on Racemization during Peptide Synthesis

Coupling Reagent SystemRelative Racemization RiskKey AdvantagesCommon Byproducts/Issues
DIC / HOBtLowCost-effective, good for standard couplings.[10]N-acylurea formation (minimized by HOBt).[4]
HBTU / DIPEAModerateFast and efficient, good for hindered couplings.[10][11]Potential for guanidinylation of the N-terminus.[12]
HATU / DIPEALow to ModerateMore reactive than HBTU, very fast couplings.[10]Higher cost.
PyBOP / DIPEALowExcellent for reducing racemization, particularly for sensitive residues.Tris(dimethylamino)phosphine oxide byproduct.

This table provides a qualitative comparison based on established principles in peptide chemistry. Actual racemization levels can vary significantly based on the specific amino acids being coupled, solvent, and temperature.

Experimental Protocols

Protocol: Minimizing Diketopiperazine (DKP) Formation During the Coupling of the Third Amino Acid to a Dipeptide with C-terminal this compound on a Wang Resin

This protocol is designed to minimize the formation of cyclo(Xaa-NBzlGly) by ensuring a rapid and efficient coupling step immediately following the deprotection of the N-terminal amino acid of the dipeptide.

1. Materials:

  • Peptide-resin: Fmoc-NBzlGly-Wang resin

  • Fmoc-Xaa-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (peptide synthesis grade)

  • 20% Piperidine (B6355638) in DMF

  • DCM (dichloromethane)

2. Procedure:

  • Step 1: Resin Swelling: Swell the Fmoc-NBzlGly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Step 2: Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 7 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Step 3: Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-Xaa-OH, HBTU, and HOBt in a minimal amount of DMF.

    • Add DIPEA to the solution and vortex for 1-2 minutes. Crucially, this pre-activation time should be kept short.

  • Step 4: Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling) after 2 hours, extend the reaction time.

  • Step 5: Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Step 6: Proceed with the Synthesis: The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting_DKP_Formation cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Yield of Desired Peptide & High DKP Impurity Cause1 Intramolecular Cyclization on Resin Symptom->Cause1 Cause2 Slow Coupling after Deprotection Symptom->Cause2 Solution1 Use 2-Chlorotrityl Chloride Resin Cause1->Solution1 Solution3 Couple as a Dipeptide Unit Cause1->Solution3 Solution2 Immediate Coupling Post-Deprotection Cause2->Solution2 DKP_Formation_Pathway Resin Resin-Bound Dipeptide (H-Xaa-NBzlGly-Resin) Transition Intramolecular Nucleophilic Attack Resin->Transition 'Back-biting' DKP Diketopiperazine (cyclo(Xaa-NBzlGly)) Transition->DKP Chain Termination Resin_Cleaved Cleaved Resin Transition->Resin_Cleaved Racemization_Mitigation_Strategy Start Start: Coupling Activated Amino Acid to NBzlGly Check1 Is Racemization a Known Issue for this Coupling? Start->Check1 Action1 Select Low-Racemization Coupling Reagent (e.g., PyBOP or DIC/Oxyma) Check1->Action1 Yes End Minimized Racemization Check1->End No Action2 Use a Hindered Base (e.g., DIPEA, Collidine) Action1->Action2 Action3 Perform Coupling at Lower Temperature (0°C) Action2->Action3 Action3->End

References

Technical Support Center: Troubleshooting Fmoc-Deprotection of N-Benzylglycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for challenges encountered during the Fmoc-deprotection of N-Benzylglycine residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the Fmoc-deprotection of this compound challenging?

The primary challenge in the Fmoc-deprotection of this compound lies in steric hindrance. This compound is an N-alkylated amino acid, and the bulky benzyl (B1604629) group on the nitrogen atom can impede the approach of the base (typically piperidine) required to remove the Fmoc protecting group. This can lead to incomplete deprotection, resulting in deletion sequences where the subsequent amino acid fails to couple.[1] Furthermore, as the peptide chain elongates, aggregation can occur, further hindering reagent access to the N-terminus.

Q2: How can I detect incomplete Fmoc-deprotection of an this compound residue?

Standard colorimetric tests like the Kaiser test are unreliable for this compound as they are designed to detect primary amines, whereas the deprotected this compound has a secondary amine. A negative Kaiser test (yellow/colorless beads) is expected for a free N-terminal this compound.

The most effective method for monitoring deprotection is by UV-Vis spectroscopy . The cleavage of the Fmoc group releases dibenzofulvene (DBF), which reacts with piperidine (B6355638) to form a DBF-piperidine adduct with a characteristic UV absorbance maximum around 301 nm. By monitoring the absorbance of the filtrate during the deprotection step, you can quantify the extent of Fmoc removal. Automated peptide synthesizers often use this method to extend deprotection times until the reaction is complete.

Q3: What are the potential side reactions during the Fmoc-deprotection of this compound?

While incomplete deprotection is the primary concern, other side reactions can occur:

  • Diketopiperazine (DKP) Formation: If the this compound is the second amino acid in the sequence, the newly deprotected secondary amine can attack the ester linkage of the C-terminal amino acid, leading to the formation of a cyclic dipeptide and cleavage from the resin. This is particularly problematic with flexible C-terminal residues.

  • Aspartimide Formation: If an aspartic acid residue is present elsewhere in the peptide sequence, the basic conditions of Fmoc-deprotection can promote the formation of a cyclic aspartimide. This can lead to racemization and the formation of isoaspartyl peptides. While not specific to this compound, it is a common issue in Fmoc-SPPS.[2][3][4]

Troubleshooting Guide

Problem: Incomplete Fmoc-Deprotection of this compound

Symptoms:

  • Low yield of the target peptide.

  • Presence of deletion sequences (target peptide mass minus the mass of the amino acid that should have been coupled after this compound) in mass spectrometry analysis.

  • Absence of the expected product peak in HPLC analysis.

Solutions:

  • Optimize Standard Deprotection Conditions:

    • Increase Deprotection Time: Extend the standard deprotection time to allow the base more time to access the sterically hindered Fmoc group.

    • Increase Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can increase the reaction rate. However, use caution as elevated temperatures can promote side reactions like aspartimide formation.[1]

    • Increase Reagent Concentration: Using a higher concentration of piperidine (e.g., 30-50% in DMF) can improve deprotection efficiency.[1]

  • Employ Stronger Deprotection Reagents:

    • For highly resistant Fmoc groups on this compound residues, a stronger base cocktail may be necessary. A common and effective alternative is a mixture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine in DMF. DBU is a non-nucleophilic base that is very effective at removing the Fmoc group, while piperidine acts as a scavenger for the liberated dibenzofulvene.[5][6]

Quantitative Data on Deprotection Conditions

The following table summarizes various deprotection conditions. While specific data for this compound is limited in the literature, the data for other sterically hindered amino acids provides a useful starting point for optimization.

Deprotection ReagentConcentrationTypical Deprotection TimeEfficacy & Remarks
Piperidine in DMF20% (v/v)2 x 10-20 minStandard conditions, may be insufficient for this compound.[1]
Piperidine in DMF30-50% (v/v)2 x 15-30 minIncreased concentration can improve efficiency for hindered residues.[1]
DBU/Piperidine in DMF2% DBU, 20% Piperidine (v/v)2 x 5-15 minStronger conditions, highly effective for hindered residues. DBU can promote aspartimide formation.[1][5]
Piperazine/DBU in DMF5% Piperazine, 2% DBU (w/v, v/v)2 x 1-5 minA rapid and efficient alternative to piperidine, reported to reduce side reactions.[5]

Experimental Protocols

Protocol 1: Optimized Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 30-50% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Agitation: Agitate the mixture at room temperature for 20-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Deprotection: Add a fresh solution of 30-50% piperidine in DMF and agitate for another 20-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.

Protocol 2: DBU/Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if possible.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine. A second treatment may be necessary for particularly difficult cases.

Protocol 3: Quantitative Monitoring of Fmoc-Deprotection by UV-Vis Spectroscopy
  • Collect Filtrate: During each deprotection step, collect the filtrate that is drained from the reaction vessel into a volumetric flask of known volume.

  • Dilute Sample: Dilute the collected filtrate with DMF to a final volume. Further dilute an aliquot of this solution with DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculate Fmoc Release: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-piperidine adduct. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. From the concentration and total volume, the moles of released Fmoc group can be determined and compared to the theoretical loading of the resin.

Visualizations

Fmoc_Deprotection_Mechanism cluster_products Products Fmoc_Peptide Fmoc-N(Bn)Gly-Peptide-Resin Deprotonation Deprotonation Fmoc_Peptide->Deprotonation Proton Abstraction Beta_Elimination Beta_Elimination Deprotonation->Beta_Elimination + Piperidine (Base) DBF DBF Beta_Elimination->DBF Release of CO2 Free_Amine H-N(Bn)Gly-Peptide-Resin Beta_Elimination->Free_Amine Deprotected Peptide DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc-deprotection of this compound.

References

Technical Support Center: Purification of N-Benzylglycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides containing N-Benzylglycine (NBG), a non-natural amino acid known for introducing significant challenges during downstream processing.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of NBG-containing peptides, offering step-by-step solutions.

Problem 1: Poor solubility of the crude peptide.

Q: My lyophilized crude peptide containing this compound won't dissolve in the initial HPLC mobile phase (Water/Acetonitrile (B52724) with 0.1% TFA). What should I do?

A: This is a common issue due to the increased hydrophobicity imparted by the benzyl (B1604629) group.[1][2] NBG-containing peptides often aggregate and resist dissolution in purely aqueous solutions.[3]

Solutions:

  • Use a Strong Organic Co-Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent before diluting it with the HPLC mobile phase.[1][4] Sonication can aid this process.[3]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4][5]

    • Procedure: Start by adding a very small volume of the strong solvent (e.g., 50-100 µL) to the peptide pellet and vortex. Once dissolved, slowly add your initial mobile phase buffer to the desired concentration (e.g., 1-5 mg/mL).[4] Always filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Adjust the pH: The net charge of a peptide influences its solubility.[3]

    • For Basic Peptides: If your peptide has a net positive charge (contains Lys, Arg, His), try dissolving it in an acidic solution like 10% acetic acid.

    • For Acidic Peptides: If your peptide has a net negative charge (contains Asp, Glu), try dissolving it in a basic solution like dilute ammonium (B1175870) bicarbonate.

    • Note: After dissolution, you can lyophilize the peptide solution and re-attempt dissolving it in the appropriate HPLC buffer.

  • Use Chaotropic Agents: For severe aggregation, chaotropic agents can be used during the dissolution step, but they are not compatible with direct HPLC injection and require a subsequent desalting step.

    • Agents: 6 M Guanidinium Chloride (GdnHCl) or Urea.[4] These disrupt the hydrogen bonds that contribute to aggregation.[5]

Problem 2: Poor chromatographic peak shape (broadening, tailing).

Q: The main peak for my NBG-peptide on the RP-HPLC chromatogram is very broad or shows significant tailing. How can I improve the resolution?

A: Poor peak shape is often a sign of on-column aggregation, slow desorption kinetics, or interaction with the silica (B1680970) backbone of the stationary phase.[2][6]

Solutions:

  • Optimize the Gradient: Hydrophobic peptides often require a shallower gradient to achieve good separation.[6] A slower rate of increase in the organic mobile phase gives the peptide more time to interact with the stationary phase and elute as a sharper peak.[7]

  • Elevate the Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can improve peak shape by reducing solvent viscosity and disrupting aggregation.[4] However, this should be approached with caution as it can risk peptide degradation.[4]

  • Change the Stationary Phase: If peak shape does not improve on a standard C18 column, consider a different stationary phase.

    • Less Hydrophobic Phases: A C8 or C4 column can be beneficial for very hydrophobic peptides, as it reduces the strong retention.[8]

    • Different Ligands: A diphenyl or phenyl-hexyl column offers different selectivity (pi-pi interactions) which can be advantageous for peptides containing aromatic groups like NBG.

  • Add Organic Modifiers: Adding a small percentage of a solvent like NMP or isopropanol (B130326) to the mobile phase can sometimes disrupt on-column aggregation and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so difficult to purify? A1: The primary challenge stems from the benzyl group attached to the glycine (B1666218) nitrogen. This modification significantly increases the hydrophobicity and steric bulk of the amino acid residue. This leads to two main problems:

  • Increased Hydrophobicity: Makes the peptide less soluble in aqueous solutions and causes it to bind very strongly to reversed-phase HPLC columns, complicating elution.[1]

  • Peptide Aggregation: The hydrophobic benzyl groups on different peptide chains can interact, leading to self-association and the formation of aggregates.[5][9] This aggregation reduces solubility, can cause precipitation during purification, and leads to broad, poorly resolved peaks in HPLC.[2]

Q2: What is the recommended starting method for RP-HPLC purification of an NBG-containing peptide? A2: A good starting point is a standard C18 reversed-phase column with a mobile phase system consisting of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).[4][10] Due to the peptide's hydrophobicity, you will likely need a shallow gradient and a higher final percentage of acetonitrile for elution.[1][6]

Q3: What are the typical impurities found in crude NBG-peptide synthesis? A3: Common impurities are byproducts of solid-phase peptide synthesis (SPPS) and include:

  • Deletion sequences: Peptides missing one or more amino acids.[2]

  • Truncated peptides: Shorter peptide fragments from incomplete coupling reactions.[2]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[2]

  • By-products from cleavage: Residual scavengers and other reagents used to cleave the peptide from the resin.[10]

Q4: Can I use an alternative to RP-HPLC for purification? A4: While RP-HPLC is the most common and effective method, other techniques can be used, particularly as an initial cleanup step.[10][11] Size-Exclusion Chromatography (SEC) can be used to remove very small impurities or high molecular weight aggregates. Ion-exchange chromatography (IEX) can also be employed if the peptide carries a significant net charge, separating it from less charged impurities.[12] Often, these methods are used in a multi-step protocol before a final RP-HPLC polishing step.[12]

Data and Protocols

Table 1: Comparison of Solubilization Strategies for Hydrophobic Peptides
StrategySolvent/AdditiveConcentrationEfficacyNotes
Co-Solvent Addition DMSO or DMF5-10% in initial bufferHighEffective for highly hydrophobic peptides. Use minimal volume needed for dissolution.[1][4]
pH Adjustment 10% Acetic AcidAs needed for dissolutionMedium-HighBest for basic peptides (net positive charge).[3]
1% Ammonium HydroxideAs needed for dissolutionMedium-HighBest for acidic peptides (net negative charge).[3]
Chaotropic Agents Guanidinium Chloride6 MVery HighDisrupts strong aggregation but requires a desalting step before RP-HPLC.[4]
Mechanical Disruption SonicationN/AMediumAids in breaking up particulates and enhances dissolution in conjunction with solvents.[3]

Experimental Protocols

Protocol 1: Sample Preparation for a Difficult-to-Dissolve NBG-Peptide
  • Weigh approximately 5 mg of the lyophilized crude peptide into a clean microcentrifuge tube.

  • Add 50 µL of DMSO to the tube. Vortex vigorously for 30-60 seconds.[4]

  • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[3]

  • Once the peptide is fully dissolved, slowly add 950 µL of Buffer A (0.1% TFA in water) dropwise while vortexing to bring the total volume to 1 mL (concentration of 5 mg/mL).[4]

  • Centrifuge the solution at high speed (e.g., >13,000 x g) for 5 minutes to pellet any remaining insoluble material.

  • Carefully transfer the supernatant to a clean HPLC vial using a syringe fitted with a 0.45 µm filter.[1] The sample is now ready for injection.

Protocol 2: General RP-HPLC Purification
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).[10]

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

    • Buffer B: 0.1% TFA in HPLC-grade acetonitrile.[4]

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 column volumes until the baseline is stable.[4]

  • Injection: Inject the prepared peptide sample onto the column.

  • Chromatography & Gradient:

    • Run a linear gradient of increasing Buffer B concentration. A suggested starting gradient for a hydrophobic peptide could be 5% to 65% Buffer B over 60 minutes.[4]

    • Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.[4]

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the main peptide peak(s).[1]

  • Analysis and Pooling: Analyze the collected fractions for purity and identity using analytical HPLC and Mass Spectrometry (MS).[1] Pool the fractions that meet the desired purity level (e.g., >95%).[1][11]

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[1]

Visualizations

Purification_Workflow Crude Crude Lyophilized Peptide Solubilization Solubilization (DMSO/Buffer A) Crude->Solubilization Filtration Sterile Filtration (0.45 µm) Solubilization->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Analysis Fraction Analysis (LC-MS) HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified Peptide (>95%) Lyophilization->Final Aggregation_Factors Aggregation Peptide Aggregation & Poor Solubility Hydrophobicity Increased Hydrophobicity (N-Benzyl Group) Hydrophobicity->Aggregation Concentration High Peptide Concentration Concentration->Aggregation HBonding Intermolecular H-Bonding HBonding->Aggregation pH_pI Solution pH near Isoelectric Point (pI) pH_pI->Aggregation Solvent Poor Solvent Choice Solvent->Aggregation Troubleshooting_Tree p1 Problem: Poor Peak Shape o1 Observation: Broad / Rounded Peak? p1->o1 Likely Cause: Aggregation / Overload o2 Observation: Peak Tailing? p1->o2 Likely Cause: Secondary Interactions o3 Observation: Split Peak? p1->o3 Likely Cause: Degradation / Isomers s1a Solution: Decrease Gradient Slope o1->s1a s1b Solution: Lower Peptide Load o1->s1b s1c Solution: Increase Column Temp. o1->s1c s2a Solution: Use High Purity Silica Column o2->s2a s2b Solution: Ensure 0.1% TFA in Mobile Phase o2->s2b s3a Solution: Check for Degradation (MS) o3->s3a s3b Solution: Improve Sample Solubility o3->s3b

References

N-Benzylglycine stability issues in different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments involving N-Benzylglycine.

Troubleshooting Guides

This section provides solutions to common stability problems observed with this compound under various reaction conditions.

Issue 1: Unexpected degradation of this compound during thermal stress testing.

  • Question: My this compound is degrading at elevated temperatures. What are the likely degradation products and what reaction pathway is involved?

  • Answer: Under thermal stress, particularly in the gas phase, this compound can undergo decomposition. A likely degradation pathway involves the initial loss of the benzyl (B1604629) group, followed by further breakdown. Studies on the ethyl ester of this compound have shown that thermal decomposition can yield benzylamine (B48309) and carbon dioxide as major products.

    Thermal_Degradation NBG This compound Intermediate Benzylamine + CO2 NBG->Intermediate High Temperature

    Thermal Degradation Pathway of this compound.

Issue 2: Appearance of unknown peaks in HPLC analysis after exposure to acidic or basic conditions.

  • Question: I am observing new peaks in my HPLC chromatogram after treating this compound with acid or base. What could these be?

  • Answer: this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the molecule. The appearance of new peaks likely indicates the formation of degradation products. While specific degradation rates for this compound are not extensively published, related compounds suggest that the rate of hydrolysis is dependent on pH and temperature. It is crucial to use a validated stability-indicating HPLC method to separate and quantify these potential degradants.

    Hydrolysis_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 N HCl) Degradation Potential Hydrolysis Acid->Degradation Base Basic (e.g., 0.1 N NaOH) Base->Degradation NBG This compound Sample NBG->Acid Expose NBG->Base Expose HPLC Stability-Indicating HPLC Analysis Degradation->HPLC Products Separation of this compound and Degradation Products HPLC->Products

    Workflow for Investigating Hydrolytic Stability.

Issue 3: this compound degradation under oxidative stress.

  • Question: My this compound sample shows degradation when exposed to an oxidizing agent. What is a possible degradation pathway?

  • Answer: The benzyl C-N bond in this compound can be susceptible to oxidative cleavage. Electrochemical studies on similar compounds have demonstrated that this bond can be broken under oxidative conditions. This would likely lead to the formation of benzaldehyde (B42025) and glycine.

    Oxidative_Degradation NBG This compound Products Benzaldehyde + Glycine NBG->Products Oxidizing Agent (e.g., H2O2)

    Potential Oxidative Degradation Pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions I should use to test the stability of this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] Based on regulatory guidelines and common practices for pharmaceuticals, the following stress conditions are recommended:[2][3][4]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature, elevated to 60-80°C if no degradation is observed.[2]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature, elevated to 60-80°C if no degradation is observed.[2]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[3]
Thermal Degradation Dry heat at 70-80°C.
Photodegradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating HPLC method must be able to separate this compound from all its potential degradation products. Here is a general protocol for developing such a method:

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to a suitable value, typically between 3 and 7).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound and its potential degradation products have absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Forced Degradation Samples: Inject samples from your forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure that all degradation products are well-resolved from the parent this compound peak.

  • Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

    HPLC_Method_Development Start Start: Define Analytical Goal Column Select Column (e.g., C18) Start->Column MobilePhase Choose Mobile Phase (Aqueous & Organic) Column->MobilePhase Gradient Develop Gradient Program MobilePhase->Gradient Detection Set Detection Wavelength (e.g., 254 nm) Gradient->Detection Inject Inject Forced Degradation Samples Detection->Inject Resolution Assess Peak Resolution and Purity Inject->Resolution Optimize Optimize Method (Gradient, pH, etc.) Resolution->Optimize No Validate Validate Method (ICH Guidelines) Resolution->Validate Yes Optimize->Inject End End: Stability-Indicating Method Validate->End

    Workflow for HPLC Method Development.

Q3: Is this compound sensitive to light?

Q4: What is the expected thermal stability of this compound in solution?

A4: The thermal stability of this compound in solution will depend on the solvent, pH, and temperature. A study on the gas-phase elimination kinetics of this compound ethyl ester showed decomposition occurs at high temperatures (380-430 °C). In solution, degradation is expected to occur at lower temperatures, and the rate will be influenced by the reaction medium. It is recommended to conduct thermal stability studies in the intended reaction or storage solvent at relevant temperatures.

Quantitative Data Summary

While specific quantitative data for this compound degradation is limited in the public domain, the following table provides a template for how such data should be structured and presented based on forced degradation studies.

Stress ConditionTemperature (°C)Time (hours)% Degradation of this compoundMajor Degradation Products (Proposed)
0.1 M HCl6024Data to be generatedBenzaldehyde, Glycine
0.1 M NaOH6024Data to be generatedBenzaldehyde, Glycine
3% H₂O₂2524Data to be generatedBenzaldehyde, Glycine
Dry Heat8048Data to be generatedBenzylamine, CO₂
Photolytic25As per ICHData to be generatedTo be determined

Note: The degradation products listed are based on theoretical pathways and studies of related compounds. Actual products should be confirmed by analytical techniques such as LC-MS.

References

Mitigating aggregation of peptides containing N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating aggregation issues encountered with peptides containing N-Benzylglycine (NBG) residues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBG) and why is it used in peptides?

This compound is a type of N-substituted glycine, which belongs to a class of building blocks used to create "peptoids." When incorporated into a peptide chain, the benzyl (B1604629) group is attached to the backbone nitrogen atom. This modification is used to introduce specific structural constraints, enhance proteolytic stability, modulate solubility, and explore novel therapeutic properties. The aromatic benzyl group can also facilitate specific molecular interactions, such as π-π stacking.[1]

Q2: What are the primary causes of aggregation in NBG-containing peptides?

Aggregation of NBG-containing peptides is a phenomenon driven by noncovalent interactions.[2][3] Key contributing factors include:

  • Hydrophobic Interactions: The nonpolar benzyl groups can interact to minimize contact with aqueous environments, leading to self-association.[3][4]

  • π-π Stacking: The aromatic rings of the benzyl groups can stack on top of one another, a primary driver for self-assembly that significantly influences aggregation kinetics.[1]

  • Secondary Structure Formation: Peptides containing hydrophobic residues can form β-sheet or α-helical structures that promote intermolecular interactions and lead to the formation of insoluble aggregates.[5]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular encounters, often promoting aggregation via a nucleation-polymerization mechanism.[6]

  • Environmental Factors: pH, ionic strength, and temperature can all influence the charge state and conformation of the peptide, thereby affecting its propensity to aggregate.[3][6] Peptides are often least soluble at their isoelectric point.

Q3: What are the common signs of NBG-peptide aggregation?

Common indicators of peptide aggregation include:

  • Poor or partial solubility in aqueous buffers.[7]

  • Appearance of turbidity, precipitation, or a gel-like consistency in solution.

  • Shrinking of the resin matrix during solid-phase peptide synthesis (SPPS).[8]

  • Low yields during purification, as aggregates may be lost during filtration or may not elute properly during chromatography.[9][10]

  • Inaccurate peptide concentration measurements, which can lead to experimental errors.[11]

Q4: How can aggregation be monitored and quantified?

Several analytical techniques can be used to detect and quantify peptide aggregation:

  • Size Exclusion Chromatography (SEC-HPLC): A precise method for separating and quantifying monomers from dimers, oligomers, and higher-weight aggregates.[12]

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a characteristic fluorescence enhancement that can be used to monitor fibril formation.[13][14]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of aggregates.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology, such as fibrils or amorphous structures.[15]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with NBG-containing peptides.

Scenario 1: My NBG-peptide shows poor solubility in my desired aqueous buffer.

Poor solubility is a primary indicator of aggregation. The following workflow can help you find a suitable solvent system.

G start Start: Lyophilized NBG-Peptide test_water Attempt to dissolve in sterile, distilled water or target buffer. start->test_water check_solubility1 Is the solution clear? test_water->check_solubility1 success Success: Peptide is soluble. Proceed with experiment. check_solubility1->success Yes determine_charge Determine net charge of the peptide. check_solubility1->determine_charge No charge_decision Net Charge? determine_charge->charge_decision acidic_path Acidic (Charge < 0): Try 10% NH4OH or Ammonium Bicarbonate. charge_decision->acidic_path < 0 basic_path Basic (Charge > 0): Try 10% Acetic Acid or 0.1% TFA. charge_decision->basic_path > 0 neutral_path Neutral (Charge = 0) or Hydrophobic: Use organic solvent. charge_decision->neutral_path = 0 check_solubility2 Is it soluble? acidic_path->check_solubility2 basic_path->check_solubility2 organic_solvent Dissolve in minimal DMSO (<50 µL), then slowly add to stirred aqueous buffer. neutral_path->organic_solvent check_solubility2->success Yes check_solubility2->neutral_path No check_solubility3 Is it soluble? check_solubility4 Is it soluble? organic_solvent->check_solubility4 check_solubility4->success Yes denaturant Last Resort: Use 6M Guanidine HCl or 8M Urea. (Note: May interfere with biological assays) check_solubility4->denaturant No G start Start: Aggregated Peptide Solution (Visible precipitate/turbidity) sonication 1. Brief Sonication (e.g., 3x 10 seconds, on ice) start->sonication check1 Is solution clear? sonication->check1 success Success: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. check1->success Yes tfe 2. Add Trifluoroethanol (TFE) (Note: Denaturing organic solvent) check1->tfe No check2 Is solution clear? tfe->check2 check2->success Yes denaturant 3. Strong Denaturants Dissolve in 6M Guanidine HCl or 8M Urea check2->denaturant No check3 Is solution clear? denaturant->check3 dialysis Consider buffer exchange/dialysis to remove denaturant if needed for assay. check3->dialysis Yes fail Aggregation is persistent. Re-evaluate sequence or consider re-synthesis with modifications. check3->fail No dialysis->success

References

Technical Support Center: Synthesis of N-Benzylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzylglycine derivatives. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The two most prevalent methods are the direct N-alkylation of glycine (B1666218) or its esters with a benzyl (B1604629) halide (such as benzyl bromide or chloride) and the reductive amination of a glyoxylic acid derivative with benzylamine (B48309).[1][2]

Q2: I am getting a significant amount of a byproduct that is difficult to separate from my desired this compound derivative. What is it likely to be?

A2: A common byproduct, especially in N-alkylation reactions, is the over-alkylated product, N,N-dibenzylglycine or its corresponding ester.[1] This occurs when the newly formed this compound derivative reacts again with the benzyl halide.

Q3: My N-alkylation reaction is not proceeding to completion, and I have a low yield. What are the potential causes?

A3: Low yields in N-alkylation reactions can stem from several factors, including:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the glycine derivative effectively.

  • Steric hindrance: Bulky substituents on either the glycine derivative or the benzyl halide can slow down the reaction.

  • Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

  • Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.[3]

  • Reagent degradation: The benzyl halide or other reagents may have degraded due to improper storage or handling.

Q4: What is a typical purification strategy for this compound derivatives?

A4: Purification is often challenging due to the similar polarities of the product and byproducts.[1] A common strategy involves:

  • Aqueous workup: To remove water-soluble impurities and salts.

  • Column chromatography: Using silica (B1680970) gel is a standard method to separate the desired product from starting materials and byproducts.

  • Recrystallization: This can be an effective final step to obtain a highly pure product.

  • Distillation: For liquid derivatives like this compound ethyl ester, distillation under reduced pressure can be effective.[1]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no product formation in N-alkylation Inactive alkylating agent or base.Use fresh or purified reagents. Ensure the base is not hydrated.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC.[3]
Steric hindrance.Consider using a less hindered glycine derivative or a more reactive benzyl halide if possible.
Inefficient stirring in a heterogeneous mixture.Ensure vigorous stirring to maximize contact between reactants.[3]
Formation of N,N-dibenzylglycine byproduct Excess of benzyl halide.Use a stoichiometric amount or a slight excess of the glycine derivative relative to the benzyl halide.
High reaction temperature.Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.[1]
Concentrated reaction mixture.Running the reaction at a higher dilution may favor the mono-alkylation.
Reaction is sluggish during reductive amination Suboptimal pH for imine formation.Adjust the pH to be mildly acidic (around 4-5) to facilitate imine formation without protonating the amine.[3]
Inefficient reducing agent.Ensure the reducing agent is active and added at the appropriate stage of the reaction.
Difficulty in purifying the final product Co-elution of product and impurities during chromatography.Experiment with different solvent systems for chromatography. A gradient elution might be necessary.
Product is lost during aqueous workup.Check the pH of the aqueous layer; your product might be more soluble at a certain pH. Back-extract the aqueous layer if necessary.[4]

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield of this compound Ethyl Ester via N-Alkylation

Base Solvent Temperature (°C) Benzylating Agent Yield (%) Reference
Triethylamine (B128534)Ethanol40Benzyl chloride80.3[1]
K₂CO₃AcetoneRefluxAlkyl bromideLow[5]
Pyridine/XylideneToluene110-140Benzyl chlorideHigh[6]
DiisopropylethylamineDichloromethane25-28Ethyl 2-bromoacetate97.7[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Ester via N-Alkylation

This protocol is adapted from a procedure using glycine ethyl ester hydrochloride and benzyl chloride.[1]

  • Preparation of Glycine Ethyl Ester Free Base:

    • In a flask, suspend glycine ethyl ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol).

    • Add triethylamine (1.0 eq.) and stir the mixture. A white precipitate of triethylamine hydrochloride will form.

    • Filter the mixture to remove the precipitate. The filtrate contains the glycine ethyl ester free base.

  • N-Alkylation:

    • To the filtrate containing glycine ethyl ester, add another equivalent of triethylamine (1.0 eq.).

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add benzyl chloride (1.0 eq.) dropwise to the cooled solution.

    • After the addition is complete, warm the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, filter the mixture to remove any solids.

    • Wash the filtrate with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound Derivatives via Reductive Amination

This is a general protocol for reductive amination.

  • Imine Formation:

    • Dissolve the glyoxylic acid derivative (1.0 eq.) and benzylamine (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Adjust the pH to ~4-5 using a mild acid if necessary.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride) in portions.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway start_alk Glycine Ethyl Ester + Benzyl Halide reaction_alk Reaction: - Base (e.g., TEA) - Solvent (e.g., Ethanol) - Heat start_alk->reaction_alk workup_alk Aqueous Workup reaction_alk->workup_alk purification_alk Purification: - Distillation or - Chromatography workup_alk->purification_alk product_alk This compound Ethyl Ester purification_alk->product_alk start_ra Glyoxylic Acid + Benzylamine imine_formation Imine Formation (pH 4-5) start_ra->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup_ra Aqueous Workup reduction->workup_ra purification_ra Purification: - Chromatography or - Recrystallization workup_ra->purification_ra product_ra This compound purification_ra->product_ra

Caption: Synthetic workflows for this compound derivatives.

troubleshooting_logic start Low Yield in N-Alkylation check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_temp Review Reaction Temperature temp_ok Temp. Appropriate? check_temp->temp_ok check_byproduct Analyze for Byproducts (TLC/NMR) dibenzyl_present Dibenzyl Product Detected? check_byproduct->dibenzyl_present reagent_ok->check_temp Yes replace_reagents Action: Replace/ Purify Reagents reagent_ok->replace_reagents No temp_ok->check_byproduct Yes increase_temp Action: Increase Temperature temp_ok->increase_temp No adjust_stoich Action: Adjust Stoichiometry dibenzyl_present->adjust_stoich Yes optimize_conditions Action: Further Optimization Needed dibenzyl_present->optimize_conditions No

Caption: Troubleshooting logic for low yield in N-alkylation.

enzyme_inhibition cluster_enzyme Enzyme-Substrate Interaction inhibitor This compound Derivative active_site Active Site inhibitor->active_site Binds to enzyme Target Enzyme (e.g., Butyrylcholinesterase) product Product enzyme->product Catalyzes no_product Inhibition of Product Formation active_site->no_product Leads to substrate Substrate substrate->active_site Binds to

Caption: Mechanism of enzyme inhibition by this compound derivatives.

References

Validation & Comparative

A Comparative Guide to N-Benzylglycine and N-benzyl-l-alanine in Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Benzylglycine and N-benzyl-l-alanine as modifications in bradykinin (B550075) B2 receptor antagonists. The information is compiled from preclinical studies to aid in the rational design of more potent and effective therapeutic agents targeting the kallikrein-kinin system.

Performance Comparison

The substitution of specific amino acid residues in peptide-based bradykinin antagonists with this compound or N-benzyl-l-alanine at position 8 has been shown to significantly enhance their antagonistic potency at the B2 receptor.[1] While detailed head-to-head quantitative data from a single study is limited in the public domain, the available literature indicates a notable improvement in in vivo efficacy for both modifications compared to the parent compounds.

The primary measure of efficacy reported in these studies is the inhibition of the vasodepressor response to exogenous bradykinin in rats, a functional in vivo assay that reflects the antagonist's ability to block the physiological effects of B2 receptor activation.

Table 1: Summary of In Vivo Performance of this compound and N-benzyl-l-alanine Containing Bradykinin Antagonists

Modification at Position 8Parent CompoundIn Vivo AssayObserved PotencyQuantitative Data (pA2)
This compound d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-ArgRat Blood Pressure TestImpressive enhancement of B2 antagonistic potency.[1]Not explicitly reported in available literature.
N-benzyl-l-alanine d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-ArgRat Blood Pressure TestImpressive enhancement of B2 antagonistic potency.[1]Not explicitly reported in available literature.

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bradykinin antagonist potency. Below are protocols for key experiments typically employed in the evaluation of these compounds.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the bradykinin B2 receptor.

  • Objective: To quantify the affinity of this compound and N-benzyl-l-alanine containing antagonists for the B2 receptor.

  • Materials:

    • Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-Bradykinin).

    • Test antagonists (this compound and N-benzyl-l-alanine modified peptides).

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add cell membranes, radioligand, and increasing concentrations of the test antagonist.

    • Incubation: Incubate the plate to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit bradykinin-induced intracellular calcium release, a key downstream event in B2 receptor signaling.

  • Objective: To determine the functional potency (IC50) of the antagonists in a cell-based assay.

  • Materials:

    • Cells stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Bradykinin (agonist).

    • Test antagonists.

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom microplate and grow to confluency.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

    • Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate.

    • Calcium Flux Measurement:

      • Establish a baseline fluorescence reading.

      • Inject a fixed concentration of bradykinin to stimulate the B2 receptor.

      • Immediately measure the kinetic change in fluorescence intensity.

    • Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the bradykinin-induced calcium response.

In Vivo Assay: Inhibition of Bradykinin-Induced Hypotension in Rats

This assay assesses the in vivo efficacy of the antagonists by measuring their ability to block the vasodepressor effect of bradykinin.

  • Objective: To evaluate the in vivo potency and duration of action of the antagonists.

  • Materials:

    • Normotensive rats.

    • Bradykinin.

    • Test antagonists.

    • Apparatus for continuous blood pressure monitoring.

  • Procedure:

    • Animal Preparation: Anesthetize the rats and cannulate an artery for blood pressure measurement and a vein for drug administration.

    • Baseline Measurement: Record the baseline mean arterial pressure.

    • Bradykinin Challenge: Administer a dose of bradykinin that elicits a consistent and submaximal hypotensive response.

    • Antagonist Administration: Administer the test antagonist.

    • Post-Antagonist Bradykinin Challenge: At various time points after antagonist administration, re-challenge with the same dose of bradykinin and measure the hypotensive response.

    • Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive response at each time point. The pA2 value can be determined by constructing a Schild plot from dose-response curves of bradykinin in the presence of different antagonist concentrations.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.

Bradykinin_B2_Signaling BK Bradykinin B2R Bradykinin B2 Receptor BK->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses (e.g., Vasodilation, Inflammation) Ca->Response PKC->Response Antagonist This compound or N-benzyl-l-alanine Antagonist Antagonist->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow for Bradykinin Antagonist Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel bradykinin B2 receptor antagonists.

Antagonist_Evaluation_Workflow start Synthesis of Antagonist Analogues binding In Vitro Binding Assay (Determine Ki) start->binding functional In Vitro Functional Assay (e.g., Calcium Mobilization, Determine IC50) binding->functional in_vivo In Vivo Efficacy Model (e.g., Rat Blood Pressure Assay) functional->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->start Iterative Design end Candidate Selection lead_optimization->end

Caption: Experimental Workflow for Antagonist Evaluation.

References

A Comparative Analysis of N-Benzylglycine and Sarcosine on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide backbones is a critical tool in medicinal chemistry and materials science. By altering the fundamental building blocks of peptides, researchers can fine-tune their conformational preferences, enhance their stability, and modulate their biological activity. Among the various modifications, N-substitution of glycine (B1666218) residues to create "peptoids" is a widely adopted strategy. This guide provides a detailed comparison of two common N-substituted glycines, N-Benzylglycine and Sarcosine (N-methylglycine), and their respective effects on peptide structure, supported by established principles and experimental methodologies.

Introduction to N-Substituted Glycines

N-substituted glycines, or peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This seemingly subtle alteration has profound consequences for the peptide's structure and function. The absence of a hydrogen bond donor on the backbone nitrogen removes the capacity for the formation of traditional secondary structures like alpha-helices and beta-sheets, which are stabilized by hydrogen bonds. However, this modification also introduces unique steric and electronic effects that can drive the formation of novel, stable secondary structures.

This compound: The Bulky Aromatic Inducer of Defined Structures

This compound introduces a bulky, aromatic benzyl (B1604629) group onto the glycine nitrogen. This significant steric hindrance dramatically restricts the conformational freedom of the peptide backbone. The presence of the benzyl group is expected to favor specific dihedral angles to minimize steric clashes, often leading to the formation of well-defined turn or helical structures. The aromatic ring can also engage in π-π stacking interactions, further stabilizing specific folded conformations.

Sarcosine (N-methylglycine): The Minimalist Modulator of Flexibility

In contrast to the bulky this compound, Sarcosine features a minimal methyl group on the nitrogen atom. While this modification also removes the hydrogen bond donor capability, its steric impact is considerably less pronounced. The primary effect of Sarcosine incorporation is an increase in the local flexibility of the peptide chain compared to other N-substituted glycines with larger side chains. However, it still restricts the conformational space available to a standard glycine residue and can influence the cis/trans isomerization of the preceding peptide bond.

Comparative Analysis of Structural Effects

The distinct steric and electronic properties of this compound and Sarcosine lead to different predictable effects on peptide secondary structure.

FeatureThis compoundSarcosine (N-methylglycine)
Steric Hindrance HighLow
Conformational Flexibility Significantly RestrictedModerately Restricted
Tendency for Defined Structures High (turns, helices)Low to Moderate
Influence on Cis/Trans Isomerization Can favor specific isomers due to steric bulkCan influence equilibrium
Potential for Side-Chain Interactions π-π stackingHydrophobic interactions (minor)
Impact on Beta-Sheet Formation Strongly DisruptiveDisruptive

Experimental Protocols

To experimentally validate the predicted structural effects of this compound and Sarcosine, the following biophysical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution.

Sample Preparation:

  • Synthesize the peptides of interest using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general folding.

  • Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • TOCSY: To identify spin systems of individual amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • For peptides containing ¹³C or ¹⁵N labeled residues, heteronuclear experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be performed for greater spectral dispersion.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.

  • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[1][2]

Sample Preparation:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).

  • Determine the precise concentration of the peptide stock solution, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

  • Prepare a series of dilutions of the peptide in the desired solvent or buffer to a final concentration typically in the range of 10-100 µM.

Data Acquisition:

  • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Multiple scans are typically averaged to improve the signal-to-noise ratio.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Analyze the resulting spectrum for characteristic secondary structure signatures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Visualizing Methodologies and Concepts

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr_details NMR Details cluster_cd_details CD Details SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy MS->NMR CD Circular Dichroism MS->CD NMR_1D 1D ¹H NMR NMR->NMR_1D NMR_2D 2D TOCSY/NOESY NMR->NMR_2D CD_Data Far-UV CD Data CD->CD_Data Structure_Calc Structure Calculation NMR_2D->Structure_Calc Deconvolution Secondary Structure Estimation Structure_Calc->Deconvolution Comparison CD_Data->Deconvolution

N_Substitution_Effects cluster_glycine Glycine cluster_sarcosine Sarcosine cluster_nbenzyl This compound Glycine {Glycine | High Flexibility | H-bond Donor} Sarcosine {Sarcosine (N-methylglycine) | Moderate Restriction | No H-bond Donor} Glycine->Sarcosine N-methylation NBenzyl {this compound | High Restriction | No H-bond Donor} Glycine->NBenzyl N-benzylation

Conclusion

The choice between incorporating this compound or Sarcosine into a peptide sequence has significant and predictable consequences for its structure. This compound, with its bulky aromatic side chain, is a potent inducer of defined secondary structures, albeit non-canonical ones. In contrast, Sarcosine offers a more subtle means of modulating backbone flexibility and disrupting hydrogen-bonding networks without imposing severe steric constraints. The selection of one over the other will depend on the specific design goals, whether it be to enforce a particular conformation for receptor binding or to introduce localized flexibility to enhance pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for characterizing the precise structural impact of these valuable modifications in peptide drug discovery and design.

References

N-Benzylglycine: A Viable Alternative to N-Methylated Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic properties of peptide-based therapeutics, N-alkylation of amino acids is a well-established strategy. While N-methylated amino acids are commonly employed, N-Benzylglycine presents a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of this compound and other N-methylated amino acids, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.

The introduction of substituents on the nitrogen atom of an amino acid residue can profoundly influence the resulting peptide's conformation, metabolic stability, and membrane permeability. N-methylation, the most common modification, involves the addition of a methyl group. This compound, a glycine (B1666218) derivative bearing a benzyl (B1604629) group on its nitrogen atom, offers a bulkier, more lipophilic modification that can impart unique characteristics to a peptide chain.

Comparative Analysis: this compound vs. N-Methylated Amino Acids

The choice between incorporating this compound or a canonical N-methylated amino acid into a peptide sequence depends on the desired physicochemical and biological properties of the final molecule. Below is a comparative summary of their key attributes.

FeatureN-Methylated Amino AcidsThis compoundRationale & Supporting Data
Steric Hindrance ModerateHighThe bulky benzyl group of this compound imposes greater steric constraints on the peptide backbone compared to a methyl group. This can be advantageous for locking the peptide into a specific bioactive conformation but may also hinder receptor binding if the active conformation is not favored.[1]
Lipophilicity IncreasedSignificantly IncreasedThe aromatic benzyl group substantially increases the lipophilicity of the amino acid residue. This can enhance membrane permeability and facilitate entry into cells, a desirable trait for targeting intracellular proteins.[2]
Metabolic Stability EnhancedPotentially EnhancedN-alkylation, in general, protects the amide bond from proteolytic cleavage by sterically hindering the approach of proteases.[2] While N-methylation is known to significantly increase metabolic stability, the larger benzyl group in this compound is also expected to confer high resistance to enzymatic degradation.
Impact on Secondary Structure Can disrupt β-sheets and favor turn structuresCan significantly alter backbone conformationThe steric bulk of the N-benzyl group can act as a strong conformational constraint, potentially inducing specific secondary structures or disrupting existing ones more profoundly than a methyl group.
Synthetic Accessibility Well-established protocolsStraightforward synthesisBoth N-methylated amino acids and this compound can be synthesized via established chemical methods. Protocols for the synthesis of this compound are readily available.[3][4]

Key Applications and Performance Data

A significant area where N-substituted amino acids, including derivatives of this compound, have shown promise is in the development of inhibitors for the Glycine Transporter 1 (GlyT1).[5][6] GlyT1 is a crucial regulator of glycine levels in the synaptic cleft and is a therapeutic target for neurological disorders such as schizophrenia.[5][7]

Compound TypeExampleTargetMechanism of ActionKey Findings
N-Methylated Glycine (Sarcosine) Derivatives (R)-N[3-(4'-fluorophenyl)-3-(4'-phenyl-phenoxy)propyl]-sarcosine (NFPS)GlyT1Non-competitive inhibition of glycine transport.[8]Potent inhibitors of GlyT1, but some exhibit apparently irreversible binding.[8]
This compound Derivatives Substituted this compound amidesGlyT1Competitive or non-competitive inhibition depending on the substitution pattern.This compound scaffold allows for extensive chemical modification to tune potency and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of glycine with benzyl chloride.

Materials:

  • Glycine

  • Benzyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve glycine and sodium carbonate in water.

  • Add ethanol to the solution.

  • Slowly add benzyl chloride to the reaction mixture with stirring.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloride.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Assessment of Peptide Metabolic Stability in Human Serum

This protocol outlines a general workflow for evaluating the stability of peptides containing this compound or N-methylated amino acids in human serum.[9][10][11][12]

Materials:

  • Test peptide (containing this compound or N-methylated amino acid)

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quench the enzymatic degradation by adding an equal volume of ACN containing 1% TFA to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the peptide and its potential metabolites by HPLC-MS.

  • Quantify the amount of intact peptide remaining at each time point by integrating the peak area from the HPLC chromatogram.

  • Calculate the half-life (t₁/₂) of the peptide in human serum.

Visualizing the Role of N-Substituted Glycine Derivatives in GlyT1 Inhibition

The following diagrams illustrate the mechanism of GlyT1 and a general experimental workflow for evaluating GlyT1 inhibitors.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Intracellular_Glycine Intracellular Glycine GlyT1->Intracellular_Glycine GlyT1_Inhibitor N-Substituted Glycine Derivative (e.g., this compound derivative) GlyT1_Inhibitor->GlyT1 Inhibition

Caption: Mechanism of GlyT1 and its inhibition by N-substituted glycine derivatives.

Experimental_Workflow Start Start: Synthesize N-Substituted Glycine Derivative Incubation Incubate with GlyT1-expressing cells and radiolabeled glycine Start->Incubation Separation Separate cells from supernatant Incubation->Separation Measurement Measure intracellular radioactivity Separation->Measurement Analysis Analyze data to determine IC50 value Measurement->Analysis End End: Evaluate Inhibitory Potency Analysis->End

Caption: Workflow for evaluating the potency of GlyT1 inhibitors.

Conclusion

Both this compound and traditional N-methylated amino acids are valuable tools for medicinal chemists to enhance the drug-like properties of peptides. N-methylation provides a more subtle modification that can improve metabolic stability with minimal steric impact. In contrast, this compound offers a bulkier, more lipophilic alternative that can profoundly influence conformation and membrane permeability. The choice of which N-substituted amino acid to incorporate should be guided by the specific therapeutic goal and the structural context of the peptide. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of peptides containing these important modifications.

References

A Comparative Guide to the Conformational Analysis of Peptides: N-Benzylglycine vs. Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptides is paramount in the rational design of therapeutics. This guide provides an objective comparison of the conformational effects of incorporating N-Benzylglycine (NBG) versus the naturally occurring Proline into peptide backbones, supported by experimental data.

The three-dimensional structure of a peptide dictates its biological activity. The introduction of non-natural amino acids is a powerful strategy to modulate peptide conformation, enhance stability, and improve pharmacokinetic properties. Among these, N-substituted glycines, such as this compound, have emerged as valuable tools for creating peptidomimetics with tailored structures. This guide focuses on a direct comparison of the conformational impact of NBG, a flexible N-substituted glycine (B1666218), with Proline, a unique cyclic amino acid known for its profound influence on peptide architecture.

Structural Distinctions: A Tale of Two Rings (or Lack Thereof)

Proline's defining feature is its pyrrolidine (B122466) ring, which incorporates the backbone nitrogen and alpha-carbon. This cyclic constraint restricts the peptide backbone's flexibility, particularly the phi (φ) dihedral angle. In contrast, this compound is an N-alkylated derivative of glycine, featuring an acyclic benzyl (B1604629) group attached to the backbone nitrogen. This substitution also introduces steric bulk but allows for greater conformational freedom compared to the rigid ring of Proline.

Quantitative Conformational Comparison

The primary distinction in the conformational behavior of peptides containing this compound versus Proline lies in the isomerization of the peptide bond and the resulting backbone dihedral angles. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography reveal significant differences:

Conformational ParameterPeptide with ProlinePeptide with this compound (as an N-aryl glycine analog)Experimental Technique
Omega (ω) Dihedral Angle Exhibits both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations. The cis form is significantly populated.Strongly favors the trans conformation.NMR Spectroscopy, X-ray Crystallography
Phi (φ) Dihedral Angle Restricted to approximately -60° to -75° due to the pyrrolidine ring.More flexible, with a broader range of accessible angles.NMR Spectroscopy, X-ray Crystallography
Psi (ψ) Dihedral Angle A wider range of values is possible, contributing to turns and kinks.Can adopt conformations leading to helical structures, such as a polyproline type II-like helix.[1]NMR Spectroscopy, X-ray Crystallography
Secondary Structure Propensity Often induces β-turns and disrupts α-helical structures.[2][3]Can promote the formation of defined secondary structures, including helices, by enforcing a specific peptide bond geometry.[1][4]Circular Dichroism, NMR Spectroscopy

Experimental Methodologies

The conformational analysis of peptides relies on a suite of sophisticated analytical techniques. Here, we detail the protocols for the key experimental methods used to elucidate the structures of NBG- and Proline-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[2]

Sample Preparation:

  • Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general folding.

  • Perform two-dimensional (2D) experiments, such as COSY, TOCSY, and NOESY/ROESY, to assign proton resonances and identify through-bond and through-space correlations.

  • For quantitative analysis of cis/trans populations, integrate the distinct sets of signals corresponding to each isomer in the 1D or 2D spectra.

  • Measure scalar couplings (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to determine dihedral angle restraints.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign all proton resonances using the sequential assignment methodology.

  • Calculate interproton distances from NOESY/ROESY cross-peak intensities.

  • Use the experimental restraints (distances and dihedral angles) in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have a high absorbance in the far-UV region.

  • Determine the precise concentration of the peptide solution using a reliable method (e.g., UV-Vis absorbance if aromatic residues are present, or amino acid analysis).

  • Prepare a blank sample containing only the buffer.

Data Acquisition:

  • Use a quartz cuvette with a path length of 1 mm or less.

  • Record a baseline spectrum of the buffer.

  • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm).

  • Acquire multiple scans and average them to improve the signal-to-noise ratio.

Data Analysis:

  • Subtract the buffer baseline from the peptide spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the resulting spectrum to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Sample Preparation and Crystallization:

  • Synthesize and purify the peptide to a high degree (>95%).

  • Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • Optimize the conditions that yield single, well-diffracting crystals.

Data Collection and Structure Determination:

  • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

  • Collect the diffraction data.

  • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

  • Solve the phase problem using methods such as molecular replacement or direct methods.

  • Build an atomic model into the resulting electron density map and refine the structure.

Visualizing the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of these peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Modeling synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification nmr NMR Spectroscopy purification->nmr cd CD Spectroscopy purification->cd xray X-ray Crystallography purification->xray data_analysis Data Analysis nmr->data_analysis cd->data_analysis xray->data_analysis modeling Molecular Modeling data_analysis->modeling structure 3D Structure Ensemble modeling->structure

Experimental workflow for peptide conformational analysis.

conformational_comparison cluster_proline Proline-containing Peptide cluster_nbg This compound-containing Peptide proline Proline pro_omega cis/trans Isomerization (ω ≈ 0° or 180°) proline->pro_omega pro_phi Restricted φ proline->pro_phi pro_structure β-turns, Kinks pro_omega->pro_structure pro_phi->pro_structure nbg This compound nbg_omega Favors trans Conformation (ω ≈ 180°) nbg->nbg_omega nbg_phi Flexible φ nbg->nbg_phi nbg_structure Defined Helical Structures nbg_omega->nbg_structure nbg_phi->nbg_structure

Conformational differences between Proline and NBG peptides.

Conclusion

The incorporation of this compound into a peptide backbone, as a representative of N-aryl glycines, leads to a distinct conformational outcome compared to Proline. While Proline's cyclic structure introduces a kink and allows for a significant population of the cis amide bond isomer, NBG strongly favors the trans conformation. This preference for a single isomer in NBG-containing peptides can reduce conformational heterogeneity and promote the formation of well-defined secondary structures, such as helices.[1] These fundamental differences make this compound a valuable building block for designing peptidomimetics with predictable and stable three-dimensional structures, a critical aspect in the development of novel peptide-based therapeutics.

References

N-Benzylglycine Incorporation Enhances Bradykinin Antagonist Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Benzylglycine-containing peptides versus their parent analogues reveals a significant enhancement in biological activity, offering a promising strategy for the development of more potent therapeutics. This guide presents supporting experimental data, detailed protocols, and a visualization of the relevant signaling pathway.

Researchers in drug development are continually exploring novel chemical modifications to enhance the potency and stability of peptide-based drugs. One such modification, the incorporation of this compound, a peptoid building block, has demonstrated a remarkable ability to improve the bioactivity of a bradykinin (B550075) B2 receptor antagonist. This guide provides a comprehensive comparison of a parent bradykinin antagonist and its this compound-containing analogue, highlighting the superior performance of the modified peptide.

Enhanced Antagonistic Potency with this compound

The introduction of an this compound residue at a key position within a bradykinin antagonist peptide sequence has been shown to significantly increase its antagonistic potency. A study comparing the bioactivity of a parent bradykinin antagonist with its this compound-modified counterpart revealed a substantial improvement in the ability to counteract the effects of bradykinin.

Peptide SequenceModificationAntagonistic Potency (pA2)Fold Increase in Potency
d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi-ArgParent Peptide7.5-
d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-N-Bzl-Gly -Thi-ArgThis compound at position 88.5~10-fold

Table 1: Comparison of Antagonistic Potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency. The data demonstrates that the this compound containing peptide is approximately 10 times more potent than its parent peptide.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

In Vivo Bioassay: Rat Blood Pressure Test for Bradykinin Antagonism

This in vivo assay determines the ability of an antagonist to inhibit the vasodepressor (blood pressure lowering) effect of bradykinin in rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution (0.9% NaCl)

  • Bradykinin solution

  • Parent peptide and this compound containing peptide solutions

  • Blood pressure transducer and recording system

  • Catheters for intravenous and intra-arterial administration

Procedure:

  • Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

  • Allow the animal's blood pressure to stabilize.

  • Administer a standard dose of bradykinin intravenously and record the resulting drop in blood pressure. This serves as the control response.

  • Administer a dose of the antagonist (parent peptide or this compound analogue) intravenously.

  • After a set period, re-administer the same standard dose of bradykinin and record the change in blood pressure.

  • The antagonistic activity is quantified by the degree of inhibition of the bradykinin-induced hypotension. The pA2 value is calculated by performing this procedure with a range of antagonist concentrations and analyzing the dose-response curves.[1][2]

In Vitro Bioassay: Proteolytic Stability in Plasma

This assay assesses the stability of the peptides in the presence of plasma proteases, providing an indication of their potential in vivo half-life.

Materials:

  • Human or rat plasma

  • Parent peptide and this compound containing peptide solutions

  • Incubator (37°C)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Incubate the test peptide (parent or this compound analogue) in plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile).

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • The degradation rate and half-life of the peptide in plasma are calculated from the decrease in the intact peptide concentration over time.[3][4][5][6][7]

Bradykinin B2 Receptor Signaling Pathway

Bradykinin exerts its physiological effects, including vasodilation and inflammation, by binding to the B2 receptor, a G-protein coupled receptor (GPCR).[8][9][10][11][12] The binding of bradykinin initiates a signaling cascade that ultimately leads to the cellular response. This compound-containing antagonists competitively block this binding, thereby inhibiting the downstream signaling.

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds and Activates Antagonist This compound Antagonist Antagonist->B2R Binds and Inhibits Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Bradykinin B2 Receptor Signaling Pathway.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for enhancing their biological activity. The presented data on a bradykinin antagonist clearly demonstrates a significant improvement in potency. This approach, coupled with rigorous experimental validation, holds great promise for the development of next-generation peptide therapeutics with improved efficacy and stability. The detailed protocols and the visualized signaling pathway provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

N-Benzylglycine: A Superior Building Block for Advanced Peptide and Peptidomimetic Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the vast array of synthetic amino acids, N-Benzylglycine, a prominent member of the N-substituted glycine (B1666218) family, has emerged as a particularly advantageous building block. This guide provides a comprehensive comparison of this compound with other unnatural amino acids, supported by experimental evidence, to highlight its superior properties in the development of next-generation therapeutics.

Enhanced Proteolytic Resistance: A Key Advantage

One of the most significant advantages of incorporating this compound into peptide sequences is the remarkable enhancement of their resistance to proteolytic degradation. N-substituted glycine oligomers, also known as peptoids, are structural isomers of peptides where the side chain is attached to the nitrogen atom of the backbone instead of the α-carbon.[1] This fundamental change renders the peptide backbone unrecognizable to common proteases, thereby significantly increasing the in vivo half-life of the resulting peptidomimetic.[1]

While this enhanced stability is a general feature of peptoids, the choice of the N-substituent plays a crucial role in other properties like solubility and target affinity. The benzyl (B1604629) group of this compound provides a hydrophobic and rigid element that can favorably influence the conformational stability and binding affinity of the peptide mimic.[1]

Superior Performance in Bioactive Peptide Modification: The Case of Bradykinin (B550075) Antagonists

A compelling example of this compound's utility is demonstrated in the development of potent bradykinin B2 receptor antagonists. Bradykinin is a peptide involved in inflammation and pain, and its antagonists are of significant therapeutic interest.[2][3] Researchers have shown that substituting a key position in a bradykinin antagonist sequence with this compound leads to an impressive enhancement of its B2 antagonistic potency.[4]

Table 1: Comparison of Bradykinin Antagonist Potency

CompoundModificationRelative Antagonistic Potency
Model PeptideD-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-ArgBaseline
Analog 1Position 8 substituted with This compound Impressively Enhanced[4]
Analog 2Position 8 substituted with N-Benzyl-L-alanineImpressively Enhanced[4]
Acylated Analog 1N-terminus acylation of Analog 1Further Enhanced[4]

This enhancement in potency underscores the ability of the N-benzyl group to introduce a rigid, hydrophobic moiety that can significantly improve receptor binding affinity and metabolic resistance.[5]

Versatility in Synthesis and Application

This compound is a versatile building block in both organic synthesis and medicinal chemistry.[5] It serves as a key component in the solid-phase synthesis of peptoids using the submonomer method, a highly efficient and adaptable technique that allows for the creation of diverse oligomeric sequences.[6][7][8] This method's compatibility with a wide range of primary amines enables the generation of large peptoid libraries for drug screening.

Furthermore, this compound can be utilized as a chiral auxiliary in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals.[5] Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl group, allow it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecular scaffolds.[5]

Experimental Protocols

Solid-Phase Synthesis of Peptoids using the Submonomer Method

This protocol outlines the manual solid-phase synthesis of a peptoid incorporating this compound using the submonomer method developed by Zuckermann and colleagues.[6][8][9]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) 4-methylpiperidine (B120128) in DMF

  • Bromoacetic acid (0.6 M in DMF)

  • N,N'-diisopropylcarbodiimide (DIC)

  • Benzylamine (B48309) (as the primary amine for introducing the N-benzyl group)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% 4-methylpiperidine in DMF. Wash the resin thoroughly with DMF.

  • Acylation: Add a solution of bromoacetic acid in DMF to the resin, followed by the addition of DIC to activate the carboxylic acid. Allow the reaction to proceed for the specified time, then wash the resin with DMF.

  • Displacement (Amination): Add a solution of benzylamine in a suitable solvent (e.g., N-methylpyrrolidinone) to the resin. This step introduces the N-benzyl side chain via nucleophilic displacement of the bromide. Agitate the reaction mixture, then wash the resin extensively with DMF.

  • Iteration: Repeat the acylation and displacement steps with the desired primary amines to elongate the peptoid chain.

  • Cleavage: Once the desired sequence is synthesized, cleave the peptoid from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Bradykinin Antagonists Containing this compound

The synthesis of bradykinin antagonists is typically performed using standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of Fmoc-N-Benzylglycine is achieved using standard coupling reagents.

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Benzylglycine)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • TFA cleavage cocktail

Procedure:

  • The peptide is assembled on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.

  • For the incorporation of this compound, Fmoc-N-Benzylglycine is coupled using a suitable activating agent like HBTU or HATU in the presence of a base such as DIPEA.

  • Following the completion of the peptide sequence, the N-terminal Fmoc group is removed.

  • The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.

  • The crude peptide is purified by preparative RP-HPLC.

Visualizing the Molecular Mechanisms

To better understand the biological context and synthetic workflows discussed, the following diagrams are provided.

PeptoidSynthesisWorkflow cluster_resin_prep Resin Preparation cluster_cycle Submonomer Cycle cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Acylation Acylation (Bromoacetic Acid, DIC) Deprotect->Acylation Displacement Displacement (Primary Amine, e.g., Benzylamine) Acylation->Displacement Introduce Side Chain Displacement->Acylation Repeat for next monomer Cleavage Cleavage from Resin (TFA Cocktail) Displacement->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptoid Purified Peptoid Purification->FinalPeptoid

Caption: Workflow for Solid-Phase Peptoid Synthesis.

BradykininSignaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling BK Bradykinin B2R Bradykinin B2 Receptor BK->B2R binds & activates Gq Gq protein B2R->Gq activates Antagonist This compound Antagonist Antagonist->B2R blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Inflammation Inflammation & Pain Ca->Inflammation PKC->Inflammation

Caption: Bradykinin B2 Receptor Signaling Pathway.

Conclusion

This compound stands out as a superior unnatural amino acid for the development of advanced peptide and peptidomimetic therapeutics. Its incorporation leads to significantly enhanced proteolytic stability, a critical factor for improving drug half-life. The demonstrated ability of this compound to dramatically increase the potency of bioactive peptides, such as bradykinin antagonists, highlights its value in optimizing drug-receptor interactions. Coupled with its synthetic versatility, this compound offers researchers and drug developers a powerful tool to design novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

N-Benzylglycine Fortification: A Comparative Analysis of Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. Proteolytic degradation in vivo is a major hurdle, often leading to a short half-life and reduced efficacy of peptide drugs. One promising strategy to overcome this is the incorporation of N-alkylated amino acids into the peptide backbone. This guide provides a comparative analysis of the effect of N-benzylglycine, a specific N-alkylated amino acid, on peptide stability, supported by experimental data and detailed protocols.

Enhanced Proteolytic Resistance with N-Alkylation

N-alkylation, the substitution of the amide proton with an alkyl group, fundamentally alters the properties of the peptide backbone. This modification, particularly the introduction of a benzyl (B1604629) group in this compound, offers a dual advantage in enhancing peptide stability. Firstly, it introduces steric hindrance, physically obstructing the approach of proteolytic enzymes to the cleavage site. Secondly, by removing the amide proton, a key hydrogen bond donor is eliminated, disrupting the recognition patterns that proteases rely on to bind to their substrates.

A study by Kaminker et al. investigated the effect of various N-alkyl substitutions on the stability of a model pentapeptide against the protease elastase. Their findings demonstrate a significant increase in the half-life of N-alkylated peptides compared to the native, non-alkylated sequence.

Comparative Stability of N-Alkylated Pentapeptides
Peptide SequenceN-Alkyl Group (R1)Half-life (τ1/2) in minutesFold Increase in Half-life vs. Native
H-Ala-Ala-Gly-Ala-Ala-OHH (Native)101
H-Ala-Ala-(N-Me)Gly-Ala-Ala-OHMethyl303
H-Ala-Ala-(N-Et)Gly-Ala-Ala-OHEthyl252.5
H-Ala-Ala-(N-Bn)Gly-Ala-Ala-OH Benzyl 20 2
H-Ala-Ala-(N-EtPh)Gly-Ala-Ala-OHEthylphenyl151.5

Data summarized from Kaminker et al. The study highlights that while N-methylation provided the highest stability in this specific model, N-benzylation also resulted in a twofold increase in the peptide's half-life compared to the unmodified peptide[1][2].

Mechanism of Enhanced Stability

The increased resistance to proteolysis conferred by N-alkylation can be attributed to the structural changes in the peptide backbone.

cluster_0 Native Peptide cluster_1 This compound Modified Peptide Protease Protease Native Peptide Backbone Native Peptide Backbone (with Amide Proton) Protease->Native Peptide Backbone Recognition & Binding Cleavage Site Cleavage Site Native Peptide Backbone->Cleavage Site Degraded Fragments Degraded Fragments Cleavage Site->Degraded Fragments Hydrolysis Protease_mod Protease Modified Backbone This compound Modified Backbone (Steric Hindrance, No Amide Proton) Protease_mod->Modified Backbone Binding Disrupted Stable Peptide Stable Peptide Modified Backbone->Stable Peptide No Cleavage

Mechanism of Protease Resistance.

Experimental Protocols

To validate the effect of this compound on peptide stability, a standardized experimental workflow is crucial. The following protocol outlines a typical in vitro plasma stability assay.

In Vitro Plasma Stability Assay

1. Peptide Synthesis and Preparation:

  • Synthesize the native peptide and the this compound modified peptide using solid-phase peptide synthesis (SPPS).

  • Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterize the peptides by mass spectrometry to confirm their identity.

  • Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

2. Plasma Incubation:

  • Thaw human plasma at 37°C.

  • Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM.

  • Incubate the plasma-peptide mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

3. Sample Quenching and Protein Precipitation:

  • Immediately add the aliquot to a tube containing a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile) to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

4. Analysis by LC-MS/MS:

  • Transfer the supernatant to an autosampler vial for analysis.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a specific multiple reaction monitoring (MRM) method for the parent peptide and its potential degradation products.

5. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Normalize the peak area at each time point to the peak area at time zero.

  • Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the peptide half-life (t1/2).

G start Start peptide_synthesis Peptide Synthesis (Native & this compound) start->peptide_synthesis purification RP-HPLC Purification peptide_synthesis->purification characterization Mass Spectrometry purification->characterization stock_prep Prepare 1mM Stock Solutions characterization->stock_prep plasma_incubation Incubate Peptides in Plasma at 37°C stock_prep->plasma_incubation sampling Collect Aliquots at Time Points plasma_incubation->sampling quenching Quench with TCA/Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Calculate Half-life (t1/2) analysis->data_analysis end End data_analysis->end

References

N-Benzylglycine Modification Drastically Enhances Peptide Stability Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of peptide modifications reveals that N-benzylglycine incorporation, a form of N-substitution creating a peptoid structure, offers superior resistance to enzymatic breakdown compared to unmodified peptides and other common stabilization strategies. This heightened stability positions this compound-modified peptides as promising candidates for therapeutic development where longevity in biological systems is paramount.

The inherent instability of natural peptides in the presence of proteases is a significant hurdle in their development as therapeutic agents. To address this, various chemical modifications are employed to enhance their enzymatic stability. A comparative assessment highlights the exceptional proteolytic resistance conferred by this compound modification.

Unparalleled Stability of this compound Peptides

Peptides modified with this compound, which are a type of peptoid, demonstrate remarkable resistance to enzymatic degradation. Peptoids, or oligo-N-substituted glycines, feature a repositioning of the side chain from the α-carbon to the amide nitrogen. This structural alteration effectively renders them unrecognizable to proteases, which are highly specific for the L-amino acid backbone of natural peptides. As a result, peptoids, including those containing this compound, are not susceptible to cleavage by these enzymes.[1]

Comparative Analysis of Peptide Stabilization Strategies

To provide a clear comparison, the following table summarizes the enzymatic stability of various peptide modifications.

ModificationUnmodified PeptideThis compound (Peptoid)N-MethylationD-Amino Acid Substitution
Mechanism of Stability Susceptible to cleavage by proteases at specific recognition sites.The N-substituted backbone is not recognized by proteases, preventing enzymatic cleavage.[1]Steric hindrance at the amide bond can reduce protease recognition and cleavage.Proteases are stereospecific for L-amino acids and generally cannot cleave peptide bonds involving D-amino acids.
Relative Enzymatic Stability LowVery HighModerate to HighHigh
Reported Half-life (Illustrative) Minutes to hoursCan be on the order of many hours to daysCan significantly increase half-life compared to unmodified peptides.Substantially increases half-life by preventing cleavage at the site of substitution.

Note: The illustrative half-life values are generalizations. The actual half-life is highly dependent on the specific peptide sequence, the location of the modification, and the enzymatic environment.

Experimental Assessment of Enzymatic Stability

The enzymatic stability of peptides is typically assessed through in vitro assays. A general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Stability Assay cluster_analysis Analysis Peptide_Synthesis Synthesize Peptides (Unmodified, this compound, N-Methyl, D-Amino Acid) Peptide_QC Quality Control (Purity & Identity) Peptide_Synthesis->Peptide_QC Incubation Incubate Peptides with Protease Solution (e.g., Trypsin, Chymotrypsin, or Serum) Peptide_QC->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., add acid or inhibitor) Time_Points->Quench LCMS_Analysis LC-MS/MS Analysis of Remaining Peptide Quench->LCMS_Analysis Data_Processing Quantify Peak Area of Intact Peptide LCMS_Analysis->Data_Processing HalfLife_Calc Calculate Degradation Rate and Half-life (t½) Data_Processing->HalfLife_Calc

Experimental workflow for assessing peptide enzymatic stability.

Detailed Experimental Protocol

A detailed protocol for a comparative enzymatic stability assay is provided below.

Objective: To compare the enzymatic stability of an unmodified peptide with its this compound, N-methylated, and D-amino acid modified analogs in the presence of a specific protease (e.g., trypsin) or a complex biological matrix (e.g., human serum).

Materials:

  • Unmodified peptide

  • This compound modified peptide

  • N-Methylated peptide

  • D-Amino acid substituted peptide

  • Protease (e.g., Trypsin, sequencing grade)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • HPLC or LC-MS/MS system

  • Incubator or water bath at 37°C

Procedure:

  • Peptide Stock Solution Preparation: Prepare stock solutions of each peptide (unmodified and modified) in an appropriate solvent (e.g., water or a small amount of organic solvent followed by dilution in PBS) at a concentration of 1 mg/mL.

  • Enzyme/Serum Preparation:

    • For specific protease assay: Prepare a working solution of trypsin in PBS at a suitable concentration (e.g., 10 µg/mL).

    • For serum stability assay: Thaw human serum on ice and centrifuge to remove any precipitates.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed (37°C) PBS (for protease assay) or human serum to achieve a final peptide concentration of 100 µg/mL.

    • For the protease assay, initiate the reaction by adding the trypsin working solution to the peptide solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

  • Reaction Quenching:

    • Immediately mix the collected aliquot with an equal volume of the quenching solution (10% TFA) to stop the enzymatic reaction.

    • For serum samples, the quenching solution will also precipitate serum proteins.

  • Sample Processing:

    • Centrifuge the quenched samples (e.g., at 14,000 x g for 10 minutes) to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate reversed-phase HPLC column coupled to a mass spectrometer.

    • Develop a gradient elution method to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the intact peptide by extracting the ion chromatogram corresponding to its mass-to-charge ratio.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.

Signaling Pathway of Peptide Degradation

The enzymatic degradation of peptides is a fundamental biological process. The following diagram illustrates the general pathway of proteolytic cleavage.

peptide_degradation Peptide Intact Peptide Substrate ES_Complex Enzyme-Substrate Complex Peptide->ES_Complex Binding Protease Proteolytic Enzyme (e.g., Trypsin, Chymotrypsin) Protease->ES_Complex Cleavage Peptide Bond Cleavage ES_Complex->Cleavage Catalysis Cleavage->Protease Enzyme Release Fragments Peptide Fragments Cleavage->Fragments

References

N-Benzylglycine in Drug Design: A Comparative Guide to its Performance Against Other Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, glycine (B1666218) and its derivatives serve as versatile scaffolds for the development of novel therapeutic agents. Among these, N-Benzylglycine has emerged as a significant building block, offering unique structural and functional properties. This guide provides a comprehensive comparison of this compound with other glycine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective and targeted pharmaceuticals.

Unveiling the Potential: this compound as a Bioactive Scaffold

This compound, an N-substituted derivative of the simplest amino acid, glycine, incorporates a benzyl (B1604629) group on the nitrogen atom. This modification imparts a degree of lipophilicity and steric bulk, which can profoundly influence the pharmacological profile of a molecule. It has been explored in various therapeutic areas, including the development of anticonvulsants and bradykinin (B550075) B2 receptor antagonists.

Head-to-Head Comparison: this compound Derivatives versus Other Glycine Analogs

To objectively assess the performance of this compound in drug design, this section presents quantitative data from two distinct therapeutic applications: anticonvulsant activity and bradykinin B2 receptor antagonism.

Anticonvulsant Activity: N-(Benzyloxycarbonyl)glycine Derivatives

In the search for novel anticonvulsant agents, derivatives of N-(benzyloxycarbonyl)glycine (Z-glycine), which features a benzyloxycarbonyl group on the nitrogen, have been synthesized and evaluated. These compounds provide a relevant comparison to this compound due to the presence of the benzyl moiety. The following table summarizes the median effective dose (ED50) of these derivatives in the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.[1]

CompoundR GroupAnticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.)
N-(Benzyloxycarbonyl)glycine H> 300
N-(Benzyloxycarbonyl)glycine Methyl Ester -CH₃100 - 300
N-(Benzyloxycarbonyl)glycine Ethyl Ester -CH₂CH₃100 - 300
N-(Benzyloxycarbonyl)glycine Benzyl Ester -CH₂-Ph30 - 100
N-(Benzyloxycarbonyl)glycinamide -NH₂> 300
N-(Benzyloxycarbonyl)glycine Benzylamide -NH-CH₂-Ph4.8 (at 30 min), 11.6 (at 3 h)

Data sourced from a study on N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants.[1][2][3]

The data clearly indicates that the N-(benzyloxycarbonyl)glycine benzylamide is the most potent anticonvulsant among the tested derivatives, with an ED50 comparable to the established antiepileptic drug phenytoin.[2] Notably, the parent compound, N-(benzyloxycarbonyl)glycine, and its simple amide and ester derivatives showed significantly lower activity. This highlights the critical role of the N-benzyl substitution in enhancing anticonvulsant potency within this series.

Bradykinin B2 Receptor Antagonism

This compound has also been incorporated into peptide-based drug candidates, specifically as a strategy to enhance the potency of bradykinin B2 receptor antagonists. Bradykinin is a mediator of inflammation and pain, making its receptors attractive targets for drug development. A study on synthetic bradykinin antagonists demonstrated that the substitution of a specific amino acid residue with this compound or N-benzyl-L-alanine resulted in a remarkable increase in antagonistic activity.[4]

Peptide AnalogueModification at Position 8B2 Antagonistic Potency
d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-Thi -ArgThienylalanine (Standard)Baseline
d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-This compound -ArgThis compoundImpressively Enhanced
d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Phe-N-benzyl-L-alanine -ArgN-benzyl-L-alanineImpressively Enhanced

Information sourced from a study on potent bradykinin antagonists.[4]

While specific quantitative pA2 values were not available in the initial abstracts, the qualitative description of an "impressive enhancement" for both this compound and N-benzyl-L-alanine substitutions underscores the significant contribution of the N-benzyl moiety to the potency of these antagonists.[4] This suggests that N-benzyl substituted glycine derivatives can be highly effective in modulating peptide-receptor interactions.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[2][5][6]

Animals: Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g).[2]

Apparatus: An electroconvulsometer capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats) at 60 Hz for 0.2 seconds through corneal electrodes.[2]

Procedure:

  • Animals are administered the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At the predetermined time of peak effect, a maximal electrical stimulus is delivered through saline-soaked corneal electrodes.

  • The presence or absence of the tonic hindlimb extension phase of the seizure is observed.

  • Protection is defined as the abolition of the tonic hindlimb extension.[2]

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Rat Blood Pressure Test for Bradykinin B2 Receptor Antagonism

This in vivo assay assesses the ability of a compound to inhibit the vasodepressor response to exogenous bradykinin, a hallmark of B2 receptor activation.[4][7][8][9][10][11]

Animals: Male Wistar rats.[7]

Procedure:

  • Rats are anesthetized and instrumented for continuous monitoring of arterial blood pressure.

  • A baseline blood pressure is established.

  • The antagonist (test compound) is administered, typically via intravenous infusion.

  • Following administration of the antagonist, a bolus of bradykinin is injected.

  • The inhibition of the expected bradykinin-induced hypotensive (vasodepressor) response is measured.

  • The potency of the antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[12][13][14][15]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

DrugDevelopmentProcess cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Testing Lead_Identification Lead Identification (e.g., Glycine) Derivative_Synthesis Derivative Synthesis (e.g., this compound) Lead_Identification->Derivative_Synthesis Modification In_Vitro_Assays In Vitro Assays (e.g., Receptor Binding) Derivative_Synthesis->In_Vitro_Assays Screening In_Vivo_Models In Vivo Models (e.g., MES, BPT) In_Vitro_Assays->In_Vivo_Models Toxicity_Testing Toxicity Testing (e.g., Rotarod) In_Vivo_Models->Toxicity_Testing Clinical_Trials Clinical Trials Toxicity_Testing->Clinical_Trials Promising Candidate

Drug development workflow from lead identification to clinical trials.

SignalingPathway cluster_Bradykinin Bradykinin B2 Receptor Signaling cluster_Antagonist Antagonist Action Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor Binds G_Protein Gq/11 B2_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Physiological_Response Inflammation & Pain Ca_PKC->Physiological_Response NBG_Antagonist This compound Antagonist NBG_Antagonist->B2_Receptor Blocks

References

Safety Operating Guide

Proper Disposal of N-Benzylglycine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-Benzylglycine, aligning with standard laboratory safety protocols and regulatory requirements.

Hazard Assessment and Classification

Before disposal, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound and its hydrochloride salt may be harmful if swallowed and can cause skin and eye irritation.[1][2] Some sources also indicate that it may be toxic to aquatic life.[1][3] Therefore, it should be treated as hazardous waste unless determined otherwise by a qualified professional or institutional guidelines.

Key Hazard Information:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral[1][3]
Causes skin irritationSkin Corrosion/Irritation[1][4]
Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation[1][4]
May cause respiratory irritationSpecific target organ toxicity — single exposure[4]
Toxic to aquatic lifeHazardous to the aquatic environment[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.

Segregation and Storage of this compound Waste

Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with this compound; high-density polyethylene (B3416737) (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[5]

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong acids.[7]

  • Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9] The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][10] The container must be kept closed except when adding waste.[8][11]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][5][11]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly. Have the designated hazardous waste container ready and properly labeled.

  • Collection of Solid Waste:

    • Carefully sweep up solid this compound using a brush and dustpan, avoiding the creation of dust.

    • Place the collected solid into the designated hazardous waste container.

  • Collection of Liquid Waste (Solutions containing this compound):

    • If this compound is in a solution, pour the waste solution carefully into a designated liquid hazardous waste container. Avoid splashing.

    • If the solvent is volatile, perform this transfer in a chemical fume hood.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded as regular trash.

    • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate (the rinse solvent) and dispose of it as hazardous liquid waste in the appropriate container.

    • After triple rinsing, deface or remove the original label from the container and dispose of it in the regular trash.[11]

  • Final Disposal:

    • Once the hazardous waste container is full (leaving some headspace for expansion), seal it securely.[9]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial absorbent pad to contain the spill.[3]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material or spilled solid.

    • Place the cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess_waste Assess Waste Form start->assess_waste solid_waste Solid this compound assess_waste->solid_waste Solid liquid_waste This compound Solution assess_waste->liquid_waste Liquid empty_container Empty this compound Container assess_waste->empty_container Empty Container collect_solid Carefully collect solid into labeled hazardous waste container solid_waste->collect_solid collect_liquid Pour into labeled hazardous liquid waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store sealed container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Arrange for disposal via Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling N-Benzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Benzylglycine. The following procedures are based on available safety data sheets and best practices for laboratory chemical handling to ensure a safe working environment.

Personal Protective Equipment (PPE)

A thorough assessment of the specific laboratory procedures is necessary to ensure the appropriate selection of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or eyeshields.[1][2] A face shield may be necessary for splash protection.[3]To protect against airborne particles and chemical splashes.[3]
Hand Protection Nitrile gloves.[3] Double-gloving is recommended.[3] It is important to observe the permeability and breakthrough time provided by the glove supplier.[4]To prevent skin contact with the chemical.[3]
Body Protection Long-sleeved clothing and a lab coat.[1][4] A flame-resistant lab coat is advisable.[3]To prevent skin exposure.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a chemical fume hood or when dust formation is likely.[1][3] Under normal use with adequate ventilation, respiratory protection may not be required.[2][4]To prevent inhalation of the powdered compound.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4][5] Remove any contaminated clothing.[5] If symptoms occur or irritation persists, get medical attention.[4][5]
Inhalation Move the person to fresh air.[2][4] If breathing has stopped, perform artificial respiration.[5] Seek medical attention immediately if symptoms occur.[2][4]
Ingestion Clean the mouth with water and drink plenty of water afterwards.[2][4] Seek medical attention if symptoms occur.[4]

Safe Handling and Storage

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Avoid contact with skin, eyes, and clothing.[1][2][4]

  • When weighing, use anti-static weighing dishes to prevent scattering of the powder.[3]

  • Do not return unused chemicals to the original container to prevent contamination.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Store at temperatures between 0 - 8 °C.[6]

Operational and Disposal Plan

A systematic approach to the entire lifecycle of the chemical, from handling to disposal, is outlined below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE hood Work in Fume Hood prep->hood weigh Weighing hood->weigh dissolve Dissolving weigh->dissolve experiment Use in Experiment dissolve->experiment spill Spill Containment experiment->spill If spill occurs decontaminate Decontaminate Surfaces experiment->decontaminate Post-experiment spill->decontaminate disposal Waste Disposal decontaminate->disposal

Caption: Safe handling workflow for this compound.

Spill and Disposal Procedures:

  • In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4] Avoid generating dust.[2][4]

  • Ensure adequate ventilation.[1][4]

  • Waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • Do not allow the product to enter drains.[1][7][8]

cluster_planning Operational Planning cluster_execution Execution cluster_disposal Disposal Plan assess Assess Risks select_ppe Select Appropriate PPE assess->select_ppe prep_area Prepare Handling Area select_ppe->prep_area handle Handle Chemical Safely prep_area->handle label_containers Label All Containers handle->label_containers segregate Segregate Waste label_containers->segregate dispose Dispose per Regulations segregate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzylglycine
Reactant of Route 2
N-Benzylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.